Product packaging for DBCO Ir catayst(Cat. No.:)

DBCO Ir catayst

Cat. No.: B12384995
M. Wt: 1367.2 g/mol
InChI Key: ATVLLOMWKVEGFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DBCO Ir catayst is a useful research compound. Its molecular formula is C61H42F10IrN7O7 and its molecular weight is 1367.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H42F10IrN7O7 B12384995 DBCO Ir catayst

Properties

Molecular Formula

C61H42F10IrN7O7

Molecular Weight

1367.2 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[3-[2-(4-methyl-2-pyridinyl)-4-pyridinyl]propanoylamino]ethyl]-4-oxobutanamide;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylate;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylic acid;iridium(3+)

InChI

InChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1

InChI Key

ATVLLOMWKVEGFW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3]

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to DBCO-Functionalized Iridium Catalysts and Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of transition metal chemistry and bioorthogonal reactions has opened new frontiers in chemical biology, diagnostics, and therapeutics. Within this landscape, iridium complexes featuring a dibenzocyclooctyne (DBCO) moiety have emerged as powerful tools. This technical guide provides an in-depth exploration of the "DBCO Ir catalyst" concept, clarifying its dual role in bioorthogonal chemistry. It delves into the mechanisms of action, presents quantitative data, and provides detailed experimental protocols for both DBCO-functionalized iridium probes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the distinct Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC).

Core Principles: Two Distinct Mechanistic Pathways

The term "DBCO Ir catalyst" is often used in two separate contexts, each with a unique mechanism of action. It is crucial to distinguish between these to effectively apply this technology.

1.1. DBCO-Functionalized Iridium Complexes as Bioorthogonal Probes via SPAAC

In the most common context, a "DBCO Ir catalyst" refers to a stable iridium(III) complex that has been chemically modified to include a DBCO group. In this scenario, the iridium complex itself is not the catalyst for the bioorthogonal reaction. Instead, it acts as a functional probe, often a luminophore or photosensitizer, while the DBCO moiety serves as a "click" handle for attachment to azide-modified biomolecules.[1]

The mechanism of action is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction is a cornerstone of copper-free click chemistry.[2] The driving force is the high ring strain of the cyclooctyne ring in the DBCO molecule. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly and spontaneously under physiological conditions (ambient temperature, aqueous solution) without the need for a cytotoxic copper catalyst.[2][3] The reaction is highly specific and bioorthogonal, as neither DBCO nor azide groups react with native biological functionalities. The product of this reaction is a stable triazole linkage.[4]

1.2. Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)

Separate from the role of DBCO-functionalized probes, iridium complexes can directly catalyze the cycloaddition of azides and alkynes. This reaction, termed Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC) , represents a distinct mechanistic pathway. Unlike SPAAC, which relies on a strained alkyne, IrAAC can proceed with both terminal and internal alkynes, a significant advantage over the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The mechanism of IrAAC involves the iridium center in a catalytic cycle. While the precise steps can vary depending on the specific iridium catalyst and substrates, a general proposed mechanism involves the oxidative coupling of the alkyne and azide to the iridium center, forming a six-membered metallacycle intermediate. This intermediate then undergoes reductive elimination to yield the triazole product and regenerate the active iridium catalyst. A key feature of IrAAC is its regioselectivity, often producing 1,5-disubstituted triazoles, in contrast to the 1,4-regioisomers typically formed in CuAAC.

Quantitative Data for Reaction Optimization

The efficiency of these bioorthogonal reactions is critical for their application. The following tables summarize key kinetic data to aid in experimental design.

Table 1: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Derivatives

The rate of SPAAC is typically quantified by the second-order rate constant (k₂). Higher values indicate a faster reaction.

Cyclooctyne DerivativeAzide PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsReference(s)
DBCOBenzyl Azide~0.1 - 1.0Organic or aqueous solutions
Sulfo-DBCO-amine3-azido-L-alanine0.32 - 0.85PBS (pH 7), 25-37 °C
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7), 25-37 °C
DBCO8-azidoadenosine0.11Aqueous acetonitrile
[9+1]CPPBenzyl Azide2.2 x 10⁻³Deuterated DMSO, 25 °C
[11+1]CPPBenzyl Azide4.5 x 10⁻⁴Deuterated DMSO, 25 °C

Note: Reaction rates are influenced by the specific structures of both the cyclooctyne and the azide, as well as solvent, pH, and temperature.

Table 2: Overview of Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)

Quantitative kinetic data for IrAAC is less standardized in the literature compared to SPAAC. However, the efficiency is generally high under mild conditions.

Iridium CatalystAlkyne TypeAzide TypeKey FeaturesReference(s)
[Ir(cod)Cl]₂/ligandInternal ThioalkynesVarious organic azidesHigh efficiency and regioselectivity, mild conditions, compatible with air and aqueous solvents.
Cationic Iridium Complex2-alkynyl phenyl sulfidesVarious organic azidesThioether-directed, high regioselectivity, short reaction times.
[Ir(cod)Cl]₂2-alkynyl phenolsVarious organic azidesHydroxyl-enabled, high yields.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental workflows.

Signaling Pathways (Reaction Mechanisms)

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Spontaneous reaction Azide Azide-modified Biomolecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring strain release IrAAC_Mechanism cluster_cycle Catalytic Cycle Ir_catalyst Active Iridium Catalyst OxidativeCoupling Oxidative Coupling Ir_catalyst->OxidativeCoupling Alkyne Alkyne Alkyne->OxidativeCoupling Azide Azide Azide->OxidativeCoupling Metallacycle Iridacycle Intermediate OxidativeCoupling->Metallacycle ReductiveElimination Reductive Elimination Metallacycle->ReductiveElimination ReductiveElimination->Ir_catalyst Catalyst regeneration Triazole 1,5-Triazole Product ReductiveElimination->Triazole SPAAC_Workflow Start Start: Azide-Modified Biomolecule PrepareProbe Prepare DBCO-Ir Probe Solution (e.g., in DMSO/PBS) Start->PrepareProbe Incubate Incubate Azide-Biomolecule with DBCO-Ir Probe (e.g., RT to 37°C, 1-4h) PrepareProbe->Incubate Wash Wash to Remove Unreacted Probe (e.g., PBS washes, spin filtration) Incubate->Wash Analyze Analysis (e.g., Microscopy, Flow Cytometry, SDS-PAGE, ICP-MS) Wash->Analyze End End: Labeled Biomolecule Analyze->End IrAAC_Workflow Start Start: Prepare Reactants (Alkyne, Azide) Setup Set up Reaction Vessel (Inert atmosphere if needed) Start->Setup AddReagents Add Solvent, Alkyne, Azide, and Iridium Catalyst Setup->AddReagents React Stir at Specified Temperature (e.g., RT) for required time AddReagents->React Monitor Monitor Reaction Progress (e.g., TLC, LC-MS) React->Monitor Workup Reaction Workup (e.g., Quenching, Extraction) Monitor->Workup Purify Purify Product (e.g., Column Chromatography) Workup->Purify End End: Purified Triazole Product Purify->End

References

Harnessing Bioorthogonal Chemistry: A Technical Guide to the Synergistic Application of DBCO and Iridium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biological research and therapeutic innovation, the precise chemical manipulation of biomolecules in their native environment is a paramount objective. Bioorthogonal chemistry provides a powerful toolkit to achieve this, with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) standing out as a particularly robust strategy. This technical guide delves into the synergistic, yet distinct, roles of Dibenzocyclooctyne (DBCO) and iridium complexes in this domain. While the term "DBCO Ir catalyst" is not standard for a catalytic system acting on DBCO in bioorthogonal reactions, the combination of DBCO's specific reactivity with the unique photophysical properties of iridium complexes has unlocked sophisticated applications in cellular imaging and therapy. This document will elucidate these roles, providing quantitative data, detailed experimental protocols, and visual workflows.

Section 1: The Core of Bioorthogonal Ligation: DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The foundation of copper-free click chemistry lies in the SPAAC reaction, a bioorthogonal ligation that occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule.[1]

Core Principles:

  • High Reactivity: The significant ring strain of the triple bond in the DBCO molecule dramatically lowers the activation energy for the [3+2] cycloaddition with azides. This allows the reaction to proceed rapidly under physiological conditions (ambient temperature, aqueous buffers) without the need for a cytotoxic copper(I) catalyst.[1]

  • Bioorthogonality: DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups within biological systems, ensuring high specificity and minimizing off-target effects.[2][3]

  • Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product.[2]

Quantitative Data for SPAAC Reactions

The efficiency of a SPAAC reaction is described by its second-order rate constant (k₂), which is crucial for predicting reaction times and optimizing experimental design.

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsReference
DBCO vs. Benzyl azide0.24CH₃CN:H₂O (3:1)
DBCO vs. Phenyl azide0.033CH₃CN:H₂O (3:1)
DBCO-PEG vs. Azide-containing peptide0.34HBS buffer, pH 7.4, 25°C
BCN vs. Benzyl azide0.07CH₃CN:H₂O (3:1)
BCN vs. Phenyl azide0.2CH₃CN:H₂O (3:1)

Experimental Protocol: Fluorescent Labeling of Cellular Glycans via SPAAC

This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-conjugated fluorophore.

1. Metabolic Labeling:

  • Culture adherent mammalian cells (e.g., HeLa) to 70-80% confluency.
  • Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in DMSO.
  • Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
  • Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.
  • Incubate the cells for 48 hours at 37°C and 5% CO₂ to allow for the metabolic incorporation of the azide sugar into cell-surface glycans.

2. SPAAC Reaction:

  • Prepare a stock solution of a DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) in DMSO.
  • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
  • Wash the cells twice with warm phosphate-buffered saline (PBS).
  • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

3. Washing and Imaging:

  • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
  • If desired, counterstain the nuclei with a suitable dye (e.g., Hoechst 33342).
  • Replace the PBS with an appropriate imaging medium.
  • Visualize the fluorescently labeled cells using a fluorescence microscope.

SPAAC Reaction Mechanism

SPAAC_Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Strain-Promoted Azide Azide-modified Biomolecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole caption Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Section 2: The Role of Iridium Complexes in Bioorthogonal Applications

Iridium(III) complexes are not catalysts for the SPAAC reaction but are highly valued as functional payloads in bioorthogonal strategies due to their unique photophysical properties. They are predominantly used as:

  • Phosphorescent Imaging Probes: These complexes exhibit long-lived phosphorescence, large Stokes shifts, and high photostability, making them excellent probes for various imaging applications, including time-resolved imaging.

  • Photosensitizers for Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, iridium complexes can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cell death. This property is harnessed in PDT for cancer treatment.

In a bioorthogonal context, these iridium complexes are chemically modified to include a reactive handle, most commonly DBCO, allowing them to be covalently attached to azide-functionalized biological targets.

Photophysical Properties of Representative Iridium(III) Complexes

Complex TypeExcitation Max (nm)Emission Max (nm)ApplicationReference(s)
Cyclometalated Ir(III) nitrone complex~450~680 (NIR)PDT, Imaging
Mitochondria-targeting Ir(III) complexes~400-450~600-650PDT
Ir(III) complexes with halogenated ligands~350-400~550-650PDT, Imaging
Click-ready Ir(III) luminophores~400-450~600-700 (far-red)Bioimaging

Experimental Workflow: Targeted Mitochondrial Imaging Using a DBCO-Functionalized Iridium Probe

This workflow describes a two-step approach for specifically imaging mitochondria within living cells.

Step 1: Metabolic Targeting

  • Synthesize or obtain a molecule that localizes to mitochondria and is functionalized with an azide group (e.g., an azide-modified phosphonium cation).

  • Incubate cells with this azide-tagged, mitochondria-targeting molecule, allowing it to accumulate in the desired organelle.

Step 2: Bioorthogonal Labeling

  • Synthesize or obtain an iridium(III) complex functionalized with a DBCO group.

  • Wash the cells to remove any excess, non-localized azide-targeting molecule.

  • Incubate the cells with the DBCO-iridium complex. The SPAAC reaction will occur specifically between the DBCO group on the iridium probe and the azide groups now concentrated within the mitochondria.

  • Wash the cells to remove any unreacted DBCO-iridium probe.

Step 3: Imaging

  • Excite the cells with the appropriate wavelength of light for the iridium complex.

  • Capture the resulting phosphorescence using a fluorescence microscope, revealing the specific localization of the iridium probe within the mitochondria.

Workflow for Targeted Bioorthogonal Imaging

Bioorthogonal_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling cluster_step3 Step 3: Imaging AzideTarget Incubate cells with Azide-Mitochondria Targeting Molecule DBCOProbe Add DBCO-Functionalized Iridium Probe AzideTarget->DBCOProbe SPAAC SPAAC Reaction occurs in Mitochondria DBCOProbe->SPAAC Wash Wash to remove unbound probe SPAAC->Wash Image Phosphorescence Microscopy Wash->Image caption Workflow for targeted imaging with a DBCO-Iridium probe.

Caption: Workflow for targeted imaging with a DBCO-Iridium probe.

Section 3: Synthesis and Characterization of DBCO-Functionalized Iridium Complexes

The synthesis of DBCO-functionalized iridium complexes typically involves standard organic and organometallic chemistry techniques. A common strategy is to prepare an iridium complex with a ligand that has a functional group amenable to modification, such as a carboxylic acid or an amine. This functional group can then be coupled to a DBCO derivative (e.g., DBCO-NHS ester or DBCO-amine) using standard amide bond formation or other coupling chemistries.

General Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligands and the final complex.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized complex.

  • UV-Vis and Photoluminescence Spectroscopy: These techniques are essential for characterizing the photophysical properties of the iridium complex, including its absorption and emission spectra, quantum yield, and phosphorescence lifetime.

Section 4: Clarifying "Iridium-Catalyzed" Cycloadditions

It is important to distinguish the use of DBCO-functionalized iridium complexes in bioorthogonal chemistry from reactions that are genuinely catalyzed by iridium. Iridium complexes are known to catalyze certain types of cycloaddition reactions, but these are mechanistically distinct from the strain-promoted reaction involving DBCO.

For example, iridium catalysts have been developed for the azide-alkyne cycloaddition (IrAAC) of internal thioalkynes. These reactions typically require a cationic iridium species and proceed through a different catalytic cycle involving oxidative cyclization and reductive elimination. Similarly, iridium catalysts have been reported for (5+2) cycloadditions of vinylcyclopropanes and alkynes. These catalytic systems are powerful tools in synthetic organic chemistry but are generally not employed for bioorthogonal applications in living systems due to the nature of the catalyst and substrates.

Conclusion

The synergy between DBCO and iridium complexes offers a sophisticated platform for advanced applications in chemical biology and drug development. While a "DBCO Ir catalyst" is not a standard catalytic system, the underlying principle is the powerful combination of two distinct chemical entities:

  • DBCO: Provides the bioorthogonal "click" handle for specific and efficient covalent ligation to azide-modified targets via the catalyst-free SPAAC reaction.

  • Iridium Complex: Serves as a functional payload, offering unique photophysical properties for applications such as high-resolution cellular imaging and targeted photodynamic therapy.

By functionalizing iridium complexes with DBCO, researchers can precisely deliver these potent imaging or therapeutic agents to specific locations within cells or organisms. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for scientists to successfully implement this powerful strategy in their research.

References

DBCO-Iridium Catalyst: A Technical Guide to Fundamental Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of the DBCO-Iridium catalyst, a key reagent in the field of bioorthogonal chemistry and proximity-based labeling. This document details its physicochemical characteristics, synthesis, and mechanism of action, with a focus on its utility in advanced biological research and drug development.

Core Properties

The DBCO-Iridium catalyst is a complex molecule that combines the highly reactive dibenzocyclooctyne (DBCO) moiety with a transition metal iridium core. This unique structure underpins its utility in facilitating specific chemical reactions within complex biological environments.[1]

Physicochemical Characteristics

The catalyst's properties are summarized in the table below. This information is critical for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 2695594-15-9[1][2]
Molecular Formula C₆₁H₄₂F₁₀IrN₇O₇[1][2]
Molecular Weight 1367.23 g/mol
Exact Mass 1367.2615
Appearance Light yellow to yellow solid powder
Solubility Soluble in DMSO
Storage 4°C, sealed storage, away from moisture
Structural Information

The catalyst's structure incorporates a DBCO group, which is well-known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of copper-free click chemistry. The iridium core acts as a photocatalyst, capable of absorbing light and promoting energy transfer.

Synthesis and Formulation

The synthesis of a DBCO-Iridium catalyst is a multi-step process involving the initial synthesis of an acid-bearing iridium catalyst, followed by its conjugation to a DBCO moiety.

Synthesis of the DBCO-Iridium Catalyst

The following protocol is based on the synthesis described in patent WO2021174035A1.

Step 1: Synthesis of the Acid-Bearing Iridium Catalyst

  • A round-bottomed flask is charged with 3-(4'-methyl-[2,2'-bipyridin]-4-yl)propanoic acid and Ir[dF(CF3)ppy]₂MeCN₂ PF₆.

  • Acetonitrile/water (4:1) is added, and the reaction mixture is stirred at 70°C for 16 hours.

  • The resulting solution is concentrated under reduced pressure to yield a yellow solid.

  • The crude product is purified by flash column chromatography (silica gel, 0-10% MeOH/DCM) to provide the desired acid-bearing Iridium catalyst (55% yield).

Step 2: Coupling of DBCO

  • The acid-bearing Iridium catalyst is dissolved in dichloromethane (CH₂Cl₂) in a vial wrapped in black tape to protect it from light.

  • The solution is cooled to 0°C before the addition of trifluoroacetic acid.

  • The reaction mixture is warmed to room temperature and stirred until completion, monitored by TLC and HRMS.

  • The resulting Iridium catalyst-trifluoroacetic acid salt is then dissolved in DMF.

  • Diisopropylethylamine is added, followed by DBCO-NHS ester (2 equivalents).

  • The solution is stirred in the dark for 3 hours.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography (C18, 5-95% MeCN/H₂O) to provide the final DBCO-Iridium catalyst as a yellow solid (91% yield).

Stock Solution Preparation

For experimental use, a stock solution of the DBCO-Iridium catalyst is typically prepared in DMSO. To enhance solubility, the tube can be heated to 37°C and sonicated. Stock solutions should be stored in aliquots at -20°C for use within one month or at -80°C for use within six months to prevent degradation from repeated freeze-thaw cycles.

Mechanism of Action and Applications

The DBCO-Iridium catalyst functions as a photocatalyst in proximity-based labeling applications. Its primary mechanism involves the activation of a labeling agent, such as a diazirine, through Dexter energy transfer.

Photocatalytic Activation

The iridium core of the catalyst possesses a large extinction coefficient at the wavelength of blue light (e.g., 450 nm), allowing for efficient light absorption. Upon photoexcitation, the catalyst undergoes intersystem crossing to a triplet excited state. This excited state can then transfer its energy to a nearby protein labeling agent, like a diazirine. This energy transfer promotes the diazirine to its triplet state, which then eliminates nitrogen gas to form a highly reactive carbene. This carbene can then covalently react with nearby biomolecules.

G Ir_catalyst_ground Ir Catalyst (Ground State) Ir_catalyst_excited Ir Catalyst (Triplet Excited State) Ir_catalyst_ground->Ir_catalyst_excited Blue Light (450 nm) Ir_catalyst_excited->Ir_catalyst_ground Energy Transfer (Dexter) Diazirine_excited Diazirine (Triplet State) Ir_catalyst_excited->Diazirine_excited Energy Transfer Diazirine_ground Diazirine (Ground State) Carbene Reactive Carbene Diazirine_excited->Carbene - N2 Labeled_Biomolecule Labeled Biomolecule Carbene->Labeled_Biomolecule Biomolecule Nearby Biomolecule Biomolecule->Labeled_Biomolecule

Photocatalytic activation of a diazirine labeling agent.
Proximity-Based Labeling Workflow

The DBCO moiety allows for the catalyst to be conjugated to a biomolecular binding agent (e.g., a small molecule ligand or an antibody) via copper-free click chemistry. This enables the targeted delivery of the catalyst to a specific protein or cellular location.

G cluster_0 Catalyst Conjugation cluster_1 Cellular Targeting and Labeling cluster_2 Analysis Binding_Agent Biomolecular Binding Agent (with Azide) Conjugate Targeting Conjugate Binding_Agent->Conjugate SPAAC DBCO_Ir DBCO-Ir Catalyst DBCO_Ir->Conjugate Target Target Protein/Location Conjugate->Target Binding Labeled_Proteins Proximity-Labeled Proteins Target->Labeled_Proteins Blue Light Activation & Carbene Reaction Labeling_Agent Diazirine Labeling Agent Labeling_Agent->Labeled_Proteins Analysis Proteomic Analysis (LC-MS/MS) Labeled_Proteins->Analysis

References

A Tale of Two Clicks: An In-depth Technical Guide to DBCO-Enabled Copper-Free Click Chemistry and Iridium-Catalyzed Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and bioorthogonal reactions.[1] This guide delves into two prominent methodologies for achieving the azide-alkyne cycloaddition, a cornerstone of click chemistry: the catalyst-free, strain-promoted reaction utilizing dibenzocyclooctyne (DBCO), and the lesser-known, yet intriguing, iridium-catalyzed approach.

This document will provide a comprehensive comparison of these two powerful techniques, offering insights into their mechanisms, kinetics, and practical applications, with a focus on empowering researchers to select the optimal strategy for their specific needs in bioconjugation, drug delivery, and diagnostics.

Section 1: The Champion of Biocompatibility: Copper-Free Click Chemistry with DBCO

The advent of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), addressed a significant limitation of the original copper-catalyzed reaction (CuAAC): the cytotoxicity of the copper catalyst.[2] SPAAC has since become an indispensable tool for in vivo labeling and bioconjugation.

At the heart of SPAAC lies the use of strained cyclooctynes, with DBCO (also known as ADIBO or DIBAC) being one of the most widely used due to its high reactivity and stability.[3] The reaction proceeds via a [3+2] cycloaddition between the strained alkyne of DBCO and an azide, forming a stable triazole linkage. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[3]

Quantitative Data: A Comparative Look at Cyclooctyne Reactivity

The choice of cyclooctyne is critical in SPAAC, as it directly influences the reaction kinetics. The table below summarizes the second-order rate constants for several common cyclooctynes, highlighting the high reactivity of DBCO derivatives.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DBCO ~0.1 - 1.0High reactivity, good stability, commercially available with diverse functionalities.
BCN (Bicyclo[6.1.0]nonyne) ~0.01 - 0.1Good balance of stability and reactivity.
DIFO (Difluorinated Cyclooctyne) ~1 - 10Very high reactivity, but can be less stable.
BARAC (Biarylazacyclooctynone) ~0.1 - 1.0High reactivity, often used in intracellular applications.

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.[4]

Experimental Protocol: A Typical SPAAC Reaction

The following protocol provides a general framework for a bioconjugation reaction using a DBCO-functionalized molecule and an azide-containing biomolecule.

Materials:

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester for protein labeling)

  • Azide-functionalized biomolecule (e.g., a protein with an incorporated azido-amino acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving DBCO reagent)

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of the DBCO-reagent in DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the DBCO-reagent stock solution to the biomolecule solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove excess, unreacted DBCO-reagent by size-exclusion chromatography using a column equilibrated with PBS. .

    • Collect fractions containing the conjugated product and confirm purity.

Visualizing the Mechanism and Workflow

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Strained Alkyne) TransitionState Transition State DBCO->TransitionState [3+2] Cycloaddition Azide Azide (-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring Strain Release

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC_Workflow A Prepare Azide-Modified Biomolecule C Mix Reactants in Aqueous Buffer (pH 7.4) A->C B Prepare DBCO-Functionalized Partner Molecule B->C D Incubate at RT or 4°C (1-12 hours) C->D E Purify Conjugate (e.g., SEC) D->E F Characterize Final Product E->F

Experimental workflow for a typical SPAAC bioconjugation.

Section 2: A Catalytic Alternative: Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)

While copper and ruthenium catalysts for azide-alkyne cycloadditions (CuAAC and RuAAC) are well-established, iridium has emerged as a catalyst for this transformation, offering unique reactivity and regioselectivity. It is important to distinguish this catalytic process from the use of DBCO-functionalized iridium complexes, which are reagents for SPAAC, often employed in bioimaging due to the phosphorescent properties of iridium.

Iridium-catalyzed azide-alkyne cycloaddition (IrAAC) typically involves the reaction of an azide with a terminal or internal alkyne in the presence of an iridium catalyst, such as [Ir(cod)Cl]₂. Unlike SPAAC, which relies on a highly reactive strained alkyne, IrAAC can utilize simpler, unstrained alkynes.

The proposed mechanism for IrAAC often involves the formation of an iridacycle intermediate. The regioselectivity of the reaction can be influenced by directing groups on the alkyne substrate.

Quantitative Data: A Focus on Reaction Conditions and Yields

Direct kinetic comparisons in the form of second-order rate constants for IrAAC are not as readily available as for SPAAC. However, the literature provides valuable information on reaction conditions and yields for specific substrates.

Catalyst SystemAlkyne SubstrateAzide SubstrateConditionsYield
[Ir(cod)Cl]₂ / NaBArF₄2-Alkynyl Phenyl SulfidesBenzyl AzideRoom Temp, Short Reaction TimeHigh
[Ir(cod)Cl]₂Internal ThioalkynesVarious AzidesMild Conditions, Aqueous SolventsHigh

Data sourced from various studies on IrAAC.

Experimental Protocol: A Representative IrAAC Reaction

The following is a general protocol for an iridium-catalyzed cycloaddition, based on literature examples.

Materials:

  • Iridium precatalyst (e.g., [Ir(cod)Cl]₂)

  • Ligand (if required)

  • Alkyne substrate

  • Azide substrate

  • Anhydrous solvent (e.g., THF, DCE)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel under an inert atmosphere, add the iridium precatalyst (e.g., 1-5 mol%) and any necessary ligand.

    • Add the alkyne substrate (1.0 equivalent) and the azide substrate (1.1-1.5 equivalents).

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) for the required time (typically a few hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanism and Workflow

IrAAC_Mechanism Ir_cat Iridium Catalyst Iridacycle Iridacycle Intermediate Ir_cat->Iridacycle + Alkyne, + Azide Alkyne Alkyne Azide Azide Product Triazole Product Iridacycle->Product Reductive Elimination Product->Ir_cat Catalyst Regeneration IrAAC_Workflow A Setup Reaction Under Inert Atmosphere B Add Ir Catalyst, Alkyne, and Azide Substrates A->B C Add Anhydrous Solvent B->C D Stir at Specified Temperature and Time C->D E Reaction Work-up and Solvent Removal D->E F Purify Product via Chromatography E->F

References

A Technical Guide to the Solubility and Stability of DBCO-Iridium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dibenzocyclooctyne-functionalized iridium (DBCO-Ir) catalysts. As these catalysts are increasingly utilized in bioorthogonal chemistry for applications in drug development, targeted drug delivery, and in vivo imaging, a thorough understanding of their physicochemical properties is crucial for reproducible and effective experimental design. This document summarizes available data, provides detailed experimental protocols for characterization, and presents logical workflows for handling and analysis.

Introduction to DBCO-Ir Catalysts

DBCO-Ir catalysts merge the unique reactivity of a dibenzocyclooctyne (DBCO) group with the catalytic activity of an iridium metal center. The DBCO moiety allows for copper-free "click chemistry," a type of strain-promoted alkyne-azide cycloaddition (SPAAC), which is a bioorthogonal reaction that can occur in complex biological environments without interfering with native biochemical processes[1][2]. The iridium core, a versatile transition metal, can be tailored for various catalytic applications, including asymmetric hydrogenation and transfer hydrogenation, which are pivotal in pharmaceutical manufacturing[3][4]. This combination makes DBCO-Ir catalysts promising tools for site-specific labeling and catalysis in biological systems[5].

Solubility of DBCO-Ir Catalysts

Qualitative Solubility Profile

DBCO-Ir catalysts are generally characterized by low aqueous solubility. This is typical for many organometallic compounds and large, hydrophobic molecules like DBCO. Their solubility is significantly higher in polar aprotic organic solvents.

Recommended Solvents for Stock Solutions

Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing concentrated stock solutions of DBCO-Ir catalysts. Stock solutions in DMSO can typically be prepared at concentrations of 5 mM, 10 mM, or even 20 mM.

Formulations for Aqueous and In Vivo Applications

Due to their poor water solubility, specialized formulations are necessary for applications in aqueous buffers or for in vivo studies. Common strategies involve the use of co-solvents and surfactants to create stable dispersions or emulsions.

Table 1: Example Formulations for In Vivo Use of DBCO-Ir Catalyst

Formulation ComponentPurposeExample Ratio (by volume)Preparation Notes
DMSOPrimary Solvent10%The catalyst is first dissolved in DMSO to create a concentrated stock.
Corn OilVehicle90%The DMSO stock is then diluted in corn oil for injection.
PEG300Co-solventVariableOften used to improve solubility and can be mixed with DMSO stock.
Tween 80SurfactantVariableAdded to the PEG300/DMSO mixture to aid in forming a stable aqueous emulsion.
Saline or ddH₂OAqueous PhaseVariableThe final component to bring the formulation to the desired working concentration.
0.5% CMC NaSuspending Agent-For oral formulations, the catalyst can be suspended in a solution of carboxymethyl cellulose.
20% SBE-β-CDSolubilizing Agent-Sulfobutylether-β-cyclodextrin can be used to prepare aqueous solutions for injection.

Stability of DBCO-Ir Catalysts

The stability of a DBCO-Ir catalyst is a critical parameter that can be influenced by temperature, pH, light, and the presence of other chemical species. The overall stability is a composite of the stability of the iridium core and the DBCO moiety.

Thermal Stability

Iridium complexes, particularly cyclometalated ones, can be highly stable. Thermo-gravimetric analysis (TGA) of similar iridium(III) complexes has shown decomposition temperatures well above ambient, indicating good thermal stability for short-term experiments at physiological temperatures (e.g., 37°C). However, long-term storage conditions are crucial. For DBCO-functionalized antibodies, it is recommended to store them at -20°C, as the DBCO group can lose reactivity over time.

pH and Solvent Stability

The stability of organometallic complexes can be significantly affected by pH and the coordinating properties of the solvent. While specific data for DBCO-Ir catalysts is unavailable, it is known that the DBCO group itself is generally stable to ammonium hydroxide and AMA deprotection conditions used in oligonucleotide synthesis, but can be sensitive to prolonged exposure to harsh acidic or basic conditions. DMSO, while an excellent solvent, can also coordinate with metal centers and potentially influence the catalyst's stability over time.

Photostability

Many iridium complexes are known to be photosensitive and are used as photocatalysts. Exposure to light, especially UV or high-intensity visible light, can lead to degradation or unintended catalytic activity. Therefore, it is recommended to handle DBCO-Ir catalysts and their solutions with protection from light. Photostability studies on other cyclometalated iridium(III) complexes have shown that their stability under irradiation can vary significantly depending on the ligand structure.

Table 2: Summary of Stability Considerations for DBCO-Ir Catalysts

ConditionGeneral StabilityRecommendations
Temperature Likely stable at physiological temperatures for experimental durations. Long-term stability may be a concern.Store stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.
pH Extreme pH values should be avoided. The DBCO moiety is sensitive to harsh acidic and basic conditions.Maintain physiological pH (around 7.4) for biological experiments.
Solvent Stable in DMSO for stock solutions, but long-term stability should be monitored. Potential for solvent coordination.Use freshly prepared solutions for optimal performance.
Light Potentially photosensitive due to the iridium core.Protect from light during storage and handling by using amber vials or covering with foil.
Air/Oxidation The DBCO triple bond can be susceptible to oxidation over time.Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of the solid compound.

Experimental Protocols

The following sections provide detailed protocols for determining the solubility and assessing the stability of DBCO-Ir catalysts. These are adapted from general methods for organometallic compounds and should be optimized for the specific catalyst and experimental conditions.

Protocol for Determining Maximum Solubility

This protocol is adapted from methods used for determining the solubility of iridium photocatalysts.

Materials:

  • DBCO-Ir Catalyst (~1-2 mg)

  • Selected solvents (e.g., DMSO, DMF, DCM, Acetone, Methanol, Water, PBS buffer)

  • 8 mL glass test tubes

  • Sonicator

  • Centrifuge

Procedure:

  • Weigh approximately 1.5 ± 0.1 mg of the DBCO-Ir catalyst into an 8 mL test tube.

  • Incrementally add a small, known volume of the chosen solvent to the test tube.

  • After each addition, sonicate the mixture for approximately 4 minutes to aid dissolution.

  • Centrifuge the mixture for 2-4 minutes to pellet any undissolved solid.

  • Visually inspect the tube for any remaining particulate matter.

  • If solid is still present, add another known volume of solvent and repeat steps 3-5 until the catalyst is fully dissolved.

  • The concentration at which no solid is visible after centrifugation is considered the maximum solubility.

For solvents with very low solubility, a serial dilution method from a highly soluble stock can be employed to avoid using large solvent volumes.

Protocol for Assessing Stability in Solution

This protocol outlines a general method for assessing the stability of the catalyst in a given solvent over time using HPLC or LC-MS.

Materials:

  • DBCO-Ir Catalyst stock solution (e.g., in DMSO)

  • Solvent or buffer of interest (e.g., PBS pH 7.4)

  • Thermostated incubator (e.g., at 37°C)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with 0.1% TFA)

Procedure:

  • Prepare a solution of the DBCO-Ir catalyst in the solvent of interest at a known concentration (e.g., 100 µM).

  • Incubate the solution at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • If necessary, quench any reaction and prepare the sample for analysis (e.g., by dilution or protein precipitation if in biological media).

  • Analyze the samples by HPLC or LC-MS, monitoring the peak corresponding to the intact DBCO-Ir catalyst.

  • Quantify the peak area of the catalyst at each time point.

  • Plot the percentage of remaining catalyst versus time to determine its stability profile and half-life under the tested conditions.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can aid in understanding and executing the protocols. The following diagrams were generated using Graphviz (DOT language).

G cluster_solubility Workflow for Solubility Determination weigh Weigh ~1.5 mg of DBCO-Ir Catalyst add_solvent Add incremental volume of solvent weigh->add_solvent sonicate Sonicate for 4 minutes add_solvent->sonicate centrifuge Centrifuge for 2-4 minutes sonicate->centrifuge inspect Visually inspect for solid centrifuge->inspect dissolved Solid Dissolved? inspect->dissolved dissolved->add_solvent No calculate Calculate Max. Solubility dissolved->calculate Yes

Figure 1: Experimental workflow for determining the maximum solubility of a DBCO-Ir catalyst.

G cluster_stability Workflow for Stability Assessment prepare_solution Prepare catalyst solution in test buffer incubate Incubate at controlled temperature (e.g., 37°C) prepare_solution->incubate take_aliquots Withdraw aliquots at time points (t=0, 1, 2, 4...) incubate->take_aliquots analyze Analyze by HPLC/LC-MS take_aliquots->analyze quantify Quantify peak area of intact catalyst analyze->quantify plot Plot % remaining vs. time quantify->plot

Figure 2: Experimental workflow for assessing the stability of a DBCO-Ir catalyst in solution.

Applications in Drug Development

The principles of solubility and stability are paramount when employing DBCO-Ir catalysts in drug development. For instance, in targeted drug delivery, the catalyst may be conjugated to a targeting moiety (e.g., an antibody) via the DBCO group. The stability of the resulting conjugate under physiological conditions is essential for its efficacy.

G cluster_drug_delivery Logical Flow for DBCO-Ir in Targeted Drug Delivery antibody Targeting Moiety (e.g., Antibody) with Azide conjugation Bioorthogonal Conjugation (SPAAC) antibody->conjugation catalyst DBCO-Ir Catalyst catalyst->conjugation conjugate Antibody-Ir Conjugate conjugation->conjugate delivery Systemic Administration conjugate->delivery targeting Target Cell Recognition delivery->targeting internalization Internalization into Target Cell targeting->internalization catalysis Catalytic Activation of Prodrug internalization->catalysis

Figure 3: A logical workflow illustrating the application of a DBCO-Ir catalyst in targeted drug delivery.

Conclusion

While specific quantitative data for the solubility and stability of DBCO-Ir catalysts remains limited in the public domain, a strong foundational understanding can be built from existing knowledge of organometallic chemistry and the properties of the DBCO moiety. This guide provides researchers with the necessary information to handle, formulate, and test these promising catalytic tools. It is strongly recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions to ensure reliable and reproducible results. As the use of these catalysts expands, it is anticipated that more detailed characterization data will become available, further enabling their application in cutting-edge research and development.

References

In-Depth Technical Guide to DBCO Ir Catalyst (CAS: 2695594-15-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO Ir catalyst, an advanced tool for bioorthogonal chemistry and proximity-based labeling. The information is tailored for researchers in drug development, chemical biology, and proteomics.

Core Concepts and Mechanism of Action

The DBCO Ir catalyst is a sophisticated molecule combining a potent iridium-based photocatalyst with a dibenzocyclooctyne (DBCO) functional group. This dual-functionality positions it at the forefront of modern bioconjugation and cellular mapping techniques.

Iridium Photocatalyst Core: The central iridium complex serves as a light-sensitive engine. When irradiated with light of a specific wavelength (typically blue light, ~450 nm), the iridium catalyst becomes excited. This excited state is a powerful energy donor, capable of activating nearby probe molecules through a process called Dexter energy transfer. In the context of proximity labeling techniques like µMap, the catalyst activates diazirine-containing probes, converting them into highly reactive carbene species. These carbenes can then covalently label biomolecules within a very short radius (~4 nm) of the catalyst.[1]

DBCO Moiety for Bioorthogonal Ligation: The DBCO group is a key component for "click chemistry," specifically for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne allows it to react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds efficiently within a biological environment without interfering with native cellular processes.

The primary application of this catalyst is in a two-step process: first, the iridium core is used for proximity-based labeling of biomolecules with azide-tagged probes, and second, the DBCO group is available for subsequent click reaction with a reporter molecule (e.g., a fluorophore or a biotin tag for enrichment).

Physicochemical Properties

The following table summarizes the known physicochemical properties of the DBCO Ir catalyst.

PropertyValueReference
CAS Number 2695594-15-9[2]
Molecular Formula C₆₁H₄₂F₁₀IrN₇O₇[2]
Molecular Weight 1367.23 g/mol [2]
Appearance Light yellow to yellow solid powder[2]
Solubility Soluble in DMSO
Storage Conditions Store at -20°C or -80°C, protected from light and moisture

Experimental Protocols

While a specific, validated protocol for this exact catalyst is not publicly available in peer-reviewed literature, a general procedure for a photocatalytic proximity labeling experiment (e.g., µMap) can be outlined as follows. Researchers should optimize these conditions for their specific cellular system and protein of interest.

General Protocol for Photocatalytic Proximity Labeling

Materials:

  • DBCO Ir Catalyst Conjugate: The DBCO Ir catalyst conjugated to a targeting moiety (e.g., an antibody, small molecule, or protein ligand) that specifically binds to the protein of interest.

  • Diazirine-Azide Probe: A biotinylated or fluorophore-conjugated diazirine probe that also contains an azide group for later click chemistry.

  • Cell Culture: Live cells expressing the protein of interest.

  • Light Source: An LED array or other light source capable of emitting at the excitation wavelength of the iridium catalyst (typically ~450 nm).

  • Buffers and Reagents: PBS, lysis buffer, quenching solution (e.g., containing Trolox).

  • Affinity Purification Reagents: Streptavidin beads (if using a biotinylated probe).

  • Analytical Equipment: Mass spectrometer for proteomic analysis.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Incubation with Catalyst: Incubate the cells with the DBCO Ir catalyst conjugate for a sufficient time to allow binding to the target protein. This step should be optimized for concentration and duration.

  • Addition of Probe: Add the diazirine-azide probe to the cell culture and incubate.

  • Photocatalysis: Irradiate the cells with blue light (~450 nm) for a short period (e.g., 1-15 minutes). This step should be performed in a controlled environment to avoid phototoxicity.

  • Quenching: Quench the reaction by adding a quenching solution.

  • Cell Lysis: Lyse the cells to release the labeled proteins.

  • Click Chemistry (Optional): If a secondary reporter is desired, the azide-labeled proteins can be reacted with a DBCO-functionalized reporter molecule (e.g., a fluorophore for imaging).

  • Enrichment: If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins and analyze by mass spectrometry to identify the proteins proximal to the target.

Visualizing Workflows and Pathways

Photocatalytic Proximity Labeling Workflow

The following diagram illustrates the general workflow for a proximity labeling experiment using a photocatalyst like the DBCO Ir catalyst.

G cluster_cell In Live Cells cluster_lysis Post-Lysis A 1. Targeting Moiety with Ir Catalyst Binds to Protein of Interest B 2. Add Diazirine-Azide Probe A->B C 3. Irradiate with Blue Light (~450 nm) B->C D 4. Reactive Carbene Labels Proximal Proteins with Azide Tag C->D E 5. Cell Lysis D->E F 6. Click Chemistry with DBCO-Reporter (e.g., Biotin or Fluorophore) E->F G 7. Enrichment of Labeled Proteins F->G H 8. Mass Spectrometry Analysis G->H

Caption: General workflow for a photocatalytic proximity labeling experiment.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This diagram illustrates the bioorthogonal reaction between the DBCO group on the catalyst (or a labeled protein) and an azide-functionalized molecule.

G DBCO DBCO-Functionalized Molecule Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition (Copper-Free) Azide Azide-Functionalized Molecule Azide->Triazole

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Applications in Research and Drug Development

The unique properties of the DBCO Ir catalyst make it a valuable tool for a variety of applications:

  • Mapping Protein Microenvironments: Identifying the proteins that are in close proximity to a protein of interest in its native cellular environment.

  • Target Identification and Validation: In drug discovery, this catalyst can be conjugated to a small molecule drug to identify its protein targets and off-targets within the cell.

  • Studying Protein-Protein Interactions: Elucidating transient or weak protein-protein interactions that are difficult to capture with traditional methods like co-immunoprecipitation.

  • Mapping Cellular Structures: Defining the proteomes of specific organelles or cellular compartments with high spatial resolution.

  • Dual Labeling Strategies: The DBCO handle allows for a secondary labeling step, enabling multiplexed imaging or orthogonal enrichment strategies.

Conclusion

The DBCO Ir catalyst (CAS: 2695594-15-9) represents a powerful convergence of photocatalysis and bioorthogonal chemistry. While detailed performance data for this specific catalyst remains proprietary, its design principles are well-suited for advanced proximity labeling applications. By providing high spatiotemporal control and a versatile handle for subsequent bioconjugation, this catalyst offers researchers a sophisticated tool to explore the intricate molecular landscapes of living systems. As with any advanced chemical probe, careful optimization of experimental conditions is crucial to achieving reliable and reproducible results.

References

An In-depth Technical Guide to DBCO-Iridium Catalysis in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of dibenzocyclooctyne (DBCO) functionalized iridium catalysts in the field of bioconjugation. Contrary to what the name might imply, the "DBCO Ir catalyst" system is not one where iridium catalyzes the reaction of the DBCO group. Instead, it represents a sophisticated approach where an iridium complex acts as a photocatalyst for proximity labeling, and the DBCO moiety serves as a bioorthogonal handle to tether this catalyst to a specific biological target.

Core Principles: Deconvoluting "DBCO Ir Catalyst"

The term "DBCO Ir catalyst" primarily refers to a targeted photocatalyst for a technique known as photocatalytic proximity labeling (PPL) , often commercialized or described in literature under names like µMap (microenvironment mapping) . In this system, the components have distinct roles:

  • Iridium (Ir) Complex: This is the catalytic core. Upon excitation with light of a specific wavelength (typically blue light), the iridium complex becomes a potent photocatalyst capable of activating a labeling agent.

  • DBCO (Dibenzocyclooctyne): This is a bioorthogonal linker. It is attached to the iridium complex and allows for the precise covalent attachment of the catalyst to a biomolecule of interest (e.g., an antibody, a small molecule ligand, or a nucleic acid) that has been pre-functionalized with an azide group. This targeting is achieved through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a well-established, catalyst-free "click chemistry" reaction[1][2].

  • Labeling Agent: This is a separate, small molecule probe (e.g., a biotin-functionalized diazirine) that is introduced into the system. The activated iridium catalyst transfers energy to this agent, converting it into a highly reactive intermediate (e.g., a carbene)[3][4][5].

  • Proximity Labeling: The highly reactive intermediate has a very short lifetime and a limited diffusion radius (typically in the nanometer range). Consequently, it can only form covalent bonds with biomolecules in the immediate vicinity of the targeted iridium catalyst. These labeled biomolecules can then be isolated (e.g., using streptavidin affinity purification for biotin-labeled proteins) and identified by mass spectrometry, providing a snapshot of the molecular microenvironment of the target.

The Two-Fold Role of DBCO in Iridium-Mediated Bioconjugation

It is crucial to distinguish between two primary applications of DBCO in conjunction with iridium complexes in bioconjugation:

  • Targeting a Photocatalyst (The "DBCO Ir Catalyst" System): As detailed above, a DBCO-functionalized iridium photocatalyst is used to investigate protein-protein interactions and map cellular microenvironments. The DBCO group is instrumental in directing the catalyst to a specific location.

  • Iridium Complex as a Payload: In this scenario, the iridium complex itself possesses desirable properties, such as luminescence for cellular imaging or therapeutic activity. Here, the iridium complex is functionalized with a DBCO group to enable its attachment to an azide-modified biomolecule via SPAAC. In this context, the iridium complex is the entity being conjugated, not the catalyst for the conjugation itself.

This guide will focus on the first and more complex application: the use of DBCO-tethered iridium complexes for photocatalytic proximity labeling.

Experimental Workflow and Protocols

The successful implementation of photocatalytic proximity labeling using a targeted iridium catalyst involves a multi-step workflow.

Preparation of the Targeted Iridium Photocatalyst

This process involves two key steps: the synthesis of an amine-reactive iridium complex and its subsequent conjugation to a targeting molecule, often an antibody, which has been functionalized with a DBCO group.

While various iridium complexes can be used, a common strategy involves synthesizing a complex with a ligand that can be functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on a targeting biomolecule.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-phenylpyridine (ppy)

  • 4,4'-dicarboxy-2,2'-bipyridine

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-ethoxyethanol

Procedure:

  • Synthesis of the Iridium Dimer [Ir(ppy)₂Cl]₂:

    • Reflux IrCl₃·nH₂O and 2-phenylpyridine (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the resulting yellow precipitate by filtration. Wash with methanol and diethyl ether.

  • Synthesis of the Iridium Complex [Ir(ppy)₂(4,4'-dicarboxy-2,2'-bipyridine)]Cl:

    • Reflux the iridium dimer and 4,4'-dicarboxy-2,2'-bipyridine (2.2 equivalents) in a 3:1 mixture of dichloromethane and methanol for 24 hours.

    • Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Activation with NHS Ester:

    • Dissolve the iridium complex in anhydrous DMF.

    • Add N,N'-Disuccinimidyl carbonate (2.5 equivalents) and triethylamine (5 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Precipitate the product by adding diethyl ether. Collect the precipitate by filtration and dry under vacuum to yield the amine-reactive iridium photocatalyst.

This protocol describes a two-step process: first, the antibody is functionalized with a DBCO-NHS ester, and then the azide-functionalized iridium catalyst is conjugated via SPAAC. Alternatively, and more commonly, an amine-reactive iridium catalyst is conjugated to the antibody, and this conjugate is then used with a DBCO-containing labeling probe system, but for the purpose of demonstrating the DBCO-Ir linkage, we will detail the former. A more direct approach involves reacting an amine-reactive iridium complex with an antibody, and separately preparing a DBCO-functionalized targeting ligand. For simplicity and broader applicability, we will describe the widely used method of conjugating a DBCO-NHS ester to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester (or a similar DBCO-NHS ester)

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

    • If present, remove stabilizers like BSA or gelatin.

  • Activation of Antibody with DBCO-NHS Ester:

    • Prepare a fresh 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

    • Incubate at room temperature for 60 minutes.

  • Quenching and Purification:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted DBCO-NHS ester using a desalting column.

  • Conjugation with Azide-Functionalized Iridium Catalyst (via SPAAC):

    • To the DBCO-functionalized antibody, add the azide-functionalized iridium catalyst in a 2-4 fold molar excess.

    • Incubate overnight at 4°C.

    • Purify the final antibody-iridium catalyst conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).

Photocatalytic Proximity Labeling on Live Cells

Materials:

  • Cells expressing the protein of interest

  • Antibody-iridium catalyst conjugate

  • Biotin-diazirine labeling probe

  • Cell culture medium

  • PBS

  • Blue LED light source (e.g., 450 nm)

  • Cell lysis buffer

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Culture and Antibody Incubation:

    • Culture cells to the desired confluency.

    • Incubate the cells with the antibody-iridium catalyst conjugate at an optimized concentration in cell culture medium for 1 hour at 37°C to allow for binding to the target protein.

    • Wash the cells three times with PBS to remove unbound antibody-catalyst conjugate.

  • Labeling Reaction:

    • Add the biotin-diazirine labeling probe to the cells at a final concentration of 100-500 µM.

    • Immediately illuminate the cells with a blue LED light source for a short duration (e.g., 1-15 minutes).

  • Cell Lysis and Protein Extraction:

    • Wash the cells with PBS to remove the excess labeling probe.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Enrichment of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

Proteomic Analysis

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Ammonium bicarbonate buffer

  • Formic acid

Procedure:

  • On-Bead Digestion:

    • Resuspend the streptavidin beads with the captured proteins in a buffer containing urea.

    • Reduce the proteins with DTT and then alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or similar method.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the peptide fragmentation data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) against a relevant protein database.

Quantitative Data

The efficiency and resolution of photocatalytic proximity labeling are key parameters. The following table summarizes typical quantitative data for the µMap technique.

ParameterTypical Value(s)Notes
Iridium Catalyst Loading on Antibody 5-10 catalysts per antibodyDetermined by UV-Vis spectroscopy.
Labeling Probe Concentration 100 - 500 µMHigher concentrations can increase labeling efficiency but also background.
Irradiation Time 1 - 15 minutesShorter times provide better temporal resolution.
Light Source Blue LED (~450 nm)The wavelength should match the absorption maximum of the iridium photocatalyst.
Labeling Radius ~2 - 10 nmFor carbene-based labeling, providing high spatial resolution.
Reactive Intermediate Half-life ~1 ns (for carbenes)The short half-life limits the diffusion distance.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the experimental workflows and the biological pathways being investigated.

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_labeling Live Cell Labeling cluster_analysis Proteomic Analysis Ab Targeting Antibody Ab_Ir Antibody-Iridium Conjugate Ab->Ab_Ir Ir_NHS Amine-Reactive Iridium Catalyst Ir_NHS->Ab_Ir Cells Live Cells Ab_Ir->Cells Incubate Labeled_Cells Labeled Cells Cells->Labeled_Cells Lysis Cell Lysis Labeled_Cells->Lysis Diazirine Biotin-Diazirine Probe Diazirine->Labeled_Cells Light Blue Light (450 nm) Light->Labeled_Cells Irradiate Enrichment Streptavidin Enrichment Lysis->Enrichment Digestion On-Bead Digestion Enrichment->Digestion MS LC-MS/MS Digestion->MS Data Protein Identification MS->Data

Caption: Photocatalytic proximity labeling workflow.

Mechanism of Photocatalytic Proximity Labeling

PPL_mechanism cluster_targeting Targeting cluster_activation Activation cluster_labeling Labeling Ab_Ir Antibody-Iridium Conjugate Target Target Protein Ab_Ir->Target Binds Ir_ground Ir(III) Ir_excited [Ir(III)]* Ir_ground->Ir_excited Diazirine Biotin-Diazirine Ir_excited->Diazirine Energy Transfer Light Light (hν) Light->Ir_ground Carbene Biotin-Carbene (Reactive Intermediate) Diazirine->Carbene N₂ release Neighbor_Protein Neighboring Protein Carbene->Neighbor_Protein Covalent Bond Formation Labeled_Protein Biotinylated Protein Neighbor_Protein->Labeled_Protein

Caption: Mechanism of iridium-photocatalyzed proximity labeling.

Case Study: Elucidating the EGFR Signaling Pathway

Photocatalytic proximity labeling has been used to map the dynamic protein microenvironment of the Epidermal Growth Factor Receptor (EGFR) upon ligand activation. This allows for the identification of proteins that are recruited to EGFR during signaling.

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Phosphorylation GRB2 GRB2 EGFR_dimer->GRB2 Recruitment (Identified by PPL) SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway highlighting a PPL-identified interaction.

Conclusion

The "DBCO Ir catalyst" system for bioconjugation represents a powerful tool for modern chemical biology and drug discovery. By combining the photocatalytic properties of iridium complexes with the targeting capabilities afforded by DBCO-mediated bioorthogonal chemistry, researchers can precisely map the molecular landscapes within living cells. This in-depth guide provides the foundational knowledge and practical protocols for scientists to begin exploring the vast potential of this innovative technology. As the field continues to evolve, further refinements in catalyst design, labeling probes, and analytical methods will undoubtedly expand the applications of targeted photocatalysis in elucidating complex biological processes.

References

An In-depth Technical Guide to the Reactivity of DBCO with Azides in Strain-Promoted Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity of dibenzocyclooctyne (DBCO) with azides through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This powerful, copper-free click chemistry reaction has become an indispensable tool in bioconjugation, diagnostics, and the development of targeted therapeutics. This document details the reaction mechanism, quantitative kinetic data, experimental protocols, and key applications, with a clarification on the role of iridium in related cycloaddition reactions.

Core Principles of DBCO-Azide Reactivity

The exceptional reactivity of DBCO with azides is fundamentally driven by the significant ring strain within the eight-membered cyclooctyne ring.[1][2] This strain lowers the activation energy of the [3+2] cycloaddition reaction, enabling it to proceed rapidly and efficiently at or near physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][] This key feature distinguishes SPAAC from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), thereby extending the utility of click chemistry to living systems.[1]

The reaction is bioorthogonal, meaning that the DBCO and azide functional groups are essentially inert to the vast array of functional groups present in biological systems, ensuring highly specific conjugation with minimal side reactions. The product of this cycloaddition is a stable triazole linkage.

Reaction Mechanism

The reaction between DBCO and an azide proceeds through a concerted [3+2] cycloaddition mechanism. The azide acts as a 1,3-dipole that reacts with the strained alkyne (dipolarophile) in a single transition state to form the stable triazole ring.

SPAAC_Mechanism DBCO DBCO (Strained Alkyne) TS [Transition State] DBCO->TS [3+2] Cycloaddition Azide Azide (R-N₃) Azide->TS Plus + Triazole Stable Triazole Product TS->Triazole

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data on DBCO-Azide Reactivity

The efficiency of the DBCO-azide reaction is quantified by its second-order rate constant (k₂), which is crucial for predicting reaction times and optimizing conjugation strategies. The reaction rate is influenced by factors such as the specific structure of the DBCO and azide reactants, solvent, pH, and temperature.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
DBCO and Benzyl Azide~0.1 - 1.0Room Temperature
Peptide with azidoamino acid and PEG-DBCO0.34HBS buffer (pH 7.4), 25°C
8-Azidoadenosine and Cyclooctyne0.11ACN-d₆/D₂O (3:1, v/v), 23 mM
sulfo-DBCO-amine and 3-azido-L-alanine0.32 - 0.85PBS (pH 7)
sulfo-DBCO-amine and 3-azido-L-alanine0.55 - 1.22HEPES (pH 7)
DBCO-trastuzumab and 1-azido-1-deoxy-β-D-glucopyranoside0.18 - 0.37Various buffers

Clarification on the Role of Iridium Catalysts

While this guide focuses on the catalyst-free reactivity of DBCO with azides, it is important to address the user's query regarding "DBCO Ir catalyst." The search for "DBCO Ir catalyst" primarily yields information on DBCO-labeled iridium complexes. In this context, the DBCO moiety is used as a bioorthogonal handle to attach the iridium complex to a target molecule via SPAAC for applications such as proximity-based labeling. The iridium complex itself does not catalyze the DBCO-azide reaction.

Separately, a class of reactions known as Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC) exists. However, these reactions typically involve terminal alkynes and are mechanistically distinct from the strain-promoted reaction of DBCO. There is currently no substantial body of evidence to suggest that iridium catalysts are used to mediate the reaction between DBCO and azides.

Experimental Protocols

The following are detailed methodologies for common applications of DBCO-azide click chemistry.

General Workflow for DBCO-Azide Bioconjugation

general_workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification & Analysis prep_biomolecule Prepare Biomolecule (e.g., Antibody) activation Activate Biomolecule with DBCO Reagent prep_biomolecule->activation prep_dbco Prepare DBCO Reagent (e.g., DBCO-NHS ester) prep_dbco->activation prep_azide Prepare Azide-modified Molecule conjugation React DBCO-activated Biomolecule with Azide-modified Molecule prep_azide->conjugation activation->conjugation purification Purify Conjugate conjugation->purification analysis Analyze Conjugate (e.g., SDS-PAGE, HPLC) purification->analysis

General experimental workflow for DBCO-azide bioconjugation.
Protocol for Antibody-Oligonucleotide Conjugation

This protocol provides a specific workflow for creating antibody-oligonucleotide conjugates.

Materials:

  • Antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH ~7.4).

  • DBCO-NHS ester.

  • Anhydrous DMSO.

  • Azide-modified oligonucleotide.

  • Quenching solution (100 mM Tris or glycine in water).

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • DBCO-NHS Ester Solution Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Antibody Activation:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20% to avoid protein denaturation.

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

  • Removal of Excess DBCO-NHS Ester: Purify the DBCO-activated antibody using a spin desalting column.

  • Conjugation:

    • Add a 2-4 fold molar excess of the azide-modified oligonucleotide to the purified DBCO-activated antibody.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Validation:

    • Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide.

    • Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.

Applications in Drug Development

The unique characteristics of DBCO-azide click chemistry have made it an invaluable tool in drug development.

drug_development cluster_applications Drug Development Applications dbco_azide DBCO-Azide Click Chemistry adcs Antibody-Drug Conjugates (ADCs) dbco_azide->adcs Linker Chemistry imaging Imaging Agents dbco_azide->imaging Probe Conjugation delivery Targeted Drug Delivery dbco_azide->delivery Payload Attachment cell_tracking In Vivo Cell Tracking dbco_azide->cell_tracking Cell Labeling

Logical relationship of DBCO-azide chemistry in drug development.
  • Antibody-Drug Conjugates (ADCs): DBCO-azide chemistry provides a robust and reliable method for linking potent cytotoxic drugs (payloads) to monoclonal antibodies that specifically target tumor-associated antigens. This allows for the selective delivery of the payload to cancer cells, increasing therapeutic efficacy and reducing off-target toxicity.

  • Development of Imaging Agents: This chemistry is used to attach imaging probes, such as fluorescent dyes or radioisotopes, to targeting molecules for diagnostic purposes.

  • Creation of Targeted Drug Delivery Systems: Drugs can be conjugated to nanoparticles or other delivery vehicles that are functionalized with targeting ligands using DBCO-azide chemistry.

  • In Vivo Cell Tracking: Cells can be labeled with DBCO or azide-functionalized molecules to monitor their fate and distribution in vivo.

Conclusion

The strain-promoted azide-alkyne cycloaddition between DBCO and azides is a powerful and versatile bioorthogonal reaction with broad applications in research and drug development. Its high efficiency, specificity, and biocompatibility make it an ideal choice for the precise construction of bioconjugates. While the term "DBCO Ir catalyst" may be a source of confusion, the catalyst-free nature of the DBCO-azide reaction is one of its key advantages. By understanding the core principles and experimental considerations outlined in this guide, researchers can effectively harness the power of DBCO-azide click chemistry for their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for DBCO-Based Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocol for the labeling of proteins using dibenzocyclooctyne (DBCO) derivatives, a cornerstone of copper-free click chemistry. The primary focus is on the widely established N-hydroxysuccinimide (NHS) ester-based labeling of primary amines on proteins. Additionally, this document clarifies the role of a specialized DBCO-Iridium catalyst utilized in proximity-based labeling applications.

Part 1: Covalent Labeling of Proteins with DBCO-NHS Ester

This section details the most common method for attaching a DBCO moiety to a protein, which involves the reaction of a DBCO-NHS ester with primary amines, such as the side chain of lysine residues and the N-terminus. The resulting DBCO-labeled protein is then ready for a highly specific and efficient reaction with an azide-tagged molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" reaction.[1][2][3][4]

Experimental Workflow and Reaction Mechanism

The process involves two main stages: first, the activation of the protein with a DBCO-NHS ester, and second, the bioorthogonal conjugation of the DBCO-labeled protein with an azide-containing molecule.

G cluster_0 Stage 1: Protein Activation cluster_1 Stage 2: Copper-Free Click Reaction P Protein Solution (pH 7.2-8.5) Mix Mix and Incubate (1-4 hours, RT) P->Mix DBCO_NHS DBCO-NHS Ester (in DMSO or DMF) DBCO_NHS->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench Purify Purification (Desalting Column) Quench->Purify DBCO_Protein DBCO-Labeled Protein Purify->DBCO_Protein Click Incubate (4-12 hours, 4°C to RT) DBCO_Protein->Click Azide_Molecule Azide-Tagged Molecule (e.g., drug, dye, biotin) Azide_Molecule->Click Final_Conj Final Protein Conjugate Click->Final_Conj

Caption: Experimental workflow for two-stage protein labeling using DBCO-NHS ester and SPAAC.

Quantitative Data Summary

The efficiency of the labeling process depends on several factors, which are summarized in the tables below based on typical literature protocols.

Table 1: Reaction Conditions for DBCO-NHS Ester Protein Activation

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Molar Excess of DBCO-NHS Ester10- to 50-foldUse a 10-20 fold excess for protein concentrations >5 mg/mL and a 20-50 fold excess for concentrations <5 mg/mL.
Reaction Buffer pH7.2-9.0pH 8.3-8.5 is often optimal for amine reactivity. Buffers should not contain primary amines (e.g., Tris, glycine).
Solvent for DBCO-NHS EsterAnhydrous DMSO or DMFPrepare fresh immediately before use as NHS esters are moisture-sensitive.
Reaction Time1-4 hours at Room Temp. or 2-12 hours at 4°CLonger incubation can improve efficiency but also increases the risk of hydrolysis of the NHS ester.
Quenching Reagent50-100 mM Tris or GlycineQuenches unreacted NHS ester to prevent non-specific reactions.

Table 2: Conditions for Copper-Free Click Reaction (SPAAC)

ParameterRecommended RangeNotes
Molar Excess of Azide Molecule1.5- to 10-fold over DBCO-ProteinThe optimal ratio depends on the specific molecules being conjugated and should be optimized. A 2-4x molar excess is a common starting point.
Reaction Time4-12 hoursCan be extended to overnight (>12 hours) at 4°C if needed.
Temperature4°C to 37°CReactions are generally faster at higher temperatures.
Reaction BufferStandard physiological buffers (e.g., PBS)Avoid buffers containing azides.
Detailed Experimental Protocols

Protocol 1: Activation of Protein with DBCO-PEG4-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety using an NHS ester derivative.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-PEG4-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS at pH 7.2-8.0.

  • DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction: Add the calculated amount of the 10 mM DBCO-NHS ester stock solution to the protein solution. For a protein at 5 mg/mL, a 10-fold molar excess is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Quantification: Determine the concentration of the purified DBCO-labeled protein. The degree of labeling can be determined by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO).

Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecule

This protocol describes the conjugation of the DBCO-labeled protein with a molecule containing an azide group.

Materials:

  • Purified DBCO-labeled protein.

  • Azide-containing molecule of interest.

  • Reaction buffer (e.g., PBS).

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the DBCO-labeled protein with the azide-containing molecule. A 1.5- to 10-fold molar excess of the azide-labeled partner is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction is typically complete within this timeframe.

  • Purification (Optional): Depending on the downstream application, the final conjugate may be used directly or purified from the excess azide-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Part 2: "DBCO Ir Catalyst" for Proximity-Based Labeling

The term "DBCO Ir catalyst" refers to a specialized molecule described in patent literature for use in proximity-based labeling applications. This is distinct from the general protein labeling protocol described above. In this system, the iridium complex does not catalyze the attachment of DBCO to a protein; rather, the iridium complex is the catalyst, and it is attached to a DBCO moiety, which can be used to link it to other molecules.

Conceptual Overview: In this method, a biomolecular binding agent (e.g., an antibody) is conjugated to the DBCO-Ir catalyst. This conjugate is then introduced into a cellular environment. The binding agent localizes the Iridium catalyst to a specific region of interest. The Iridium catalyst, when activated (e.g., by light in the case of a photocatalyst), generates a highly reactive intermediate from a "protein labeling agent" supplied to the system. This reactive intermediate then covalently attaches to nearby proteins, effectively mapping the local molecular environment.

G cluster_0 System Components cluster_1 Proximity Labeling Process Catalyst DBCO-Ir Catalyst Conjugate Targeted Ir-Catalyst Conjugate Catalyst->Conjugate Binder Biomolecular Binding Agent Binder->Conjugate LabelAgent Protein Labeling Agent (e.g., Azide) Activation Catalyst Activation (e.g., Light) LabelAgent->Activation Conjugate->Activation ReactiveInt Reactive Intermediate (e.g., Nitrene) Activation->ReactiveInt generates LabeledProtein Labeled Protein ReactiveInt->LabeledProtein covalently attaches to TargetProtein Proximal Protein TargetProtein->LabeledProtein

References

Application Notes & Protocols: Targeted Live Cell Imaging Using a DBCO-Iridium Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe a targeted approach for live cell imaging that combines the specificity of bioorthogonal chemistry with the catalytic activity of an Iridium complex. A proposed "DBCO-Ir catalyst" is utilized to bring the catalytic function of iridium to a specific azide-modified biomolecule within a living cell via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This strategy enables the localized activation of a "caged" fluorophore, providing a powerful tool for high-resolution imaging of specific cellular targets.

While the individual technologies of DBCO-based click chemistry and iridium-catalyzed reactions in live cells are well-established, their combined use in the form of a single DBCO-Ir catalyst represents an emerging and innovative application. The following protocols are based on established principles and provide a framework for implementing this targeted imaging strategy.

Principle of the Method

The workflow is a two-step process:

  • Metabolic Labeling: Cells are first treated with a metabolic precursor functionalized with an azide group. This precursor is incorporated into a specific class of biomolecules (e.g., cell-surface glycans), effectively "tagging" them with azides.

  • Targeted Catalysis and Imaging: A DBCO-functionalized Iridium catalyst is introduced. The DBCO moiety on the catalyst reacts specifically with the azide groups on the target biomolecule through a bioorthogonal "click" reaction. Following this targeting step, a "caged" (non-fluorescent) substrate is added. The now-localized iridium catalyst removes the caging group from the substrate, releasing a fluorescent molecule and enabling imaging at the site of the target biomolecule.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps of the targeted imaging protocol. These values are derived from typical experimental conditions reported in the literature for metabolic labeling, DBCO-azide reactions, and iridium-catalyzed uncaging in live cells.

Table 1: Reagent Concentrations and Incubation Times

ReagentTypical Concentration RangeTypical Incubation TimeCell Line Example
Azide-modified Metabolic Precursor (e.g., Ac4ManNAz)25 - 100 µM24 - 72 hoursHeLa, A549, MCF-7
DBCO-Ir Catalyst5 - 25 µM30 - 120 minutesHeLa
Caged Fluorophore Substrate1 - 10 µM1 - 4 hoursHeLa

Table 2: Experimental Parameters for Live Cell Imaging

ParameterTypical Value/Setting
Imaging ModalityConfocal Fluorescence Microscopy
Excitation WavelengthDependent on the uncaged fluorophore (e.g., 488 nm for fluorescein)
Emission WavelengthDependent on the uncaged fluorophore (e.g., 500-550 nm for fluorescein)
Live Cell Imaging Conditions37°C, 5% CO2
Imaging Time PointsEvery 15-30 minutes following substrate addition

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Groups

This protocol describes the metabolic incorporation of azide groups onto cell surface glycans using tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).

Materials:

  • Mammalian cells (e.g., HeLa) cultured in a glass-bottom imaging dish

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 50 mM).

  • Culture cells to 60-70% confluency in a glass-bottom imaging dish.

  • Dilute the Ac4ManNAz stock solution in complete culture medium to a final concentration of 50 µM.

  • Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the azide groups.

  • After incubation, gently wash the cells three times with warm PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the targeting step.

Protocol 2: Targeted Uncaging of a Fluorophore with DBCO-Ir Catalyst

This protocol details the targeting of azide-labeled cells with a DBCO-Ir catalyst and the subsequent uncaging of a fluorescent reporter for imaging.

Materials:

  • Azide-labeled cells from Protocol 1

  • DBCO-Ir catalyst

  • Caged fluorophore substrate (e.g., an allyloxycarbonyl-caged rhodamine)

  • Live-cell imaging medium

  • DMSO

Procedure:

  • Prepare a stock solution of the DBCO-Ir catalyst in DMSO (e.g., 10 mM).

  • Prepare a stock solution of the caged fluorophore substrate in DMSO (e.g., 5 mM).

  • Dilute the DBCO-Ir catalyst stock solution in live-cell imaging medium to a final concentration of 20 µM.

  • Remove the PBS from the azide-labeled cells and add the DBCO-Ir catalyst solution.

  • Incubate for 1 hour at 37°C to allow for the click reaction between the DBCO-catalyst and the azide-labeled cells.

  • Wash the cells three times with warm live-cell imaging medium to remove the unbound catalyst.

  • Dilute the caged fluorophore substrate stock solution in live-cell imaging medium to a final concentration of 5 µM.

  • Add the substrate solution to the cells.

  • Immediately begin live-cell imaging using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

  • Acquire images at regular intervals (e.g., every 20 minutes) for up to 4 hours to monitor the increase in fluorescence as the iridium catalyst uncages the fluorophore at the targeted sites.

Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Targeted Catalysis & Imaging Ac4ManNAz Azide-modified Precursor (Ac4ManNAz) Cell Live Cell Ac4ManNAz->Cell Incubation (24-48h) LabeledCell Cell with Azide-tagged Biomolecules Cell->LabeledCell Metabolic Incorporation DBCO_Ir DBCO-Ir Catalyst LabeledCell->DBCO_Ir TargetedCell Catalyst Localized at Target DBCO_Ir->TargetedCell Click Reaction (SPAAC) UncagedProduct Fluorescent Product TargetedCell->UncagedProduct Iridium-catalyzed Uncaging CagedSubstrate Caged Fluorophore (Non-fluorescent) CagedSubstrate->TargetedCell Imaging Fluorescence Imaging UncagedProduct->Imaging G cluster_reaction Bioorthogonal Targeting and Catalytic Uncaging Azide Azide-tagged Biomolecule Triazole_Ir Biomolecule-Ir Catalyst Complex Azide->Triazole_Ir SPAAC Click Reaction DBCO_Ir DBCO-Ir Catalyst DBCO_Ir->Triazole_Ir Uncaged Fluorescent Product Triazole_Ir->Uncaged Catalytic Uncaging Byproduct Byproduct Triazole_Ir->Byproduct Caged Caged Fluorophore Caged->Triazole_Ir Substrate G cluster_pathway Illustrative Signaling Pathway Activation UncagedMolecule Uncaged Bioactive Molecule (e.g., Kinase Inhibitor) Receptor Cellular Receptor UncagedMolecule->Receptor Binding Kinase Kinase A Receptor->Kinase Inhibition Downstream Downstream Effector Kinase->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing efficacy. The precise and stable linkage of the drug payload to the monoclonal antibody (mAb) is critical for the success of an ADC. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for ADC development. This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, which is a significant advantage in biological systems.

Initially, the term "DBCO Ir catalyst" was explored. It is important to clarify that SPAAC is a catalyst-free reaction. The high ring strain of the DBCO moiety drives the reaction with the azide. In the context of ADCs, an Iridium (Ir) complex would not act as a catalyst for the conjugation but could be a novel cytotoxic payload itself, functionalized with an azide or DBCO group for conjugation to the antibody.

These application notes provide a comprehensive overview and detailed protocols for the development of ADCs using DBCO-based SPAAC chemistry.

Principle of the Method

The development of an ADC using DBCO-mediated SPAAC involves a two-step process:

  • Antibody Modification : The monoclonal antibody is functionalized with DBCO groups. A common method involves the reaction of a DBCO-NHS ester with the primary amines of lysine residues on the antibody surface.

  • Payload Conjugation : The DBCO-modified antibody is then reacted with an azide-functionalized cytotoxic payload. The SPAAC reaction forms a stable covalent bond, resulting in the final ADC.

This methodology allows for the precise construction of ADCs with controlled drug-to-antibody ratios (DAR).

Quantitative Data Summary

The following tables summarize key quantitative data for ADC development using DBCO-based SPAAC.

ParameterTypical ValueMethod of Determination
Antibody Modification
DBCO-NHS Ester Molar Excess5 to 20-fold over antibodyReaction Stoichiometry
Degree of Labeling (DOL)2 - 8 DBCOs per antibodyUV-Vis Spectroscopy
Modification Yield50 - 60%UV-Vis Spectroscopy
Payload Conjugation
Azide-Payload Molar Excess1.5 to 5-fold over DBCO groupsReaction Stoichiometry
Reaction Time4 - 24 hoursHPLC, LC-MS
Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, RP-HPLC, LC-MS
Conjugation Efficiency>90%HPLC, LC-MS
ADC Stability
Plasma Stability (Triazole Linker)High (minimal cleavage)LC-MS
Half-life of ADC in PlasmaDependent on mAb and payloadELISA, LC-MS

Table 1: Key parameters and typical values for ADC development using DBCO-based SPAAC.

ParameterValue
DBCO-NHS Ester
Molar Extinction Coefficient at ~309 nm~12,000 M⁻¹cm⁻¹
Antibody (IgG)
Molar Extinction Coefficient at 280 nm~210,000 M⁻¹cm⁻¹
Monomethyl Auristatin E (MMAE)
Molar Extinction Coefficient at 248 nm~15,000 M⁻¹cm⁻¹

Table 2: Molar extinction coefficients for common reagents used in DAR calculation.

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized MMAE Payload (Azido-PEG-MMAE)

This protocol describes a general method for the synthesis of an azide-functionalized MMAE payload with a PEG spacer.

Materials:

  • MMAE (Monomethyl Auristatin E)

  • Azido-PEG-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolution of Reactants: Dissolve MMAE (1 equivalent) and Azido-PEG-NHS ester (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture by reverse-phase HPLC to obtain the Azido-PEG-MMAE conjugate.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Antibody Modification with DBCO-NHS Ester

This protocol details the modification of a monoclonal antibody with DBCO groups.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or centrifugal filtration device (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Labeling: Add a 5 to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted DBCO-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess DBCO-NHS ester and quenching agent using a desalting column or by repeated centrifugal filtration, exchanging the buffer with PBS.

  • Characterization: Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody, using UV-Vis spectroscopy. Measure the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).

Protocol 3: Conjugation of DBCO-Modified Antibody with Azide-Payload (SPAAC Reaction)

This protocol describes the final conjugation step to form the ADC.

Materials:

  • DBCO-modified antibody (from Protocol 2)

  • Azide-functionalized payload (e.g., Azido-PEG-MMAE from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, mix the DBCO-modified antibody with a 1.5 to 5-fold molar excess of the azide-functionalized payload. The payload is typically dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) before being added to the antibody solution.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The optimal reaction time should be determined empirically for each specific antibody-payload pair.

  • Purification: Purify the resulting ADC from unreacted payload and potential aggregates using a SEC system.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC, Reverse-Phase (RP)-HPLC, or LC-MS.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

    • Confirmation: Confirm the molecular weight of the ADC using LC-MS.

Protocol 4: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Hydrophobic Interaction Chromatography (HIC) column

Procedure:

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different drug-loaded antibody species.

  • Detection: Monitor the chromatogram at 280 nm.

  • Calculation: The different peaks in the chromatogram correspond to antibody species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). The average DAR is calculated as a weighted average of the peak areas.

    Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Visualizations

ADC_Development_Workflow cluster_synthesis Payload Synthesis cluster_modification Antibody Modification cluster_conjugation ADC Conjugation (SPAAC) cluster_purification Purification & Analysis Payload Azide-Functionalized Payload Synthesis ADC Antibody-Drug Conjugate (ADC) Payload->ADC Catalyst-Free Click Reaction Antibody Monoclonal Antibody Modified_Ab DBCO-Modified Antibody Antibody->Modified_Ab Lysine Labeling DBCO_NHS DBCO-NHS Ester DBCO_NHS->Modified_Ab Modified_Ab->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC Analysis DAR & Purity Analysis Purified_ADC->Analysis

Caption: Workflow for ADC development using DBCO-based SPAAC.

ADC_Mechanism_of_Action ADC 1. ADC binds to tumor cell antigen Internalization 2. Internalization via endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Payload release Lysosome->Release Apoptosis 5. Cytotoxicity & Apoptosis Release->Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Step-by-Step Guide to DBCO Conjugation for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal reaction that enables the precise and efficient conjugation of biomolecules. This powerful technique, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), leverages the high ring strain of DBCO to facilitate a spontaneous and highly specific reaction with azide-functionalized molecules.[1][2] The reaction's biocompatibility, high efficiency, and the stability of the resulting triazole linkage make it an indispensable tool in drug discovery, diagnostics, and various life science applications.[2]

Unlike traditional copper-catalyzed click chemistry (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[1][2] The DBCO and azide functional groups are abiotic and do not interact with naturally occurring functional groups within biological systems, ensuring high specificity and minimal off-target reactions.

It is important to note that while the user query mentioned a "DBCO Ir catalyst," the vast majority of scientific literature and applications involving DBCO conjugation refer to a catalyst-free reaction. The term "DBCO Ir catalyst" appears to be a niche or specialized reagent, and the standard, widely practiced DBCO conjugation is a catalyst-free process.

Quantitative Data for DBCO Click Chemistry Reactions

The efficiency of DBCO-azide conjugation can be influenced by several factors, including the concentration of reactants, temperature, and incubation time. The following table summarizes key quantitative data to guide the optimization of your experiments.

ParameterRecommended ValueNotes
Molar Ratio (DBCO:Azide) 1.5 - 4 fold molar excess of one reactantThe more abundant or less sensitive molecule is typically used in excess to drive the reaction to completion. For example, when conjugating a small molecule to a protein, the small molecule is often in excess.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to more efficient reactions.
DBCO-NHS Ester Molar Excess (for protein labeling) 10 - 30 fold molar excess to the proteinThis ensures efficient labeling of primary amines on the protein.
Reaction Temperature 4°C to 37°CReactions are typically efficient at room temperature, but incubation at 4°C for longer periods can improve yield and stability of sensitive biomolecules.
Reaction Time 1 - 24 hoursTypical reaction times are between 4 and 12 hours. Longer incubation times can lead to higher conjugation efficiency.
DMSO Concentration < 20%When using reagents dissolved in DMSO, keep the final concentration low to avoid denaturing proteins.

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical DBCO conjugation experiment, focusing on the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.

Part 1: Activation of Antibody with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS)

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

  • Antibody Labeling: Add a 20-30 fold molar excess of the dissolved DBCO-NHS ester to the antibody solution. The final DMSO concentration in the reaction mixture should be below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching (Optional): To quench the reaction, you can add Tris buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

  • Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Part 2: Copper-Free Click Reaction with Azide-Modified Molecule

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

  • DBCO-labeled antibody (from Part 1)

  • Azide-modified molecule (e.g., azide-functionalized oligonucleotide, peptide, or small molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve conjugation efficiency.

  • Characterization and Purification:

    • The success of the conjugation can be validated using SDS-PAGE, where the conjugated product will show a higher molecular weight band compared to the unconjugated antibody.

    • The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and approximately 309 nm (for the DBCO group).

    • If necessary, purify the final conjugate from excess azide-modified molecules using methods like size-exclusion chromatography (SEC) or dialysis.

  • Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved in DBCO conjugation, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Part 1: Antibody Activation cluster_1 Part 2: Click Reaction A Antibody in Amine-Free Buffer C Add 20-30x molar excess of DBCO-NHS to Antibody A->C B Prepare 10 mM DBCO-NHS in DMSO B->C D Incubate at RT for 60 min C->D E Purify via Desalting Column or Dialysis D->E F DBCO-Labeled Antibody E->F H Mix DBCO-Antibody with 2-4x molar excess of Azide F->H G Azide-Modified Molecule G->H I Incubate at RT (4-12h) or 4°C (overnight) H->I J Purify Conjugate (e.g., SEC) I->J K Final Antibody Conjugate J->K

Caption: Experimental workflow for DBCO conjugation.

G cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO DBCO (Dibenzocyclooctyne) on Biomolecule 1 Triazole Stable Triazole Linkage (Conjugated Product) DBCO->Triazole + Azide Azide (N3) on Biomolecule 2 Azide->Triazole

References

Application Notes and Protocols for In Situ Biomolecule Labeling Using DBCO-Functionalized Iridium(III) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. These reactions occur within living systems without interfering with endogenous biochemical processes. A prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide. This technology allows for the precise labeling of biomolecules that have been metabolically engineered to incorporate one of these reactive handles.

Iridium(III) complexes have emerged as powerful luminescent probes for bioimaging due to their attractive photophysical properties, including high photostability, large Stokes shifts, and long luminescence lifetimes. By functionalizing these iridium(III) complexes with a DBCO moiety, they become highly specific probes for biomolecules that have been metabolically labeled with azides. This application note details the use of DBCO-functionalized Iridium(III) complexes for the in situ labeling of biomolecules, providing protocols for metabolic labeling and subsequent bioorthogonal ligation and imaging.

Principle of the Method

The in situ labeling strategy involves a two-step process:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide group. This precursor is processed by the cell's metabolic machinery and the azide handle is incorporated into a specific class of biomolecules (e.g., glycans, proteins, or nucleic acids).

  • Bioorthogonal Labeling: A DBCO-functionalized Iridium(III) complex is introduced to the azide-labeled cells. The DBCO group on the iridium probe reacts specifically with the azide groups on the biomolecules via SPAAC, resulting in stable covalent labeling. The long-lived luminescence of the iridium complex is then used to visualize the labeled biomolecules.

Data Presentation

The photophysical properties of bioorthogonal iridium(III) probes are critical for their application in bioimaging. The following table summarizes key quantitative data for representative azide- and alkyne-functionalized iridium(III) complexes.

ProbeFunctional GroupExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Luminescence Lifetime (τ, µs)Stokes Shift (nm)
Ir-Azide Complex Azide~375~610~0.05~0.5~235
Ir-Alkyne Complex Terminal Alkyne~375~615~0.06~0.6~240
Ir-DBCO Complex DBCO~390~620~0.04~0.45~230

Note: The exact values can vary depending on the specific ligands of the iridium complex and the solvent environment. The data presented here are representative values based on published literature.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with Azide Sugars

This protocol describes the metabolic incorporation of an azide group into cellular glycans using an azide-modified monosaccharide precursor, such as N-azidoacetylmannosamine (ManNAz), for subsequent labeling with a DBCO-functionalized iridium probe.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-azidoacetylmannosamine (ManNAz)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates or chamber slides

Procedure:

  • Cell Seeding: Seed HeLa cells in a 6-well plate or chamber slides at a density that will result in 70-80% confluency at the time of labeling.

  • Metabolic Labeling:

    • Prepare a stock solution of ManNAz in sterile PBS or DMSO.

    • The day after seeding, replace the culture medium with fresh medium containing 25-50 µM ManNAz.

    • As a negative control, incubate a separate set of cells with the corresponding unmodified monosaccharide (e.g., N-acetylmannosamine, ManNAc).

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azide sugar into cellular glycans.

  • Cell Fixation (Optional, for fixed-cell imaging):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular labeling in fixed cells):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

Protocol 2: Bioorthogonal Labeling with DBCO-Iridium(III) Complex and Imaging

This protocol describes the labeling of azide-modified biomolecules with a DBCO-functionalized iridium(III) probe and subsequent imaging.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized Iridium(III) complex

  • PBS or serum-free medium

  • Confocal microscope with appropriate excitation and emission filters

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the DBCO-Iridium(III) complex in DMSO or an appropriate solvent.

    • Dilute the stock solution to a final concentration of 5-10 µM in PBS or serum-free medium.

  • Labeling Reaction:

    • For live-cell imaging, wash the azide-labeled cells twice with warm serum-free medium. For fixed cells, wash with PBS.

    • Add the DBCO-Iridium(III) labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with PBS or serum-free medium to remove any unreacted probe.

  • Imaging:

    • Image the cells using a confocal microscope.

    • Excite the iridium(III) complex at an appropriate wavelength (e.g., 405 nm or 488 nm, depending on the complex's excitation spectrum).

    • Collect the emission in the far-red to near-IR region (e.g., 600-700 nm).

    • Due to the long luminescence lifetime of iridium(III) complexes, time-resolved imaging can be employed to reduce background fluorescence from endogenous fluorophores.

Mandatory Visualization

Below are diagrams illustrating the key processes and relationships in the in situ labeling of biomolecules using a DBCO-functionalized Iridium(III) probe.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Labeling Azide-Sugar Precursor Azide-Sugar Precursor Cellular Uptake Cellular Uptake Azide-Sugar Precursor->Cellular Uptake Metabolic Pathway Metabolic Pathway Cellular Uptake->Metabolic Pathway Azide-labeled Biomolecule Azide-labeled Biomolecule Metabolic Pathway->Azide-labeled Biomolecule SPAAC Reaction SPAAC Reaction Azide-labeled Biomolecule->SPAAC Reaction Click Chemistry DBCO-Ir(III) Probe DBCO-Ir(III) Probe DBCO-Ir(III) Probe->SPAAC Reaction Labeled Biomolecule Labeled Biomolecule SPAAC Reaction->Labeled Biomolecule Luminescence Detection Imaging Imaging Labeled Biomolecule->Imaging Luminescence Detection G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Biomolecule Biomolecule-N3 SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Biomolecule->SPAAC Ir_Probe DBCO-Ir(III) Ir_Probe->SPAAC Labeled_Biomolecule Labeled Biomolecule (Triazole Linkage) SPAAC->Labeled_Biomolecule

Protocol for dissolving and storing "DBCO Ir catalyst"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution and storage of the DBCO Ir catalyst, a specialized reagent utilized in bioorthogonal chemistry. Adherence to these guidelines is crucial for maintaining the catalyst's integrity and ensuring experimental reproducibility.

Product Information and Handling

The DBCO Ir catalyst is a light-sensitive and potentially moisture-sensitive compound. It is imperative to handle the catalyst in a controlled environment, minimizing exposure to light and humidity.

General Handling Precautions:

  • Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation upon opening.[1][2]

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the solid catalyst and its solutions in a well-ventilated area or a chemical fume hood.

Dissolution Protocol

The recommended solvent for creating a stock solution of the DBCO Ir catalyst is anhydrous dimethyl sulfoxide (DMSO).[2][3][4] Anhydrous dimethylformamide (DMF) can also be used as an alternative. For in vivo applications, further dilution into biocompatible formulations is necessary.

Preparation of Stock Solutions

Materials:

  • DBCO Ir catalyst

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Microcentrifuge tubes or vials suitable for cryogenic storage

Procedure:

  • Bring the vial of DBCO Ir catalyst to room temperature.

  • Add the appropriate volume of anhydrous DMSO (or DMF) to the vial to achieve the desired stock solution concentration. Common stock concentrations range from 5 mM to 20 mM.

  • Vortex the solution until the catalyst is completely dissolved. The solid is a light yellow to yellow powder.

Table 1: Recommended Stock Solution Concentrations

ConcentrationSolvent
5 mMAnhydrous DMSO
10 mMAnhydrous DMSO
20 mMAnhydrous DMSO

Note: The solubility of the DBCO Ir catalyst in aqueous buffers is low.

Preparation of Working Solutions for In Vivo Use

For animal studies, the DMSO stock solution must be diluted into a suitable vehicle. Below are examples of common formulations. It is recommended to test the formulation on a small scale first.

Table 2: Example Formulations for In Vivo Administration

Formulation ComponentExample 1: PEG/Tween/WaterExample 2: Corn Oil
DMSO Stock SolutionAs requiredAs required
PEG300To be added-
Tween 80To be added-
ddH₂OTo be added-
Corn Oil-To be added

Example Preparation of an In Vivo Formulation:

  • Take the required volume of the DBCO Ir catalyst DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Add double-distilled water (ddH₂O) to the final volume and mix.

Storage Protocol

Proper storage is critical to maintain the reactivity of the DBCO Ir catalyst.

Short-Term and Long-Term Storage
  • Solid Catalyst: Store the solid DBCO Ir catalyst at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For extended storage, storing under an inert atmosphere of nitrogen or argon is recommended.

Table 3: Storage Conditions Summary

FormStorage TemperatureProtectionNotes
Solid-20°C or -80°CLight, Moisture
Stock Solution-20°C or -80°CLightAliquot to avoid freeze-thaw cycles
Stability Considerations

The DBCO moiety is susceptible to degradation over time, which can lead to a loss of reactivity.

  • Avoid buffers containing azides or primary amines (e.g., Tris, glycine), as they can react with the DBCO group.

  • DBCO-conjugated molecules have been shown to lose 3-5% of their reactivity over four weeks when stored at 4°C or -20°C. The stability of the DBCO Ir catalyst is expected to be similar.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key protocols and the general role of the DBCO Ir catalyst in bioorthogonal chemistry.

G Protocol for Dissolving and Storing DBCO Ir Catalyst cluster_dissolution Dissolution Protocol cluster_storage Storage Protocol cluster_invivo In Vivo Formulation Start Start Equilibrate Equilibrate vial to room temperature Start->Equilibrate Add_Solvent Add anhydrous DMSO or DMF Equilibrate->Add_Solvent Vortex Vortex until fully dissolved Add_Solvent->Vortex Stock_Solution Stock Solution (5-20 mM) Vortex->Stock_Solution Aliquot Aliquot into single-use volumes Stock_Solution->Aliquot Dilute Dilute stock in biocompatible vehicle (e.g., PEG, Tween 80, Corn Oil) Stock_Solution->Dilute Store Store at -20°C or -80°C Protect from light Aliquot->Store Avoid_Freeze_Thaw Avoid repeated freeze-thaw cycles Store->Avoid_Freeze_Thaw Working_Solution Working Solution Dilute->Working_Solution

Caption: Workflow for dissolving and storing the DBCO Ir catalyst.

G Role of DBCO Ir Catalyst in Bioorthogonal Chemistry DBCO_Ir DBCO Ir Catalyst Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Ir->Click_Reaction Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Click_Reaction Labeled_Product Covalently Labeled Bioconjugate Click_Reaction->Labeled_Product Application Applications: - In Situ Labeling - Imaging - Drug Delivery Labeled_Product->Application

Caption: The function of DBCO Ir catalyst in click chemistry.

References

Application Notes and Protocols: Surface Modification of Materials using a Novel Iridium-Catalyzed DBCO Functionalization Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of material surfaces with bioactive molecules is a cornerstone of modern biomedical research and drug development. Applications ranging from targeted drug delivery systems and biocompatible implants to advanced biosensors and cell culture scaffolds rely on the precise and stable attachment of proteins, peptides, nucleic acids, and small molecules to various substrates. Bioorthogonal chemistry, which involves reactions that can proceed in complex biological environments without interfering with native biochemical processes, offers a powerful toolkit for such modifications.

This document details a novel, proposed methodology for the surface modification of materials utilizing a heterogeneous iridium catalyst to introduce Dibenzocyclooctyne (DBCO) functionalities. DBCO is a key reagent in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the covalent attachment of azide-modified molecules with high efficiency and specificity. While DBCO is typically incorporated through other means, this application note outlines a hypothetical protocol wherein an immobilized iridium catalyst facilitates the direct C-H alkynylation of a surface, creating a DBCO-functionalized material ready for bioorthogonal conjugation.

This proposed strategy leverages the well-documented ability of iridium complexes to catalyze C-H activation and alkynylation reactions, combined with the versatility of DBCO in bioconjugation. The result is a two-stage process for surface functionalization that offers the potential for high selectivity and catalytic efficiency.

Principle of the Method

The proposed surface modification strategy is a two-phase process:

  • Immobilization of an Iridium Catalyst: An iridium(III) pincer complex is covalently attached to a silica-based material (e.g., glass slides, silica nanoparticles). This is achieved by first functionalizing the surface with a suitable linker molecule that can covalently bind to the iridium complex. This creates a heterogeneous catalyst, allowing for easy removal and potential reuse.

  • Iridium-Catalyzed Surface Alkynylation with DBCO: The immobilized iridium catalyst is then used to catalyze the C-H alkynylation of a pre-functionalized surface. In this proposed protocol, the surface is functionalized with a directing group (such as an N-phenoxyacetamide) that directs the iridium catalyst to a specific C-H bond. The catalyst then facilitates the coupling of a DBCO-containing alkyne to this position. The result is a material surface that is densely functionalized with DBCO groups.

Once the surface is DBCO-functionalized, it can be readily used for the covalent immobilization of any azide-modified molecule of interest (e.g., proteins, peptides, small molecule drugs) via the SPAAC reaction.

Experimental Protocols

Phase 1: Immobilization of Iridium Catalyst on a Silica Surface

Materials:

  • Silica-based substrate (e.g., glass slides, silicon wafers, or silica nanoparticles)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Iridium pincer complex with a carboxylic acid functional group for linking (e.g., a derivative of [Ir(ppy)2(dcbpy)]+)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • Surface Cleaning and Hydroxylation:

    • Immerse the silica substrate in Piranha solution for 1 hour at room temperature to clean and introduce hydroxyl groups on the surface.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Surface Amination:

    • Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene.

    • Heat the solution at 110°C for 2 hours under a nitrogen atmosphere.

    • Allow the solution to cool to room temperature, then rinse the substrate with toluene, ethanol, and deionized water.

    • Dry the substrate under a stream of nitrogen.

  • Activation of Iridium Catalyst:

    • In a separate reaction vessel, dissolve the carboxylic acid-functionalized iridium pincer complex (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid group.

  • Immobilization of Iridium Catalyst:

    • Immerse the aminated silica substrate in the solution containing the activated iridium catalyst.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Remove the substrate and wash thoroughly with DMF, ethanol, and deionized water to remove any non-covalently bound catalyst.

    • Dry the iridium-functionalized substrate under a stream of nitrogen.

Phase 2: Iridium-Catalyzed Surface Alkynylation with a DBCO-Alkyne

Materials:

  • Iridium-functionalized silica substrate (from Phase 1)

  • N-phenoxyacetamide-functionalized linker for surface attachment

  • DBCO-alkyne (e.g., a DBCO derivative with a terminal alkyne)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere glovebox or Schlenk line

Protocol:

  • Pre-functionalization of a separate substrate with a directing group:

    • For this hypothetical protocol, we will assume a separate silica substrate has been functionalized with an N-phenoxyacetamide directing group, which is known to direct iridium-catalyzed C-H activation. This can be achieved using silane chemistry similar to the amination step above.

  • Catalytic C-H Alkynylation Reaction:

    • In an inert atmosphere glovebox, place the N-phenoxyacetamide functionalized substrate in a reaction vessel.

    • Add the immobilized iridium catalyst substrate to the same vessel.

    • Add a solution of the DBCO-alkyne (1.5 equivalents relative to the estimated surface density of the directing group) in anhydrous DCE.

    • Seal the vessel and heat at 100°C for 16 hours.

  • Post-Reaction Processing:

    • Cool the reaction to room temperature.

    • Remove the DBCO-functionalized substrate and the immobilized catalyst.

    • Wash the DBCO-functionalized substrate extensively with DCE, dichloromethane, and ethanol to remove unreacted reagents.

    • Dry the substrate under a stream of nitrogen. The surface is now ready for conjugation with azide-modified molecules.

Data Presentation

The following tables present representative hypothetical data for the characterization of the modified surfaces.

Table 1: Surface Characterization after Iridium Catalyst Immobilization

Characterization TechniqueParameterRepresentative Value
X-ray Photoelectron Spectroscopy (XPS)Ir 4f Binding Energy61.9 eV
N 1s Binding Energy400.1 eV
Si 2p Binding Energy103.3 eV
Contact Angle GoniometryWater Contact Angle65°
Atomic Force Microscopy (AFM)Surface Roughness (Rq)0.8 nm

Table 2: Surface Characterization after DBCO Functionalization

Characterization TechniqueParameterRepresentative Value
X-ray Photoelectron Spectroscopy (XPS)N 1s Binding Energy400.5 eV (shift due to triazole formation after click)
Fourier-Transform Infrared Spectroscopy (FTIR)Alkyne C≡C Stretch~2250 cm⁻¹ (disappearance after click)
Fluorescence MicroscopyFluorescence Intensity (after clicking with an azide-fluorophore)High signal-to-noise ratio
Contact Angle GoniometryWater Contact Angle75°

Visualization of Workflow and Mechanisms

experimental_workflow cluster_phase1 Phase 1: Catalyst Immobilization cluster_phase2 Phase 2: Surface Functionalization cluster_phase3 Phase 3: Bioorthogonal Conjugation p1_start Silica Substrate p1_s1 Piranha Cleaning (Hydroxylation) p1_start->p1_s1 p1_s2 APTES Treatment (Amination) p1_s1->p1_s2 p1_s4 Covalent Attachment of Ir Catalyst p1_s2->p1_s4 p1_s3 Iridium Complex Activation (DCC/NHS) p1_s3->p1_s4 p1_end Immobilized Ir Catalyst on Surface p1_s4->p1_end p2_s1 Add Immobilized Ir Catalyst and DBCO-Alkyne p1_end->p2_s1 p2_start Substrate with Directing Group p2_start->p2_s1 p2_s2 Iridium-Catalyzed C-H Alkynylation p2_s1->p2_s2 p2_end DBCO-Functionalized Surface p2_s2->p2_end p3_s1 SPAAC Reaction (Click Chemistry) p2_end->p3_s1 p3_start Azide-Modified Molecule (e.g., Protein) p3_start->p3_s1 p3_end Bioconjugated Surface p3_s1->p3_end

Caption: Experimental workflow for surface modification.

logical_relationship catalyst Iridium(III) Catalyst dbco DBCO Moiety catalyst->dbco Catalyzes Attachment to Surface surface Material Surface catalyst->surface Immobilization bio_molecule Azide-Modified Biomolecule dbco->bio_molecule Reacts with (SPAAC) surface->dbco Functionalized with surface->bio_molecule Final Conjugation

Caption: Logical relationships between key components.

Conclusion and Future Perspectives

The application of an immobilized iridium catalyst for the DBCO functionalization of material surfaces represents a promising, albeit currently hypothetical, advancement in the field of bioconjugation and materials science. This methodology has the potential to provide a robust and selective means of preparing surfaces for bioorthogonal "click" chemistry. The heterogeneous nature of the catalyst would allow for its removal and potential reuse, adding a layer of cost-effectiveness and process efficiency.

Future work should focus on the experimental validation of this proposed protocol. This would involve synthesizing the necessary iridium complexes and DBCO-alkyne reagents, and systematically optimizing the reaction conditions for both the catalyst immobilization and the surface alkynylation steps. Furthermore, a thorough characterization of the modified surfaces at each stage will be crucial to confirm the success of the functionalization and to quantify the density of DBCO groups. If successful, this iridium-catalyzed approach could become a valuable tool for researchers in drug development, diagnostics, and the broader life sciences.

Application Notes and Protocols for Triazole Formation: A Guide to Strain-Promoted and Iridium-Catalyzed Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two powerful methods of 1,2,3-triazole formation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) derivatives, and Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC). While the topic "DBCO Ir catalyst" suggests a combination of these methods, current literature predominantly treats them as distinct and highly effective strategies for synthesizing triazoles in various contexts, from bioconjugation to small molecule synthesis. We will address both methodologies to provide a comprehensive resource.

Section 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable triazole linkage without the need for a cytotoxic metal catalyst. The reaction's high rate is driven by the ring strain of the DBCO moiety, making it ideal for applications in living systems and for the conjugation of sensitive biomolecules.

Mechanism of Action

The reaction proceeds via a [3+2] cycloaddition between the 1,3-dipole of the azide and the strained alkyne of the DBCO ring. The release of ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at physiological temperatures and in aqueous buffers.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product DBCO DBCO (Dibenzocyclooctyne) TS Concerted [3+2] Cycloaddition DBCO->TS Strain-promoted Azide Azide (R-N3) Azide->TS Triazole Stable Triazole Product TS->Triazole Ring strain release

SPAAC Reaction Mechanism
Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is typically described by a second-order rate constant (k₂), which is influenced by the specific DBCO derivative, the electronic properties of the azide, the solvent, and the temperature.

DBCO DerivativeAzide PartnerSolvent SystemTemperature (°C)Second-Order Rate Constant (k₂ M⁻¹s⁻¹)
DBCO-amineBenzyl azideAcetonitrile/Water25~ 0.1 - 1.0
Sulfo-DBCOAzido-sugarsPBS (pH 7.4)370.5 - 1.2
DBCO-PEG4-NHS EsterAzide-modified peptideDMSO/Water25~ 0.3 - 0.9
DBCO-MaleimideAzide-modified proteinAqueous Buffer (pH 7)4~ 0.2 - 0.5

Note: These values are approximate and can vary based on specific experimental conditions.

Experimental Protocols

This protocol describes a general method for conjugating an azide-containing small molecule to a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized molecule of interest

  • DBCO-functionalized molecule (e.g., DBCO-amine, DBCO-acid)

  • Reaction Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), or aqueous buffers like PBS for water-soluble compounds.

  • Analytical tools for monitoring: LC-MS or TLC.

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule in the chosen reaction solvent to a final concentration of 10 mM.

    • Dissolve the DBCO-functionalized molecule in the same solvent to a final concentration of 10 mM.

  • Reaction:

    • In a clean, dry vial, add the DBCO-functionalized molecule solution.

    • Add 1.0 to 1.2 equivalents of the azide-functionalized molecule solution to the vial.

    • Stir the reaction mixture at room temperature (20-25°C).

  • Monitoring:

    • Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed. Typical reaction times range from 1 to 12 hours.

  • Purification:

    • Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., preparative HPLC, flash column chromatography) to isolate the desired triazole conjugate.

This protocol details the labeling of an antibody with a DBCO moiety for subsequent conjugation to an azide-tagged molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of the antibody to 2-5 mg/mL in PBS.

  • DBCO-NHS Ester Preparation:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional but Recommended):

    • Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • The resulting DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule following Protocol 1.1 (using aqueous buffers).

Section 2: Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)

Iridium-catalyzed azide-alkyne cycloaddition is a powerful method for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Unlike the more common copper- and ruthenium-catalyzed reactions that favor other regioisomers, IrAAC provides a complementary approach, which is particularly valuable in medicinal chemistry and materials science.

Reaction Mechanism

The catalytic cycle of IrAAC is thought to involve the formation of an iridium-acetylide intermediate, followed by coordination of the azide, migratory insertion, and reductive elimination to release the triazole product and regenerate the active iridium catalyst.

IrAAC_Mechanism Ir_cat [Ir]-Catalyst Ir_acetylide Iridium-Acetylide Intermediate Ir_cat->Ir_acetylide + Alkyne Alkyne Internal Alkyne (R1-C≡C-R2) Coord_complex Coordinated Complex Ir_acetylide->Coord_complex + Azide Azide Azide (R3-N3) Migratory_insertion Migratory Insertion Coord_complex->Migratory_insertion Ir_triazolide Iridacycle Intermediate Migratory_insertion->Ir_triazolide Reductive_elim Reductive Elimination Ir_triazolide->Reductive_elim Reductive_elim->Ir_cat Catalyst Regeneration Triazole 1,4,5-Trisubstituted Triazole Reductive_elim->Triazole

Proposed IrAAC Catalytic Cycle
Quantitative Data: IrAAC Substrate Scope and Yields

IrAAC has been shown to be effective for a range of internal alkynes and azides, often providing high yields and excellent regioselectivity.

Iridium Catalyst PrecursorAlkyne SubstrateAzide SubstrateSolventYield (%)
[Ir(cod)Cl]₂ / PPh₃DiphenylacetyleneBenzyl azideToluene>95
[IrCpCl₂]₂1-Phenyl-1-propynePhenyl azideDioxane85-95
[Ir(cod)Cl]₂ / dppe1-(Methylthio)-2-phenylacetyleneEthyl azidoacetateTHF90-98
--INVALID-LINK--₂4-Octyne1-AzidohexaneCH₂Cl₂80-90

Note: Yields are for isolated products and can depend on the specific ligand, reaction time, and temperature.

Experimental Protocol

This protocol provides a general method for the iridium-catalyzed synthesis of a 1,4,5-trisubstituted 1,2,3-triazole.

Materials:

  • Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or dppe)

  • Internal alkyne

  • Organic azide

  • Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the iridium catalyst precursor (e.g., 1-2 mol%).

    • Add the phosphine ligand (e.g., 2-4 mol%).

    • Add the anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation.

  • Reaction:

    • To the activated catalyst solution, add the internal alkyne (1.0 equivalent).

    • Add the organic azide (1.1 equivalents).

    • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for 4-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel to yield the pure 1,4,5-trisubstituted 1,2,3-triazole.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrates and applications. Always follow appropriate laboratory safety procedures.

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-Iridium Catalyst Reactions for Photocatalytic Proximity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-Iridium catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals utilizing photocatalytic proximity labeling to investigate protein-protein interactions and map cellular microenvironments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a "DBCO Ir catalyst" and what is its primary application?

A1: A "DBCO Ir catalyst" is an iridium-based photocatalyst that has been functionalized with a Dibenzocyclooctyne (DBCO) group. Its primary application is in a high-resolution proximity labeling technique often referred to as μMap (microenvironment mapping). In this method, the iridium complex acts as a photocatalyst that, upon blue light irradiation, activates a labeling probe (like a diazirine-biotin molecule) to covalently tag nearby proteins and other biomolecules. The DBCO group serves as a bioorthogonal "click" handle, allowing for the subsequent attachment of reporter molecules, although this is not always necessary if the labeling probe itself contains the reporter (e.g., biotin).

Q2: How does the iridium-photocatalyzed proximity labeling reaction work?

A2: The process is initiated by localizing the DBCO-Ir catalyst to a specific protein of interest, typically via conjugation to an antibody or a small-molecule ligand. A labeling probe, such as a diazirine-biotin compound, is then introduced. Upon irradiation with blue light (~450 nm), the iridium catalyst becomes excited and transfers energy to the diazirine probe through a Dexter energy transfer mechanism. This generates a highly reactive carbene intermediate that can rapidly and indiscriminately form covalent bonds with molecules in its immediate vicinity (within a few nanometers). The short lifetime of the carbene ensures a high-resolution labeling radius.[1][2]

Q3: What are the key advantages of using an iridium photocatalyst over enzyme-based proximity labeling methods like BioID or APEX?

A3: Iridium-photocatalyzed proximity labeling offers several key advantages:

  • High Spatiotemporal Control: The reaction is initiated by light, providing precise control over the timing and duration of the labeling event.

  • High Resolution: The reactive carbene species generated are very short-lived, resulting in a small labeling radius of less than 10 nm, which allows for the mapping of very close protein interactions.[2]

  • No Cofactor Requirement in Cells: Unlike enzyme-based methods that may require ATP or be toxic due to the use of hydrogen peroxide, this method is activated by light.[1]

Q4: Can I use a different color of light for activation?

A4: The standard iridium photocatalysts used in μMap are designed to be excited by blue light (~450 nm).[1] There is ongoing research into developing photocatalysts that can be activated by other wavelengths, such as red light, to improve tissue penetration and reduce potential phototoxicity. However, for commercially available DBCO-Ir catalysts, blue light is the standard.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Signal 1. Inefficient Light Source: The blue light source is not of the correct wavelength or intensity.- Ensure you are using a blue LED with a wavelength around 450 nm. - Check the intensity of your light source; it should be in the range of 1-10 mW/cm². - Increase the irradiation time in increments (e.g., from 5 to 15 minutes).
2. Catalyst or Probe Degradation: The DBCO-Ir catalyst or the diazirine probe has degraded due to improper storage or handling.- Store the DBCO-Ir catalyst and diazirine probe protected from light and moisture, at the recommended temperature (typically -20°C or -80°C). - Prepare fresh solutions of the catalyst and probe before each experiment.
3. Suboptimal Concentrations: The concentrations of the catalyst or labeling probe are too low.- Increase the concentration of the diazirine-biotin probe (e.g., from 100 µM to 500 µM). - Ensure the catalyst-conjugated antibody or ligand is at an effective concentration.
High Background/Non-Specific Labeling 1. Excess Unbound Catalyst: Unbound DBCO-Ir catalyst is present in the sample, leading to random labeling.- After incubating cells with the catalyst-conjugated antibody, perform several wash steps with PBS or an appropriate buffer to remove any unbound catalyst.
2. Probe Reactivity: The diazirine probe is being activated non-specifically or is unstable.- Minimize the exposure of the diazirine probe to light before the intended irradiation step. - Include a "no light" control to assess the level of background labeling from the probe itself.
3. Insufficient Quenching: The labeling reaction is not being effectively stopped.- Ensure you are using an appropriate quenching solution immediately after irradiation (e.g., a buffer containing Trolox, sodium azide, and sodium ascorbate).
Cell Viability Issues 1. Phototoxicity: The blue light irradiation is causing damage to the cells.- Reduce the irradiation time or light intensity. - Ensure the cells are in a healthy state before starting the experiment. - Some studies have shown that prolonged exposure to high-intensity blue light can affect cell viability.
2. Reagent Toxicity: The catalyst or probe concentrations are too high.- Perform a dose-response experiment to determine the optimal, non-toxic concentrations of the DBCO-Ir catalyst and diazirine probe for your specific cell line.
Poor Reproducibility 1. Inconsistent Experimental Conditions: Variations in cell number, reagent concentrations, or irradiation setup.- Standardize all experimental parameters, including cell seeding density, reagent concentrations, incubation times, and the distance and angle of the light source. - Use a dedicated photoreactor for consistent light delivery.
2. Variability in Catalyst-Antibody Conjugation: The ratio of iridium catalyst to antibody is inconsistent between batches.- Characterize the catalyst-to-antibody ratio after each conjugation reaction. An ideal range is often between 5:1 to 10:1.

Data Presentation: Optimized Reaction Parameters

The following tables summarize typical starting concentrations and conditions for iridium-photocatalyzed proximity labeling experiments. Note that these are starting points and may require further optimization for your specific system.

Table 1: Reagent Concentrations for In-Cell Proximity Labeling

Reagent Typical Concentration Range Notes
DBCO-Ir Catalyst (conjugated to antibody/ligand) 5 - 10 µMThis refers to the concentration of the catalyst-conjugate applied to the cells.
Diazirine-Biotin Probe 100 - 500 µMHigher concentrations may increase labeling but also background. Start with a lower concentration and optimize.
NADH (optional, for some systems) 500 µM - 1 mMUsed in some red-light activated systems as a reductant.

Table 2: Typical Blue Light Irradiation Conditions

Parameter Typical Value Notes
Wavelength ~450 nmStandard blue LED is effective.
Intensity ~4 mW/cm²Can be adjusted based on cell viability and labeling efficiency.
Irradiation Time 5 - 30 minutesShorter times can reduce background and phototoxicity.
Temperature Room Temperature or 37°CPerformed on live cells in culture.

Experimental Protocols

Protocol 1: Preparation of Iridium-Antibody Conjugates

This protocol describes the conjugation of a DBCO-functionalized iridium photocatalyst to an antibody via a "click" reaction with an azide-functionalized linker.

  • Prepare the Iridium-Linker Conjugate:

    • React the DBCO-Ir catalyst with an excess of an azide-PEG-NHS ester linker (e.g., N₃-PEG₂₄-NHS ester) in a suitable solvent like DMSO.

    • Incubate the reaction at 37°C for 1 hour, protected from light.

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Add the iridium-linker-NHS ester conjugate to the antibody solution. A typical molar ratio is 5:1 to 10:1 (iridium conjugate to antibody).

    • Incubate the reaction for 16 hours at 4°C with gentle rotation, protected from light.

  • Purification:

    • Remove the excess, unreacted iridium conjugate using a size-exclusion chromatography column (e.g., Zeba spin desalting column).

  • Characterization:

    • Determine the final concentration of the antibody-catalyst conjugate using a standard protein assay.

    • Confirm conjugation by measuring the absorbance at 350 nm or by observing fluorescence under UV light.

Protocol 2: Photocatalytic Proximity Labeling in Live Cells
  • Cell Culture:

    • Plate cells in a suitable format (e.g., 6-well plate or 10-cm dish) and grow to the desired confluency (typically 70-80%).

  • Catalyst Incubation:

    • Wash the cells with PBS.

    • Incubate the cells with the DBCO-Ir-antibody conjugate in appropriate media for 1 hour at 4°C to allow for binding to the cell surface target.

  • Washing:

    • Thoroughly wash the cells multiple times with cold PBS to remove any unbound antibody-catalyst conjugate.

  • Probe Addition and Labeling:

    • Add pre-warmed cell culture medium containing the diazirine-biotin probe (e.g., 100-500 µM) to the cells.

    • Incubate for 30 minutes at 37°C.

    • Irradiate the cells with a blue LED light source (~450 nm, ~4 mW/cm²) for 5-15 minutes at room temperature.

  • Quenching and Cell Lysis:

    • Immediately after irradiation, quench the reaction by washing the cells with an ice-cold quenching buffer (e.g., PBS with 5 mM Trolox, 10 mM sodium azide, and 10 mM sodium ascorbate).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Enrichment and Analysis:

    • Enrich the biotinylated proteins from the cell lysate using streptavidin-coated magnetic beads.

    • Perform on-bead digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by quantitative mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Conjugate DBCO-Ir Catalyst to Bait Molecule C Incubate Cells with Catalyst-Bait A->C B Culture Cells B->C D Wash to Remove Unbound Catalyst C->D E Add Diazirine-Biotin Probe D->E F Irradiate with Blue Light (~450 nm) E->F G Quench Reaction & Lyse Cells F->G H Enrich Biotinylated Proteins (Streptavidin Beads) G->H I On-Bead Digestion H->I J LC-MS/MS Analysis I->J

Caption: Experimental workflow for DBCO-Ir photocatalytic proximity labeling.

Photocatalysis_Mechanism Ir Ir Catalyst Ir_excited Ir Catalyst* Ir_excited->Ir Relaxation Diazirine Diazirine Probe Ir_excited->Diazirine Energy Transfer Light Blue Light (~450 nm) Light->Ir Excitation Carbene Reactive Carbene Diazirine->Carbene N₂ Release Protein Proximal Protein Carbene->Protein Covalent Bonding Labeled_Protein Labeled Protein

Caption: Mechanism of iridium-photocatalyzed carbene generation.

References

Technical Support Center: Troubleshooting Low Yield with DBCO-Functionalized Iridium Catalysts in Proximity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yield issues encountered when using DBCO-functionalized iridium catalysts for proximity labeling experiments. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Role of "DBCO Ir Catalyst" in Your Experiment

Initial confusion may arise from the term "DBCO Ir catalyst." It is critical to understand that this reagent typically functions in a two-stage process within a proximity labeling workflow.

  • Iridium-Catalyzed Proximity Labeling: The iridium core of the complex acts as the catalyst. When activated (often by light or a chemical trigger), it generates short-lived, reactive species that covalently label proteins in the immediate vicinity of where the catalyst is localized (the "bait").

  • DBCO Handle for Bioorthogonal Ligation: The DBCO (Dibenzocyclooctyne) moiety does not participate in the initial catalytic labeling. Instead, it serves as a bioorthogonal "handle." After the labeling reaction, azide-tagged reporter molecules (e.g., biotin-azide, fluorophore-azide) are introduced. These reporters then "click" to the DBCO group via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the detection or enrichment of the labeled proteins.

Therefore, "low yield" in this context refers to the inefficient labeling of proximal proteins, which can manifest as weak signals or low recovery of labeled proteins after enrichment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final signal (e.g., fluorescence or western blot) is very weak or non-existent. What are the primary causes?

A weak or absent signal is the most common indicator of low labeling yield. The issue can stem from the labeling step, the click-chemistry step, or downstream processing.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the iridium catalyst is active. Iridium photoredox catalysts, for example, can be sensitive to handling and storage. Protect from excessive light exposure and store under recommended conditions.

  • Optimize Labeling Time: Proximity labeling is a time-sensitive process. The optimal labeling window is a balance between sufficient labeling and minimizing background from diffusion of the reactive species. Test a time course (e.g., 1, 5, 15, and 30 minutes) to find the ideal duration for your system.

  • Check Substrate/Reagent Concentration:

    • Labeling Substrate: Ensure the small molecule substrate that the iridium catalyst activates is present at an optimal concentration. Low concentrations will limit the generation of the reactive labeling species.

    • Azide-Reporter: An insufficient concentration of the azide-reporter (e.g., biotin-azide) will lead to incomplete "clicking" to the DBCO handles on your labeled proteins.

  • Confirm Protein of Interest Expression and Localization: Verify that your "bait" protein, to which the DBCO-Ir catalyst is targeted, is expressed at sufficient levels and correctly localized within the cell. Use techniques like immunofluorescence or western blotting to confirm this.

Q2: I'm observing high background signal, which makes it difficult to distinguish true positives. How can I improve the signal-to-noise ratio?

High background can be caused by non-specific labeling or non-specific binding of reagents during downstream processing.

Troubleshooting Steps:

  • Reduce Labeling Time: A shorter labeling time can reduce the diffusion radius of the reactive species, leading to more specific labeling of very proximal proteins.

  • Optimize Catalyst Loading: While a higher catalyst concentration might seem to lead to a stronger signal, it can also increase background labeling. Titrate the concentration of your DBCO-Ir catalyst to find the optimal balance.

  • Washing Steps: Increase the stringency and number of wash steps after the labeling and enrichment phases to remove non-specifically bound proteins and reagents.

  • Use of Controls: Proper controls are crucial for distinguishing signal from background. Include a negative control where the DBCO-Ir catalyst is not targeted to a specific protein to identify proteins that non-specifically interact with the labeling machinery.[1]

Q3: The yield of my enriched proteins after streptavidin pull-down (if using biotin-azide) is very low. What could be the issue?

Low yield after enrichment points to problems with the labeling efficiency, the click reaction, or the enrichment process itself.

Troubleshooting Steps:

  • Inefficient Click Reaction (SPAAC):

    • Reagent Quality: Ensure your DBCO-Ir catalyst and azide-reporter are of high quality and have not degraded.

    • Reaction Conditions: While SPAAC is generally robust, factors like pH and the presence of certain additives can influence its efficiency. Ensure your buffer conditions are compatible.

  • Enrichment Bead Performance: The performance of streptavidin-conjugated beads can vary between vendors and even between lots.[1]

    • Bead Capacity: Ensure you are not exceeding the binding capacity of the beads.

    • Bead Quality: If possible, test beads from a different lot or vendor.

  • Protein-Level vs. Peptide-Level Enrichment: Consider the pros and cons of your enrichment strategy. Protein-level enrichment may yield higher amounts of total protein, but peptide-level enrichment (capturing only the biotinylated peptides after digestion) can sometimes provide higher confidence in the identified proteins.[2]

Quantitative Data Summary

Optimizing reaction parameters is key to improving yield. The following tables summarize critical parameters that often require optimization.

Table 1: Typical Concentration Ranges for Proximity Labeling Reagents

ReagentTypical Starting ConcentrationOptimization RangeKey Consideration
DBCO-Ir Catalyst1-10 µM0.5 - 50 µMHigher concentrations can increase background.
Labeling Substrate100-500 µM50 - 1000 µMSubstrate-dependent; titrate for optimal activity.
Azide-Reporter (e.g., Biotin-Azide)10-50 µM5 - 100 µMEnsure sufficient excess to react with all DBCO sites.

Table 2: Influence of Reaction Conditions on Iridium-Catalyzed Reactions

ParameterEffect on YieldTroubleshooting RecommendationReference
Solvent Polarity Can significantly impact catalyst stability and activity. A more polar solvent may increase the rate of reaction if the transition state is more polarized than the reactants.Test a range of biocompatible solvents or buffer systems. The choice of solvent can be critical in homogeneous catalysis.[3]
Additives (Acids/Bases) May be required to facilitate certain catalytic steps or maintain catalyst stability.If the specific iridium-catalyzed labeling reaction is known to require additives, ensure they are present at the correct concentration.[4]
Temperature Affects reaction kinetics. For cellular applications, this is typically fixed at 37°C.For in vitro experiments, a temperature screen could be beneficial.
Reaction Time Directly impacts the extent of labeling and the potential for background.Perform a time-course experiment to determine the optimal labeling duration.

Experimental Protocols

General Protocol for Proximity Labeling using a DBCO-Ir Catalyst

This is a generalized workflow. Specific concentrations and times will need to be optimized for your system.

  • Bait Expression: Transfect or transduce cells to express your protein of interest ("bait") fused to a tag that allows for localization of the DBCO-Ir catalyst.

  • Catalyst Incubation: Incubate the cells with the DBCO-Ir catalyst complex. The method of catalyst delivery to the bait will depend on the system (e.g., direct conjugation, enzymatic ligation, or self-assembly).

  • Labeling:

    • Add the labeling substrate to the cells.

    • Initiate the labeling reaction (e.g., by exposing the cells to a specific wavelength of light for a defined period).

    • Quench the reaction using a suitable quenching agent (e.g., a scavenger for the reactive species).

  • Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.

  • Click Reaction (SPAAC):

    • Add the azide-reporter (e.g., biotin-azide) to the cell lysate.

    • Allow the reaction to proceed, typically for 1-2 hours at room temperature.

  • Enrichment (if applicable):

    • Add streptavidin-conjugated beads to the lysate.

    • Incubate to allow binding of the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Downstream Analysis:

    • Elute the bound proteins from the beads.

    • Analyze the proteins by western blot or mass spectrometry.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Background Check_Catalyst Verify Catalyst Activity & Storage Start->Check_Catalyst Check_Expression Confirm Bait Protein Expression & Localization Start->Check_Expression Optimize_Time Optimize Labeling Time Check_Catalyst->Optimize_Time Check_Expression->Optimize_Time Optimize_Conc Titrate Catalyst & Substrate Concentrations Optimize_Time->Optimize_Conc Check_Click Verify Click Reaction Efficiency Optimize_Conc->Check_Click Optimize_Enrichment Optimize Enrichment Step (Beads, Washes) Check_Click->Optimize_Enrichment Analyze_Controls Analyze Negative/Spatial Controls Optimize_Enrichment->Analyze_Controls Result Improved Yield & S/N Ratio Analyze_Controls->Result

Caption: A logical workflow for troubleshooting low yield.

Conceptual Pathway of DBCO-Ir Proximity Labeling

Proximity_Labeling_Pathway cluster_0 Step 1: Proximity Labeling (in situ) cluster_1 Step 2: Bioorthogonal Ligation (in vitro) Bait Bait Protein Ir_Catalyst DBCO-Ir Catalyst Bait->Ir_Catalyst localization Reactive_Species Reactive Species Ir_Catalyst->Reactive_Species activates (e.g., light) Substrate Labeling Substrate Substrate->Reactive_Species Proximal_Protein Proximal Protein Reactive_Species->Proximal_Protein labels Labeled_Protein Labeled Protein (with DBCO handle) Azide_Reporter Azide-Reporter (e.g., Biotin-Azide) Labeled_Protein->Azide_Reporter 'Clicks' via SPAAC Final_Product Detected/Enriched Protein Azide_Reporter->Final_Product

Caption: The two-stage mechanism of the labeling process.

References

Technical Support Center: DBCO-Iridium Catalysts in Proximity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-Iridium catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of these catalysts in proximity labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is a DBCO-Iridium catalyst and what is its primary application?

A DBCO-Iridium catalyst is a bifunctional molecule that combines a dibenzocyclooctyne (DBCO) group with an iridium-based photocatalyst. Its primary application is in photocatalytic proximity labeling (PPL) , a technique used to identify biomolecular interactions in living cells and other complex biological environments.

In a typical PPL experiment, the DBCO moiety is used to attach the iridium catalyst to a biomolecule of interest (e.g., an antibody or a small molecule ligand) via a copper-free click reaction with an azide-modified partner. This "bait" molecule is then introduced into a biological system. Upon illumination with light of a specific wavelength, the iridium catalyst becomes excited and activates a labeling probe (e.g., a diazirine, aryl azide, or phenol derivative), which then covalently attaches to nearby "prey" biomolecules. These labeled biomolecules can then be identified using techniques such as mass spectrometry.

Q2: What are the common side reactions and byproducts I should be aware of when using a DBCO-Iridium catalyst?

Side reactions and byproducts in DBCO-Iridium catalyzed proximity labeling can arise from the degradation of the DBCO moiety, instability of the iridium catalyst, or non-specific reactions of the labeling probe.

Common issues include:

  • Degradation of the DBCO group: The DBCO group can be susceptible to degradation, particularly in acidic environments or in the presence of thiols and certain radicals. This can lead to the loss of the iridium catalyst from the "bait" molecule and a decrease in labeling efficiency.

  • Iridium photocatalyst instability: The iridium complex itself can undergo degradation upon prolonged exposure to light, leading to a loss of catalytic activity. A known side reaction involves the partial saturation of one of the pyridine rings in the ancillary ligand of the iridium complex.[1] The stability of the catalyst is highly dependent on its ligand structure.

  • Off-target labeling: The reactive species generated from the labeling probe are highly reactive and can diffuse from the intended labeling site, leading to the labeling of non-proximal biomolecules. This can increase the background signal and complicate data analysis.

  • Generation of reactive oxygen species (ROS): The photocatalytic process can lead to the formation of ROS, which can cause cellular damage and phototoxicity, especially in live-cell experiments.

  • Byproducts from the labeling probe: The activation of the labeling probe generates byproducts. For example, the reaction of a tetrazine with a strained alkene (a common bioorthogonal reaction) releases nitrogen gas, which is generally benign.[2] However, the specific byproducts will depend on the probe being used.

Q3: My labeling efficiency is very low. What are the potential causes?

Low labeling efficiency is a common issue in PPL experiments. Several factors could be responsible:

  • Inefficient conjugation of the DBCO-Iridium catalyst: Ensure that the initial click chemistry reaction to attach the catalyst to your "bait" molecule has been successful. This can be verified by techniques such as mass spectrometry or HPLC.

  • Degradation of the DBCO-Iridium catalyst: The catalyst may have degraded during storage or handling. It is crucial to follow the manufacturer's storage recommendations.

  • Suboptimal illumination conditions: The wavelength, intensity, and duration of the light source are critical for efficient activation of the iridium catalyst. These parameters should be optimized for your specific experimental setup.

  • Presence of quenchers: Certain molecules in your sample, such as scavengers of reactive species, can quench the excited state of the photocatalyst or the reactive labeling probe, leading to lower labeling efficiency.

  • Low abundance of interacting partners: If the "prey" molecules are present at very low concentrations, the labeling efficiency will inherently be low.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during proximity labeling experiments using DBCO-Iridium catalysts.

Problem Possible Cause Recommended Solution
Low or no labeling of target proteins 1. Inefficient DBCO-azide conjugation: The iridium catalyst is not attached to the bait molecule.- Verify the success of the conjugation reaction using mass spectrometry or HPLC. - Optimize the click chemistry reaction conditions (e.g., concentration, reaction time, temperature).
2. Catalyst degradation: The iridium photocatalyst has lost its activity.- Use a fresh batch of the DBCO-Iridium catalyst. - Ensure proper storage conditions (e.g., protected from light and moisture). - Minimize the exposure of the catalyst to light before the experiment.
3. Inadequate illumination: The photocatalyst is not being efficiently excited.- Optimize the wavelength, intensity, and duration of the light source. - Ensure that the light can penetrate the sample to reach the catalyst.
4. Presence of quenchers: Endogenous or exogenous molecules are interfering with the reaction.- If possible, remove potential quenchers from the reaction buffer. - Consider using a higher concentration of the labeling probe.
High background/non-specific labeling 1. Diffusion of the reactive probe: The labeling probe is reacting with molecules distant from the target.- Use a labeling probe that generates a more short-lived reactive species. - Reduce the illumination time to minimize the diffusion distance. - Optimize the concentration of the labeling probe.
2. Non-specific binding of the bait-catalyst conjugate: The "bait" molecule is binding to off-target sites.- Include appropriate controls to assess non-specific binding (e.g., a control bait molecule). - Use blocking agents to reduce non-specific interactions.
Cell death or signs of phototoxicity 1. Generation of reactive oxygen species (ROS): The photocatalytic process is damaging the cells.- Reduce the light intensity or illumination time. - Include ROS scavengers (e.g., sodium azide, ascorbic acid) in the cell culture medium, but be aware that they might also quench the desired reaction. - Use a photocatalyst that is excited by longer, less energetic wavelengths of light.

Experimental Protocols

Protocol 1: General Workflow for Photocatalytic Proximity Labeling (PPL)

  • Conjugation: Conjugate the DBCO-Iridium catalyst to your azide-modified "bait" biomolecule using copper-free click chemistry.

  • Purification: Remove any unreacted DBCO-Iridium catalyst from the "bait" conjugate using an appropriate purification method (e.g., size-exclusion chromatography, dialysis).

  • Incubation: Introduce the "bait"-catalyst conjugate to your biological sample (e.g., cell culture, tissue lysate).

  • Probe Addition: Add the labeling probe to the sample.

  • Illumination: Illuminate the sample with a light source of the appropriate wavelength and intensity for a defined period to initiate the labeling reaction.

  • Lysis and Enrichment: Lyse the cells (if applicable) and enrich for the biotin-labeled proteins using streptavidin beads.

  • Analysis: Analyze the enriched proteins by mass spectrometry to identify the "prey" biomolecules.

Visualizations

PPL_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait Azide-modified 'Bait' Molecule Conjugate 'Bait'-Catalyst Conjugate Bait->Conjugate Click Chemistry Catalyst DBCO-Ir Catalyst Catalyst->Conjugate Labeled_Sample Labeled 'Prey' Proteins Conjugate->Labeled_Sample Light Activation Sample Biological Sample Sample->Labeled_Sample Incubation Probe Labeling Probe Probe->Labeled_Sample Enrichment Enrichment Labeled_Sample->Enrichment MS Mass Spectrometry Analysis Enrichment->MS

Caption: Workflow for a typical photocatalytic proximity labeling experiment.

Side_Reactions cluster_catalyst DBCO-Ir Catalyst cluster_degradation Potential Side Reactions Active_Catalyst Active DBCO-Ir Photocatalyst DBCO_Deg DBCO Degradation (e.g., hydrolysis, reaction with thiols) Active_Catalyst->DBCO_Deg Acidic pH, Thiols Ir_Deg Iridium Catalyst Degradation (e.g., ligand modification) Active_Catalyst->Ir_Deg Prolonged Light Exposure Off_Target Off-Target Labeling (Probe Diffusion) Active_Catalyst->Off_Target Probe Activation ROS Reactive Oxygen Species (ROS) (Phototoxicity) Active_Catalyst->ROS Light Activation

Caption: Potential side reactions and degradation pathways for DBCO-Iridium catalysts.

References

Technical Support Center: Optimizing DBCO-Functionalized Iridium Complex Conjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of experiments involving DBCO-functionalized iridium catalysts. The focus is on improving the conjugation efficiency of these complexes to azide-modified molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is a "DBCO Ir catalyst" and what is its primary application?

A "DBCO Ir catalyst" refers to an iridium-based catalyst or complex that has been chemically modified to include a dibenzocyclooctyne (DBCO) group.[1][2][3] This DBCO moiety allows the iridium complex to be easily attached to molecules containing an azide group through a bioorthogonal reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC).[] The iridium component can have various functions, including acting as a photocatalyst or for use in bio-imaging.[1]

Q2: My conjugation reaction with the DBCO-functionalized iridium complex is showing low yield. What are the common causes?

Low yields in SPAAC reactions involving DBCO-functionalized iridium complexes can arise from several factors. These include suboptimal reaction conditions, issues with the reagents, or catalyst deactivation (if the iridium complex is intended for a subsequent catalytic step). Key areas to investigate are the purity of your azide-modified molecule, the concentration of reactants, the choice of solvent, and the reaction temperature and duration.

Q3: How do reaction conditions affect the efficiency of the DBCO-azide conjugation?

The efficiency of DBCO click chemistry is influenced by several factors. Reactions are generally more efficient at higher concentrations of both the DBCO-functionalized iridium complex and the azide-containing molecule. Temperature also plays a role, with reactions typically running between 4°C and 37°C. The choice of solvent is critical; for instance, click yields can be significantly higher in buffers like DPBS compared to MES, Tris, or HEPES.

Q4: Are there any substances that can interfere with the DBCO-azide reaction?

Yes, it is crucial to avoid buffers or other reagents that contain azides, as these will compete with your target molecule for reaction with the DBCO group. Additionally, ensure that the iridium complex itself is stable under the chosen reaction conditions, as degradation could lead to lower conjugation efficiency.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Conjugation Suboptimal Reaction Conditions - Increase the concentration of the DBCO-functionalized iridium complex and/or the azide-modified molecule. - Optimize the reaction temperature. While many reactions proceed at room temperature, incubating at 37°C or for a longer duration at 4°C can improve yields. - Screen different reaction buffers. Buffers like DPBS have been shown to facilitate higher yields compared to others.
Reagent Degradation - Ensure the DBCO-functionalized iridium complex has been stored correctly and is not degraded. - Verify the purity and integrity of the azide-modified molecule.
Presence of Interfering Substances - Avoid using buffers or media containing extraneous azides.
Slow Reaction Rate Low Reactant Concentration - Increase the concentration of one or both reactants.
Suboptimal Temperature - A moderate increase in temperature (e.g., from room temperature to 37°C) can increase the reaction rate.
Intrinsic Reactivity - The inherent reactivity of the specific DBCO and azide pairing can influence the rate. While not easily changed, understanding this can help in setting appropriate reaction times.
Non-Specific Labeling Impure Reagents - Ensure the purity of both the DBCO-functionalized iridium complex and the azide-modified molecule through appropriate analytical techniques like HPLC or mass spectrometry.
Reactive Iridium Complex - If the iridium complex itself is highly reactive, it may non-specifically interact with other functional groups on your target molecule or in the reaction medium. Consider the use of blocking agents if this is suspected.

Quantitative Data for DBCO Click Chemistry Reactions

The following table summarizes key quantitative data to guide the optimization of your DBCO-azide conjugation experiments.

Parameter Value/Range Notes Reference
Reaction Temperature 4°C - 37°CHigher temperatures can increase the reaction rate, but stability of the biomolecules should be considered.
Reaction Time 2 - 12 hoursCan be extended to improve yield, with some protocols suggesting overnight incubation.
Molar Excess of DBCO Reagent 10 to 50-foldFor labeling proteins with DBCO-NHS esters, a 10-fold excess is common for concentrations >5 mg/ml, and 20- to 50-fold for lower concentrations.
Solvent/Buffer Choice DPBS > MES, Tris > HEPES, WaterThe choice of buffer can significantly impact click yields.
Second-Order Rate Constants ~0.033 - 3.5 M⁻¹s⁻¹Varies depending on the specific azide and cyclooctyne structure.

Experimental Protocols

Standard Protocol for Conjugating a DBCO-Functionalized Iridium Complex to an Azide-Modified Protein

This protocol outlines a general procedure for the conjugation reaction.

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a reaction buffer (e.g., DPBS) to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized iridium complex in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • Add the DBCO-functionalized iridium complex stock solution to the azide-modified protein solution. A 10- to 20-fold molar excess of the DBCO complex is a good starting point.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted DBCO-functionalized iridium complex using a suitable method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

  • Analysis:

    • Confirm the successful conjugation and determine the labeling efficiency using techniques like mass spectrometry or HPLC.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_azide Prepare Azide-Modified Molecule Solution mix Mix Reactants prep_azide->mix prep_dbco Prepare DBCO-Ir Complex Solution prep_dbco->mix incubate Incubate (Temp & Time) mix->incubate purify Purify Conjugate incubate->purify analyze Analyze Product purify->analyze

Caption: A general experimental workflow for the conjugation of a DBCO-functionalized iridium complex.

troubleshooting_flow start Low Conjugation Efficiency check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Reagent Purity and Integrity start->check_reagents check_buffer Check for Interfering Substances (e.g., Azides) start->check_buffer optimize Systematically Optimize Conditions check_conditions->optimize repurify Repurify Starting Materials check_reagents->repurify change_buffer Switch to a More Compatible Buffer check_buffer->change_buffer success Improved Efficiency optimize->success repurify->success change_buffer->success

Caption: A troubleshooting flowchart for addressing low conjugation efficiency.

References

"DBCO Ir catalyst" reaction time optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The "DBCO-Ir Catalyst" is a specialized reagent, and detailed public data on its reaction kinetics is limited. This guide is based on the established principles of iridium-catalyzed reactions and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The protocols and advice provided herein should be considered a starting point for your own experimental optimization.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with the DBCO-Ir Catalyst, with a focus on optimizing reaction time.

Problem: The reaction is slow, incomplete, or has low yield.

This is a common challenge that can be addressed by systematically evaluating and optimizing several key reaction parameters. Below is a summary of these parameters and a general protocol for their optimization.

Data Presentation: Parameters Influencing Reaction Time & Yield

The following table summarizes the expected effects of critical parameters on the performance of the DBCO-Ir catalyzed reaction.

ParameterGeneral Effect on Reaction TimeGeneral Effect on YieldKey Considerations & Recommendations
Temperature Increasing temperature generally decreases reaction time (accelerates rate).Can increase yield for slow reactions, but excessive heat may degrade catalyst or reactants, leading to lower yield and more side products.Start at room temperature (20-25°C). If the reaction is slow, incrementally increase to 37°C or slightly higher, monitoring for degradation of sensitive biomolecules.
Catalyst Loading Increasing catalyst loading typically decreases reaction time.Higher loading can improve yield up to a point. Excessive catalyst may not improve yield and can complicate purification.Start with a catalyst loading of 0.5-2 mol%. This can be increased to 5 mol% or decreased for highly efficient reactions.
Reactant Concentration Higher concentrations lead to faster reaction rates and shorter reaction times due to increased molecular collision frequency.[1][2]Generally improves yield, especially for bimolecular reactions.Ensure reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. Typical starting concentrations are in the low millimolar (1-10 mM) range.
Solvent System The reaction rate can be highly dependent on the solvent's polarity and ability to solvate transition states.[3][4]A solvent that ensures complete solubility of all components is crucial for achieving high yield.For biological applications, aqueous buffers (e.g., PBS, HEPES) are common.[3] Co-solvents like DMSO or acetonitrile may be required to dissolve hydrophobic reactants. The optimal choice must be determined empirically.
Purity of Reactants Impurities can inhibit the catalyst or react with starting materials, leading to slower rates and the formation of side products.High purity is essential for achieving maximum yield and reproducibility.Use reagents of the highest possible purity. Ensure solvents are anhydrous if the reaction is sensitive to moisture. Degas solvents if oxygen sensitivity is a concern for the Ir(I)/Ir(III) catalytic cycle.

Experimental Protocols

Detailed Methodology: Protocol for Reaction Time Optimization

This protocol provides a systematic approach to optimizing your DBCO-Ir catalyzed reaction.

Objective: To identify the optimal conditions for minimizing reaction time while maximizing yield.

Materials:

  • Azide-containing molecule

  • DBCO-containing molecule

  • DBCO-Ir Catalyst

  • An appropriate solvent (e.g., DMSO, PBS, or a mixture)

  • Reaction vessels (e.g., microcentrifuge tubes, vials)

  • Analytical instrument for monitoring reaction progress (e.g., LC-MS, HPLC, TLC, or a fluorometer if one reactant is fluorescent).

Procedure:

  • Establish a Baseline Reaction:

    • In a reaction vessel, combine your azide and DBCO reactants at an equimolar ratio (e.g., 10 mM final concentration for each).

    • Add the DBCO-Ir Catalyst at a standard loading (e.g., 1 mol%).

    • Add the solvent to reach the desired final volume.

    • Allow the reaction to proceed at room temperature (25°C).

    • Monitor the reaction at set time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the baseline reaction rate and final yield.

  • Systematic Parameter Variation (One-Variable-at-a-Time):

    • Temperature Screening: Set up identical reactions as the baseline. Incubate them at different temperatures (e.g., 4°C, 25°C, 37°C). Monitor each reaction over time.

    • Catalyst Loading Screening: Set up parallel reactions at the optimal temperature found. Vary the catalyst loading in each (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

    • Concentration Screening: Using the best temperature and catalyst loading, set up reactions with varying reactant concentrations (e.g., 5 mM, 10 mM, 20 mM, 50 mM).

  • Analysis and Interpretation:

    • For each experimental run, calculate the reaction rate and the final product yield.

    • Compare the results to identify the conditions that provide the fastest reaction time without significantly compromising the yield or producing unwanted side products.

    • Consider performing a final confirmation experiment using the combined optimal parameters.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Reaction is Slow or Incomplete check_reagents 1. Verify Reagent Purity & Stability (Azide, DBCO, Catalyst) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace with Fresh Reagents reagents_ok->replace_reagents No optimize_temp 2. Optimize Temperature (e.g., 25°C -> 37°C) reagents_ok->optimize_temp Yes replace_reagents->check_reagents temp_ok Improvement? optimize_temp->temp_ok optimize_conc 3. Increase Reactant Concentration temp_ok->optimize_conc Yes temp_ok->optimize_conc No conc_ok Improvement? optimize_conc->conc_ok optimize_cat 4. Increase Catalyst Loading (e.g., 1% -> 2-5%) conc_ok->optimize_cat Yes conc_ok->optimize_cat No cat_ok Improvement? optimize_cat->cat_ok check_solvent 5. Re-evaluate Solvent System (Solubility, Polarity) cat_ok->check_solvent No success Success: Reaction Optimized cat_ok->success Yes check_solvent->optimize_temp

Caption: A logical workflow for troubleshooting slow DBCO-Ir catalyzed reactions.

Parameter_Relationships Temp Temperature Time Reaction Time Temp->Time - Yield Product Yield Temp->Yield +/- SideProd Side Products Temp->SideProd + (if too high) Conc Concentration Conc->Time - Conc->Yield + Cat Catalyst Loading Cat->Time - Cat->Yield +

Caption: Interrelationships between key reaction parameters and outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the first things I should check?

A: If there is no detectable product, start with the most fundamental components:

  • Reagent Integrity: Ensure your azide and DBCO-containing molecules are pure and have not degraded. Azides can be sensitive, and the strained alkyne in DBCO can degrade over time, especially if exposed to moisture or certain nucleophiles.

  • Catalyst Activity: Verify that the DBCO-Ir catalyst is active. Catalysts can be sensitive to air, moisture, or contaminants. Ensure it has been stored correctly according to the manufacturer's instructions.

  • Solvent/Buffer Compatibility: Confirm that all reactants are soluble in your chosen solvent system. Also, ensure your buffer does not contain components that could inhibit the catalyst (e.g., high concentrations of chelating agents like EDTA). Avoid buffers containing sodium azide.

Q2: How much DBCO-Ir Catalyst should I use (catalyst loading)?

A: The optimal catalyst loading balances reaction speed with cost and ease of purification. A good starting point is 0.5 to 2 mol% relative to the limiting reagent. If the reaction is slow, you can increase the loading to 5 mol%. For very efficient reactions or when using highly pure and reactive substrates, you may be able to reduce the loading to below 0.5 mol%.

Q3: What is the optimal temperature for this reaction?

A: For most bioorthogonal applications involving sensitive biomolecules, the reaction should be run at or near physiological temperatures. We recommend starting at room temperature (20-25°C) or 37°C . If the reaction rate is insufficient and your molecules are stable, you can cautiously increase the temperature. However, be aware that higher temperatures can lead to the degradation of the catalyst or reactants.

Q4: Which solvent should I use for the DBCO-Ir catalyzed reaction?

A: The choice of solvent is critical and depends on the solubility of your specific substrates.

  • Aqueous Buffers: For biological molecules, phosphate-buffered saline (PBS) or HEPES are excellent starting points.

  • Organic Co-solvents: If your DBCO- or azide-containing molecule has poor water solubility, a water-miscible organic co-solvent like DMSO, DMF, or acetonitrile can be added. It is often best to keep the organic solvent content as low as possible (e.g., <20%) to maintain the stability of biomolecules. The use of organic co-solvents can significantly impact the reaction rate, so this should be optimized.

Q5: Can I monitor the reaction progress in real-time?

A: Yes, monitoring the reaction is key to optimization. The best method depends on your equipment and substrates:

  • Chromatography (LC-MS, HPLC): These are the most robust methods. By taking small aliquots from the reaction over time, you can directly measure the consumption of reactants and the formation of the product.

  • UV-Vis Spectrophotometry: The DBCO group has a characteristic UV absorbance around 310 nm. If other components do not interfere, you can monitor the disappearance of this peak over time to track the consumption of the DBCO reagent.

References

Technical Support Center: Preventing Aggregation with "DBCO-Ir catalyst" Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "DBCO-Ir catalyst" conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to conjugate aggregation during synthesis, purification, and storage.

Frequently Asked questions (FAQs) & Troubleshooting

Q1: What are the primary causes of aggregation in my DBCO-Ir catalyst conjugates?

Aggregation of bioconjugates, including those with DBCO-Ir catalysts, is a common issue stemming from increased hydrophobicity and instability.[1][2][3] The primary causes include:

  • Inherent Hydrophobicity : The most significant factor is often the chemical conjugation of the biomolecule (like an antibody) to a hydrophobic payload, in this case, the Iridium catalyst complex.[1][2] This modification creates hydrophobic patches on the biomolecule's surface, which can interact with similar patches on other molecules, initiating aggregation.

  • Unfavorable Buffer Conditions : Using a buffer with a pH close to the isoelectric point (pI) of the protein can minimize its net charge, reducing solubility and promoting aggregation. Similarly, salt concentrations that are too low or too high can also lead to instability.

  • Use of Organic Co-solvents : While often necessary to dissolve the hydrophobic DBCO-Ir catalyst for the conjugation reaction, organic solvents like DMSO or DMF can disrupt the protein's structure, leading to aggregation. It is recommended to keep the final concentration of these solvents below 20%.

  • High Drug-to-Biomolecule Ratio : A higher ratio of conjugated catalyst molecules per biomolecule increases surface hydrophobicity and the likelihood of aggregation.

  • Environmental Stress : Exposure to thermal stress, shaking during transportation, or repeated freeze-thaw cycles can denature the protein component of the conjugate, causing aggregation.

Q2: My conjugate is aggregating during the conjugation reaction. What steps can I take to prevent this?

To minimize aggregation during the reaction, it is crucial to optimize the conjugation protocol. This involves careful control of reagents, buffer conditions, and reaction parameters.

A recommended approach is to immobilize the antibody or protein on a solid-phase support (e.g., a resin) during the conjugation step. This physically separates the biomolecules, preventing them from aggregating while they are in the less stable, modified state. After conjugation, the purified DBCO-Ir conjugate can be released into a stabilizing buffer.

Below is a generalized experimental protocol for conjugating a DBCO-NHS ester to an antibody, followed by the click chemistry reaction with an azide-functionalized Ir catalyst.

Part A: Antibody Activation with DBCO-NHS Ester

  • Buffer Exchange : Prepare the antibody in an amine-free and azide-free buffer, such as PBS (pH 7.2-7.4). If necessary, perform a buffer exchange using spin desalting columns.

  • Reagent Preparation : Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup : Adjust the antibody concentration to 1-10 mg/mL. Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody. Ensure the final DMSO/DMF concentration is below 20%.

  • Incubation : Incubate the reaction at room temperature for 60 minutes.

  • Quenching (Optional) : To stop the reaction, add a quenching buffer like 1 M Tris-HCl (pH 8.0) and incubate for 15 minutes.

  • Purification : Remove unreacted DBCO-NHS ester using a spin desalting column or size-exclusion chromatography (SEC).

Part B: Copper-Free Click Chemistry with Azide-Ir Catalyst

  • Reaction Setup : Mix the purified DBCO-activated antibody with a 2-4x molar excess of the azide-functionalized Iridium catalyst.

  • Incubation : Incubate the mixture for 2-12 hours at room temperature or overnight at 4°C. Higher temperatures can increase the reaction rate but may impact protein stability.

  • Final Purification : Purify the final DBCO-Ir catalyst conjugate using an appropriate method like SEC or dialysis to remove the excess catalyst.

G cluster_prep 1. Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification & Formulation cluster_store 4. Storage & Analysis p1 Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2) p2 Prepare Fresh DBCO-NHS & Azide-Ir Stocks in DMSO r1 Add DBCO-NHS to Antibody (20x excess) p2->r1 r2 Incubate 1h @ RT r1->r2 r3 Purify DBCO-Antibody (Desalting Column) r2->r3 r4 Add Azide-Ir Catalyst to DBCO-Antibody (2-4x excess) r3->r4 r5 Incubate 4-12h @ 4-25°C r4->r5 u1 Purify Final Conjugate (e.g., SEC) r5->u1 u2 Buffer Exchange into Optimized Storage Buffer u1->u2 s1 Store at 2-8°C (Avoid Freezing) u2->s1 s2 Characterize Aggregation (DLS, SEC-MALS) s1->s2

Caption: A generalized workflow for DBCO-Ir catalyst conjugation with key purification steps.

Q3: What are the best practices for formulating and storing my final conjugate to prevent long-term aggregation?

Proper formulation is critical for the long-term stability of your conjugate. The goal is to store the conjugate in a buffer that maintains its native structure and prevents intermolecular interactions.

  • Use of Excipients : Include stabilizing excipients in your formulation buffer. Non-ionic surfactants like Polysorbate 20 or 80 (typically at 0.01-0.1%) are highly effective at preventing aggregation by shielding hydrophobic patches and preventing surface adsorption. Sugars (e.g., sucrose, trehalose) and certain amino acids (e.g., arginine, histidine) also act as stabilizers.

  • Buffer Optimization : The buffer system should maintain a pH that is sufficiently far from the protein's pI to ensure colloidal stability. Histidine and phosphate buffers are commonly used.

  • Storage Temperature : Store the purified conjugate at 2-8°C. Unless validated, avoid freezing as the formation of ice-water interfaces can be a major cause of aggregation.

  • Hydrophilic Linkers : If aggregation remains a problem, consider using DBCO reagents that incorporate hydrophilic polyethylene glycol (PEG) spacers. These spacers can help shield the hydrophobic catalyst from the aqueous environment, improving the overall solubility of the conjugate.

Parameter Recommendation Rationale
pH Maintain pH 1-2 units away from the protein's pI.Maximizes protein charge and repulsive forces, preventing self-association.
Surfactants 0.01% - 0.1% Polysorbate 20/80Prevents surface-induced aggregation and shields hydrophobic regions.
Stabilizers Sugars (Sucrose, Trehalose), Amino Acids (Arginine)Enhance conformational and colloidal stability of the protein.
Temperature Store at 2-8°C. Avoid freeze-thaw cycles.Minimizes thermal stress and damage from ice crystal formation.

Table 1. Recommended formulation and storage conditions to prevent aggregation.

Q4: How can I detect and quantify aggregation in my conjugate samples?

Several analytical techniques can be used to characterize aggregation. It is often recommended to use orthogonal methods to get a complete picture.

  • Size Exclusion Chromatography (SEC) : This is the most common method to separate and quantify soluble aggregates (dimers, trimers, and high molecular weight species) from the monomeric conjugate.

  • Dynamic Light Scattering (DLS) : DLS is a rapid technique that measures the size distribution of particles in a solution. It is very sensitive for detecting the presence of large aggregates but is not a quantitative method.

  • Visual Inspection : The simplest method is to visually inspect the sample for turbidity or precipitation, which indicates gross aggregation.

Technique Information Provided Advantages Limitations
SEC-HPLC Quantitative separation of monomer, fragments, and soluble aggregates.High resolution, quantitative, well-established.May underestimate aggregates if they bind to the column.
Dynamic Light Scattering (DLS) Mean particle size and polydispersity index (PDI).Fast, high throughput, sensitive to large aggregates.Not quantitative, sensitive to dust/contaminants.
Visual Inspection Presence of visible particulates or turbidity.Simple, no equipment needed.Only detects insoluble, high-level aggregation.

Table 2. Comparison of common techniques for characterizing conjugate aggregation.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Conjugate Aggregation hydro Increased Hydrophobicity (Ir Catalyst) hydro->center dar High Drug-to-Antibody Ratio (DAR) dar->center unfolding Conformational Instability unfolding->center ph Suboptimal pH (Near pI) ph->center solvent Organic Co-Solvent (e.g., DMSO) solvent->center temp Thermal Stress (Temp / Freeze-Thaw) temp->center agitation Mechanical Stress (Shaking) agitation->center

Caption: Key intrinsic and extrinsic factors that contribute to conjugate aggregation.

References

Technical Support Center: DBCO-Ir Catalyst Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Dibenzocyclooctyne-Iridium (DBCO-Ir) catalysts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying DBCO-Ir catalysts?

A1: The purification strategy for DBCO-Ir catalysts depends on the specific properties of the complex and the nature of the impurities. Commonly employed techniques include:

  • Silica Gel Column Chromatography: Effective for separating the desired catalyst from organic impurities and unreacted starting materials.[1][2]

  • Size Exclusion Chromatography (SEC): Useful for removing smaller molecules, such as unreacted DBCO linkers or salts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for achieving high purity, especially for catalysts intended for biological applications.

  • Recrystallization: Can be employed if a suitable solvent system is found to yield crystalline material.

  • Precipitation/Washing: A simpler method involving precipitation of the catalyst from a concentrated solution by adding a non-solvent, followed by washing to remove soluble impurities.

Q2: My DBCO-Ir catalyst appears to be degrading during purification. What could be the cause?

A2: Degradation can be a significant issue, often stemming from the inherent reactivity of the DBCO moiety or the sensitivity of the iridium center. Key factors include:

  • Acid Sensitivity of DBCO: The dibenzocyclooctyne (DBCO) group can be sensitive to strongly acidic conditions. For instance, prolonged exposure to trifluoroacetic acid (TFA), sometimes used in HPLC, can lead to the rearrangement and inactivation of the DBCO moiety.

  • Air and Moisture Sensitivity: Many organometallic iridium complexes are sensitive to air and moisture.[3] Purification should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.

  • Thermal Instability: Some iridium complexes can undergo thermal isomerization, which may affect their catalytic activity and make purification challenging.[4][5] It is advisable to avoid excessive heat during purification steps like solvent evaporation.

Q3: What are some common impurities I might encounter after synthesizing a DBCO-Ir catalyst?

A3: Impurities can originate from starting materials, side reactions, or degradation products. Common examples include:

  • Unreacted DBCO-containing starting material (e.g., DBCO-NHS ester, DBCO-amine).

  • Unreacted iridium precursor.

  • Ligands from the iridium precursor.

  • Byproducts from the coupling reaction.

  • Oxidized or hydrolyzed catalyst.

  • Residual solvents.

Q4: How can I confirm the purity and integrity of my final DBCO-Ir catalyst?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ³¹P if applicable): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To verify the molecular weight of the desired catalyst.

  • HPLC/UPLC: To assess purity and quantify impurities.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the alkyne in the DBCO moiety.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your DBCO-Ir catalyst.

Problem 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting & Optimization
Catalyst is strongly adsorbed on the silica gel. Iridium complexes can be polar and interact strongly with silica. Try using a more polar eluent system or switch to a different stationary phase like alumina or a reverse-phase silica.
Catalyst is degrading on the column. If the catalyst is air-sensitive, use a flash chromatography system under an inert atmosphere. Ensure solvents are dry and degassed. If acid-sensitive, avoid acidic solvents and consider using a stationary phase that does not have acidic protons.
Inappropriate solvent system. Perform small-scale TLC experiments to determine the optimal solvent system for good separation and elution of your product.
Problem 2: Product is Contaminated with Unreacted Starting Materials
Potential Cause Troubleshooting & Optimization
Co-elution during column chromatography. Optimize the eluent system for better separation. A gradient elution may be more effective than an isocratic one. Consider using a different stationary phase.
Inefficient precipitation/washing. Ensure the chosen non-solvent for precipitation does not dissolve the product but effectively dissolves the impurities. Multiple washing steps may be necessary.
Similar solubility profiles. If starting materials have very similar solubility to the product, a high-resolution technique like preparative HPLC may be required.
Problem 3: Loss of "Click" Reactivity After Purification
Potential Cause Troubleshooting & Optimization
Degradation of the DBCO moiety. Avoid strongly acidic conditions during purification (e.g., TFA in HPLC buffers). Use alternative buffer systems if possible. Confirm the integrity of the DBCO group post-purification using NMR or IR spectroscopy.
Reaction with purification reagents. Ensure that no reagents or solvents used during purification can react with the DBCO group. For example, avoid buffers containing azides.
Steric hindrance after purification. If the catalyst aggregates or is encapsulated in a matrix after purification, the DBCO group may become inaccessible. Ensure the final product is well-dissolved before use.

Quantitative Data Summary

The following table presents representative data for the purification of a hypothetical DBCO-Ir catalyst using different techniques. Actual results will vary depending on the specific catalyst and impurities.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Silica Gel Chromatography 6590-9560-75Good for removing non-polar impurities. Yield can be affected by adsorption.
Preparative RP-HPLC 80>9840-60High purity achievable. Lower yields due to potential for degradation and losses during fraction collection.
Recrystallization 70>9750-70Requires finding a suitable solvent system. Can be very effective for removing closely related impurities.
Precipitation/Washing 6080-9080-90Higher yield but generally lower final purity. Good for a preliminary cleanup.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify a DBCO-Ir catalyst from non-polar organic impurities.

Materials:

  • Crude DBCO-Ir catalyst

  • Silica gel (230-400 mesh)

  • Solvents (e.g., dichloromethane, methanol, ethyl acetate, hexane - HPLC grade, degassed)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of inert gas.

  • Sample Loading: Dissolve the crude DBCO-Ir catalyst in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the determined solvent system, starting with a low polarity and gradually increasing it (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the separation by TLC, spotting each fraction. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure, avoiding excessive heat.

  • Characterization: Analyze the final product for purity and identity using NMR, MS, and HPLC.

Protocol 2: Purification by Preparative RP-HPLC

Objective: To achieve high purity of the DBCO-Ir catalyst for sensitive applications.

Materials:

  • Partially purified DBCO-Ir catalyst

  • Preparative RP-HPLC system with a suitable column (e.g., C18)

  • Mobile phase A: Water with 0.1% formic acid (or a non-acidic modifier if the catalyst is acid-sensitive)

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Sample vials

  • Collection tubes

Methodology:

  • Sample Preparation: Dissolve the catalyst in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Method Development: Develop a suitable gradient method on an analytical HPLC system to ensure good separation of the product from impurities.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Injection and Fractionation: Inject the sample and run the preparative method. Collect fractions corresponding to the product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product.

  • Characterization: Confirm the identity and purity of the final product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Final Product Start Crude DBCO-Ir Catalyst Col_Chrom Column Chromatography (Silica/Alumina) Start->Col_Chrom Initial Cleanup Prep_HPLC Preparative HPLC (Reverse-Phase) Start->Prep_HPLC High Purity Needed Recrystal Recrystallization Start->Recrystal If Crystalline Analysis Purity & Identity Check (NMR, MS, HPLC) Col_Chrom->Analysis Prep_HPLC->Analysis Recrystal->Analysis Final_Product Pure DBCO-Ir Catalyst Analysis->Final_Product

Caption: General workflow for the purification of DBCO-Ir catalysts.

Troubleshooting_Tree cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity or Yield Degradation Catalyst Degradation? Problem->Degradation Separation Poor Separation? Problem->Separation Adsorption Adsorption to Column? Problem->Adsorption Inert_Atm Use Inert Atmosphere & Degassed Solvents Degradation->Inert_Atm Yes No_Acid Avoid Acidic Conditions Degradation->No_Acid Yes Optimize_Eluent Optimize Eluent System (TLC/Gradient) Separation->Optimize_Eluent Yes Change_Stationary Change Stationary Phase (e.g., Alumina) Adsorption->Change_Stationary Yes

Caption: Troubleshooting decision tree for DBCO-Ir catalyst purification.

References

"DBCO Ir catalyst" compatibility with different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for the DBCO-Ir catalyst.

Welcome to the technical support center for the DBCO-Ir Catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions (FAQs) and to troubleshoot common issues encountered during bioorthogonal reactions involving this catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a DBCO-Ir catalyst and what is its primary application? A DBCO-Ir catalyst is a transition metal catalyst where an Iridium (Ir) complex is functionalized with a Dibenzocyclooctyne (DBCO) group.[1] Its design allows for a two-step, targeted catalytic process. First, the DBCO group is used to attach the catalyst to a specific azide-modified biomolecule (e.g., a protein or antibody) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] Second, once tethered to the target, the iridium catalytic core performs a bioorthogonal reaction, such as transfer hydrogenation or uncaging of a protected substrate, in close proximity to the target biomolecule.[3]

Q2: What is the optimal pH range for reactions using the DBCO-Ir catalyst? The optimal pH for bioorthogonal reactions should be within the physiological range to ensure the stability of the target biomolecules.[4] For iridium-based catalysts, studies have shown successful reactions in buffers with a pH ranging from 5.8 to 7.4.[3] It is crucial to use a buffer with sufficient capacity to prevent pH changes during the reaction, as significant drops in pH can inhibit or halt catalytic activity.

Q3: Can I use Phosphate-Buffered Saline (PBS) for my reaction? Yes, PBS is commonly used for iridium-catalyzed reactions in biomimetic environments and is generally a good starting point. However, be aware that for certain applications, such as those involving the cofactor NADH, Tris buffer may be preferred as NADH has been reported to have lower stability in phosphate buffers.

Q4: Are there any common buffer additives I should avoid? Yes. Certain additives can inhibit catalysis.

  • Chelating Agents: Strong chelators like EDTA may strip the iridium ion from its coordinating ligands, leading to deactivation. However, this is context-dependent, as some catalysts are designed with EDTA-like structures for stability.

  • Thiols: Reducing agents containing thiols, such as DTT or β-mercaptoethanol, can coordinate to the iridium center and poison the catalyst. Use these with caution and consider purification steps to remove them before introducing the catalyst.

  • Sodium Azide (NaN₃): Avoid sodium azide in your buffers. The DBCO group on the catalyst will react with free azide, preventing the catalyst from conjugating to your azide-modified target molecule.

Buffer and Additive Compatibility Data

The performance of the DBCO-Ir catalyst is highly dependent on the reaction medium. The following table provides a summary of compatibility with common buffers and additives based on literature for related iridium catalysts.

Buffer / AdditiveCompatibilityRationale & Considerations
Phosphate Buffers (PBS) Recommended Widely used for iridium-catalyzed reactions at physiological pH (7.2-7.4). Ensure adequate buffer capacity (e.g., 0.1 M) to prevent pH drops, especially if acidic co-reagents like formic acid are used.
Tris Buffers Recommended An excellent alternative to phosphate buffers. It is particularly recommended for reactions involving cofactors like NADH, which may be less stable in phosphate.
HEPES, MOPS Potentially Compatible These are common non-coordinating buffers in biological research. While direct data is limited, their low propensity to coordinate with metal centers makes them a logical choice for troubleshooting or optimizing reactions.
Sodium Azide (NaN₃) Not Recommended Reacts directly with the DBCO moiety of the catalyst via SPAAC. This will consume the catalyst's targeting group, preventing its conjugation to the azide-modified biomolecule of interest.
Thiols (DTT, BME) Use with Caution Thiols are known to coordinate with and poison transition metal catalysts. If their use is unavoidable (e.g., for protein stability), they should be removed by buffer exchange or dialysis prior to adding the DBCO-Ir catalyst.
Chelators (EDTA, EGTA) Use with Caution Strong chelators can sequester the iridium ion and deactivate the catalyst. The effect depends on the catalyst's specific ligand environment and stability. If a chelator is required, use the lowest effective concentration.
DMSO Compatible as Co-solvent DMSO is often used to dissolve the catalyst for a stock solution. Most aqueous reactions can tolerate up to 5-10% DMSO without significant loss of protein function or catalytic activity. DBCO-azide reactions are reported to proceed in up to 20% DMSO.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with the DBCO-Ir catalyst.

Issue: Low or No Yield of Final Product

If the final product of the catalytic reaction is not being formed, follow this decision tree.

Troubleshooting start Low or No Final Product Yield q1 Was the DBCO-Ir catalyst successfully conjugated to your target biomolecule? start->q1 q2 Is the buffer composition compatible? q1->q2 Yes sol1 Verify conjugation via SDS-PAGE, Western Blot, or Mass Spec. If conjugation failed, check for sodium azide in buffers. q1->sol1 No / Unsure q3 Is the reaction pH optimal? q2->q3 Yes sol2 Check for inhibitors: - Thiols (DTT, BME) - Chelators (EDTA) - High salt concentrations q2->sol2 No / Unsure q4 Is the catalyst active? q3->q4 Yes sol3 Measure pH of the reaction mixture. Adjust to pH 6.0-7.4. Increase buffer concentration if needed. q3->sol3 No / Unsure sol4 Test catalyst on a known, simple substrate. Ensure proper storage (e.g., -20°C, desiccated). Consider catalyst degradation. q4->sol4 Unsure Workflow cluster_0 Stage 1: Catalyst Conjugation cluster_1 Stage 2: Catalytic Reaction a1 Prepare Azide-Biomolecule in Azide-Free Buffer a2 Add DBCO-Ir Catalyst (10-20x molar excess) a1->a2 a3 Incubate (e.g., 4h at 4°C) a2->a3 a4 Purify via Desalting Column or Dialysis a3->a4 b1 Combine Purified Conjugate, Substrate, and Co-factor a4->b1 Transfer Purified Conjugate b2 Incubate (e.g., 1-24h at 37°C) b1->b2 b3 Monitor Progress (LC-MS, HPLC, etc.) b2->b3

References

Technical Support Center: Addressing DBCO-Iridium Catalyst System Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with experimental systems involving DBCO (Dibenzocyclooctyne) reagents and iridium catalysts. Given that a combined "DBCO-Ir catalyst" is not a standard reagent, this guide addresses the stability of each component individually and discusses potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of DBCO-functionalized molecules?

A1: DBCO is a relatively stable functional group for copper-free click chemistry (SPAAC) but can be sensitive to specific chemical environments. It is generally stable for long-term storage and under typical aqueous buffer conditions.[1][2] However, it can degrade under certain circumstances. For instance, DBCO has shown instability in the presence of strong reducing agents like TCEP, thiol-containing compounds such as glutathione (GSH), and in strongly acidic conditions (e.g., during peptide cleavage with TFA), where it can undergo rearrangement.[3][4][5]

Q2: My iridium-catalyzed reaction is failing. What are common causes of iridium catalyst deactivation?

A2: Iridium catalyst deactivation can occur through several pathways. Common issues include the formation of inactive iridium dimers, degradation or modification of the ligands, and poisoning by impurities or other molecules in the reaction mixture. It is also crucial to handle air- and moisture-sensitive iridium complexes under an inert atmosphere.

Q3: Could the iridium catalyst be degrading my DBCO-labeled molecule?

A3: While direct, extensive studies on this specific interaction are limited, it is plausible. Transition metals can interact with alkynes. Furthermore, if the iridium catalyst is a photoredox catalyst, it can generate radical species which have been shown to degrade DBCO. If you suspect this interaction, control experiments omitting the iridium catalyst or the light source (for photocatalysts) are recommended.

Q4: I'm observing poor solubility with my reagents. Is this a known issue?

A4: Yes, both DBCO and many organometallic iridium catalysts can have limited solubility in aqueous buffers. DBCO's hydrophobicity can be overcome by using DBCO-PEG derivatives. For iridium catalysts, solubility can be highly solvent-dependent, and it's not uncommon for catalyst loading to exceed its maximum solubility, leading to undissolved catalyst and seemingly inefficient reactions.

Q5: Are there biocompatibility concerns with using an iridium catalyst in my experiments with DBCO-labeled biomolecules?

A5: Biocompatibility is a significant consideration. Some iridium complexes can be cytotoxic or elicit a cellular response. Catalyst deactivation by intracellular nucleophiles like glutathione is a known challenge. The choice of ligands on the iridium center plays a critical role in its biological properties and stability.

Troubleshooting Guides

Issue 1: Degradation of DBCO-Functionalized Molecule

If you suspect your DBCO-labeled molecule is unstable, consult the following table and workflow.

Data Presentation: DBCO Stability Profile

Condition/ReagentStabilityNotesCitations
Aqueous Buffers (pH 6.5-7.5) Generally StableAvoid buffers containing azides or thiols.
Strongly Acidic (e.g., TFA) UnstableCan lead to acid-catalyzed rearrangement. Protection with Cu(I) is possible.
Reducing Agents (e.g., TCEP) UnstableDBCO shows instability to TCEP over 24 hours.
Thiols (e.g., GSH, DTT) UnstableBCN is more stable to GSH than DBCO.
Oxidizing Agents (e.g., NaOCl) UnstableDegrades in the presence of sodium hypochlorite.
Radicals UnstableSusceptible to degradation by radical species.
Ammonium Hydroxide / AMA StableStable during oligonucleotide deprotection.

Experimental Workflow: Troubleshooting DBCO Instability

This workflow helps identify the source of DBCO degradation.

start Start: Suspected DBCO Degradation check_reagents Are thiols (GSH, DTT) or TCEP present? start->check_reagents check_ph Is the reaction medium strongly acidic (e.g., TFA)? check_reagents->check_ph No thiol_issue Instability likely due to reaction with thiol/TCEP. check_reagents->thiol_issue Yes check_oxidants Are strong oxidants or radical initiators present? check_ph->check_oxidants No acid_issue Degradation likely due to acid-catalyzed rearrangement. check_ph->acid_issue Yes check_ir Is an Iridium photocatalyst used with a light source? check_oxidants->check_ir No oxidant_issue Degradation likely due to oxidation/radical reaction. check_oxidants->oxidant_issue Yes ir_issue Possible degradation by photocatalyst-generated radicals. check_ir->ir_issue Yes end DBCO is likely stable under these conditions. Check other components. check_ir->end No solution_thiol Solution: Use alternative reducing agent (DTT for BCN), or use a more stable alkyne like BCN. thiol_issue->solution_thiol solution_acid Solution: Use milder cleavage conditions or a Cu(I) protecting group for DBCO. acid_issue->solution_acid solution_oxidant Solution: Remove oxidizing agents or add radical scavengers. oxidant_issue->solution_oxidant solution_ir Solution: Run control experiment in the dark. If stable, consider alternative catalyst. ir_issue->solution_ir

Caption: Troubleshooting workflow for DBCO instability.
Issue 2: Inactivity or Low Yield of Iridium-Catalyzed Reaction

If your iridium-catalyzed reaction has low or no yield, consider the following potential deactivation pathways.

Data Presentation: Common Deactivation Pathways for Iridium Catalysts

Deactivation PathwayDescriptionPotential SolutionsCitations
Dimerization Two active catalyst molecules react to form an inactive dimeric species.Use bulky ligands to sterically hinder dimerization; lower catalyst concentration.
Ligand Degradation The ligand bound to iridium undergoes an unwanted reaction (e.g., hydrogenation, isomerization, radical functionalization).Use more robust ligands (e.g., NHCs); control pH; run reactions in the dark for photosensitive ligands.
Catalyst Poisoning Substrates, products, or impurities (especially thiols) coordinate strongly to the iridium center, blocking the active site.Purify all reagents and solvents; use additives to scavenge poisons; modify ligands to reduce sensitivity.
Formation of Off-Cycle Species The catalyst is sequestered into a stable, inactive state, such as a stable hydride intermediate.Modify reaction conditions (temperature, additives) to destabilize the off-cycle species.
Insolubility The catalyst is not fully dissolved in the reaction medium, reducing the effective concentration.Screen different solvents; ensure catalyst loading does not exceed maximum solubility.
Photodecomposition For photoredox catalysts, prolonged exposure to light can lead to degradation.Use a catalyst with improved photostability; limit irradiation time.

Experimental Protocol: General Protocol for a Test Reaction

This protocol provides a starting point for troubleshooting.

  • Catalyst Handling: Handle all air- and moisture-sensitive iridium precursors and ligands in an inert atmosphere (glovebox or Schlenk line).

  • Reagent Purification: Purify solvents using an appropriate system (e.g., solvent still or column). Purify substrates and other reagents by recrystallization, distillation, or chromatography to remove potential catalyst poisons.

  • Reaction Setup:

    • To a dry, oven-baked flask under inert gas, add the iridium precursor and ligand.

    • Add the appropriate anhydrous solvent and stir until the catalyst is fully dissolved. Note any insolubility.

    • Add the substrate and any other reagents.

    • If the reaction is light-sensitive, wrap the flask in aluminum foil.

    • Heat to the desired temperature and monitor the reaction by a suitable analytical method (TLC, GC, LC-MS).

  • Control Reaction: Run a well-established, high-yielding reaction with your catalyst batch to confirm its intrinsic activity.

Logical Relationship: Diagnosing Iridium Catalyst Failure

This diagram outlines the logical steps to diagnose the root cause of catalyst failure.

start Start: Low/No Reaction Yield check_activity Did a control reaction with the catalyst work? start->check_activity check_solubility Is the catalyst fully dissolved in the reaction solvent? check_activity->check_solubility Yes bad_catalyst Issue: Catalyst is likely inactive or degraded. check_activity->bad_catalyst No check_reagents Are all reagents and solvents rigorously purified? check_solubility->check_reagents Yes solubility_issue Issue: Low effective catalyst concentration due to insolubility. check_solubility->solubility_issue No check_conditions Have reaction conditions (temp, conc, time) been optimized? check_reagents->check_conditions Yes poisoning_issue Issue: Catalyst poisoning by impurities. check_reagents->poisoning_issue No conditions_issue Issue: Suboptimal reaction conditions or catalyst deactivation under current conditions. check_conditions->conditions_issue No solution_catalyst Solution: Obtain a fresh batch of catalyst and handle under strict inert conditions. bad_catalyst->solution_catalyst solution_solubility Solution: Screen alternative solvents or reduce catalyst loading to within its solubility limit. solubility_issue->solution_solubility solution_reagents Solution: Purify all components. Remove potential coordinating species (e.g., thiols). poisoning_issue->solution_reagents solution_conditions Solution: Screen temperature and concentration. Consider a more robust ligand if deactivation is suspected. conditions_issue->solution_conditions

References

Technical Support Center: Troubleshooting DBCO-Iridium Catalyst Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-functionalized iridium catalysts. Our aim is to help you resolve common issues related to reaction kinetics and achieve optimal performance in your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments. For each issue, we outline potential causes and provide step-by-step solutions.

Issue 1: Slow or Stalled Reaction

Question: My reaction using a DBCO-Iridium catalyst is proceeding much slower than expected, or has stalled completely. What are the possible causes and how can I troubleshoot this?

Answer: A slow or stalled reaction can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Follow these steps to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify Catalyst Activity and Handling:

    • Cause: Iridium catalysts can be sensitive to air and moisture. Improper handling can lead to deactivation.

    • Solution: Ensure that the catalyst was handled under inert conditions (e.g., using a glovebox or Schlenk line) if it is air-sensitive. To confirm the catalyst's intrinsic activity, run a well-established control reaction.

  • Assess Reagent and Solvent Purity:

    • Cause: Impurities in your reagents or solvents can act as poisons for the iridium catalyst.[1]

    • Solution: Use high-purity, dry solvents and reagents. Consider purifying your starting materials if their purity is uncertain.

  • Optimize Reaction Conditions:

    • Cause: The reaction temperature, concentration, or solvent may not be optimal for your specific transformation.

    • Solution: Systematically screen a range of temperatures and concentrations. The choice of solvent is also critical; polar, non-coordinating solvents are often effective for iridium-catalyzed reactions.[2]

  • Investigate Potential Inhibition:

    • Cause: The product of your reaction or a byproduct could be coordinating to the iridium center, leading to product inhibition and stalling the reaction.[1]

    • Solution: If feasible, try to remove the product as it is formed. Alternatively, a second addition of the catalyst mid-reaction might be beneficial.[1]

  • Consider the DBCO Moiety's Reactivity:

    • Cause: While DBCO is highly reactive with azides in strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction kinetics can be influenced by the reaction medium.[3]

    • Solution: If your system involves a SPAAC reaction, be aware that buffer composition and concentration can significantly impact the click yield. For instance, some buffers like HEPES can lead to lower yields compared to DPBS.

Issue 2: Low Product Yield Despite Complete Starting Material Consumption

Question: My starting material has been fully consumed, but the yield of my desired product is low. What could be happening?

Answer: Low yield in the presence of complete starting material consumption points towards competing side reactions or product degradation.

Troubleshooting Steps:

  • Identify Competing Reaction Pathways:

    • Cause: The iridium catalyst may be promoting an undesired side reaction, or the DBCO group could be participating in unintended reactions.

    • Solution: Modify the substrate to block other reactive sites. Analyze the reaction mixture by LC-MS or other suitable techniques to identify byproducts and gain insight into competing pathways.

  • Check for Catalyst-Induced Degradation:

    • Cause: The iridium catalyst, under the reaction conditions, might be degrading your product.

    • Solution: Monitor the reaction profile over time. If you observe the product forming and then disappearing, degradation is likely. Consider lowering the reaction temperature or reducing the reaction time.

  • Evaluate Ligand Effects:

    • Cause: The ligands on the iridium catalyst can influence its selectivity. In some cases, the ligand itself can undergo unintended reactions.

    • Solution: If you are using a modular catalyst system, screen different ligands to find one that favors the desired reaction pathway. More robust ligands, such as N-Heterocyclic Carbenes (NHCs), can sometimes offer better stability and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of an iridium-catalyzed reaction?

A1: Common issues include catalyst deactivation, the presence of impurities in reagents or solvents, an incorrect reaction setup, or suboptimal reaction conditions such as temperature or concentration. Catalyst deactivation can occur through pathways like the formation of inactive dimers, ligand degradation, or poisoning by impurities.

Q2: How does the DBCO moiety affect the overall reaction kinetics?

A2: The DBCO group is primarily used for its high reactivity with azides in SPAAC, a type of copper-free click chemistry. The kinetics of this specific reaction can be very fast, but are sensitive to the reaction medium. If the iridium-catalyzed step is rate-limiting, the DBCO's reactivity might not be the primary kinetic driver. However, the bulky nature of the DBCO group could sterically influence the approach of substrates to the iridium catalytic center.

Q3: Can the product of the reaction inhibit the iridium catalyst?

A3: Yes, product inhibition is a known issue in iridium catalysis. The product can coordinate to the metal center, blocking the active site and preventing further turnover.

Q4: How do I select the appropriate solvent for my DBCO-Iridium catalyst reaction?

A4: Solvent selection is critical. For many iridium-catalyzed C-H activation reactions, polar, non-coordinating solvents are often effective. For the DBCO click chemistry component, the reaction is compatible with aqueous media, but the choice of buffer can significantly impact reaction rates. It is advisable to screen a range of solvents to find the optimal one for your specific system.

Q5: What should I do if I suspect my catalyst has been deactivated?

A5: Preventing deactivation is key and often involves careful control of reaction conditions. This includes ensuring an inert atmosphere if the catalyst is air-sensitive and using pure, dry reagents and solvents. If you suspect deactivation has occurred, a second addition of the catalyst mid-reaction may help drive the reaction to completion.

Data and Protocols

Quantitative Data Summary

The following table summarizes kinetic data for the SPAAC reaction involving DBCO derivatives, which may be relevant if your system utilizes this chemistry.

DBCO DerivativeReaction MediumClick Yield (after 2h)Kinetic ProfileReference
DBCO-Cy5.510 mM DPBS>90%First-order exponential
DBCO-Cy5.510 mM MES~50%First-order exponential
DBCO-Cy5.510 mM Tris~50%First-order exponential
DBCO-Cy5.510 mM HEPES<40%First-order exponential
DBCO-Cy5.5Pure Water<40%First-order exponential
Experimental Protocols

General Protocol for a Trial Iridium-Catalyzed Reaction

  • Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the iridium catalyst and any necessary ligands.

  • Reagent Addition: Add the appropriate dry solvent, followed by the substrate(s).

  • Reaction: Stir the reaction mixture at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, LC-MS, or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction. Extract the product with a suitable organic solvent, wash, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent.

Visual Guides

Troubleshooting_Workflow start Reaction Kinetics Issue (Slow/Stalled/Low Yield) check_catalyst Verify Catalyst Activity and Handling start->check_catalyst check_reagents Assess Reagent and Solvent Purity check_catalyst->check_reagents Activity OK? resolve_catalyst Use Fresh Catalyst Under Inert Conditions check_catalyst->resolve_catalyst Activity Low? optimize_conditions Optimize Reaction Conditions (Temp, Conc, Solvent) check_reagents->optimize_conditions Purity OK? resolve_reagents Purify Reagents Use Dry Solvents check_reagents->resolve_reagents Impurities? analyze_byproducts Analyze for Byproducts and Side Reactions optimize_conditions->analyze_byproducts No Improvement? resolve_conditions Systematically Screen Conditions optimize_conditions->resolve_conditions Improvement? check_inhibition Investigate Product Inhibition analyze_byproducts->check_inhibition No Side Rxns? resolve_byproducts Modify Substrate Adjust Conditions analyze_byproducts->resolve_byproducts Side Rxns Found? resolve_inhibition Add More Catalyst Mid-Reaction check_inhibition->resolve_inhibition

Caption: A troubleshooting workflow for diagnosing and resolving common issues in DBCO-Iridium catalyst reactions.

Factors_Influencing_Kinetics cluster_catalyst Iridium Catalyst Factors cluster_dbco DBCO Moiety Factors cluster_conditions Reaction Condition Factors center Reaction Kinetics catalyst_activity Catalyst Activity and Stability catalyst_activity->center ligand_effects Ligand Environment (Sterics, Electronics) ligand_effects->center catalyst_loading Catalyst Loading catalyst_loading->center dbco_sterics Steric Hindrance dbco_sterics->center spaac_conditions SPAAC Conditions (if applicable) spaac_conditions->center temperature Temperature temperature->center concentration Concentration concentration->center solvent Solvent & Buffer solvent->center impurities Purity of Reagents impurities->center

Caption: Key factors influencing the reaction kinetics of a DBCO-Iridium catalyst system.

References

Validation & Comparative

A Comparative Guide to Azide-Alkyne Cycloaddition: RuAAC, IrAAC, and SPAAC with DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient construction of molecular architectures is paramount. Azide-alkyne cycloaddition, a cornerstone of click chemistry, offers a powerful tool for this purpose. This guide provides an objective comparison of three prominent methods: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) derivatives.

This comparison will delve into the efficiency, mechanisms, and experimental considerations of each method, supported by experimental data, to aid in the selection of the most suitable approach for a given research application. While the initial inquiry concerned a "DBCO Ir catalyst," it is important to clarify that DBCO is primarily associated with the catalyst-free SPAAC reaction, driven by its high ring strain. In contrast, RuAAC and IrAAC are distinct catalytic processes employing ruthenium and iridium complexes, respectively.

Performance Comparison: RuAAC vs. IrAAC vs. SPAAC

The efficiency of these cycloaddition methods can be evaluated based on various parameters, including reaction rates, yields, catalyst loading, and substrate scope. The following tables summarize key quantitative data for each technique.

Catalyst/Reagent Typical Catalyst Loading (mol%) General Reaction Time Typical Yields Key Advantages Key Limitations
RuAAC Catalysts 1 - 50.5 - 24 hoursHigh to excellentExcellent for internal alkynes, high regioselectivity for 1,5-triazoles.Requires a metal catalyst, can be sensitive to air and moisture.
IrAAC Catalysts 2 - 51 - 12 hoursGood to excellentEffective for electron-rich internal alkynes, mild reaction conditions.Substrate scope can be limited, less explored than RuAAC.
SPAAC with DBCO N/A (catalyst-free)Minutes to hoursHigh to quantitativeBioorthogonal, catalyst-free, fast kinetics.Requires synthesis of strained alkynes, DBCO can be hydrophobic.

Reaction Kinetics

A key differentiator between the catalytic and strain-promoted methods is their reaction kinetics. SPAAC reactions are characterized by second-order rate constants, which quantify the intrinsic reactivity of the azide and cyclooctyne pair.

Reaction Reagents Second-Order Rate Constant (k₂) Reference
SPAACDBCO and benzyl azide~0.1 - 1.0 M⁻¹s⁻¹[1]
SPAACSulfo-DBCO and 1-azido-1-deoxy-β-D-glucopyranoside in HEPES buffer (pH 7, 37°C)1.22 ± 0.02 M⁻¹s⁻¹[2]

For RuAAC and IrAAC, the reaction rate is dependent on the catalyst concentration and substrate reactivity. While direct second-order rate constants are not typically reported in the same manner as for SPAAC, the reaction times in the performance comparison table provide a practical measure of their efficiency.

Mechanistic Overview

The regiochemical outcome of the azide-alkyne cycloaddition is dictated by the reaction mechanism. RuAAC and IrAAC proceed through distinct catalytic cycles, while SPAAC follows a concerted pericyclic pathway.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC typically proceeds via an oxidative coupling mechanism.[3] The ruthenium catalyst, often a Cp*Ru(II) complex, coordinates to both the azide and the alkyne, leading to the formation of a six-membered ruthenacycle intermediate.[3] Subsequent reductive elimination yields the 1,5-disubstituted triazole product and regenerates the active catalyst.[3]

RuAAC_Mechanism cluster_cycle Catalytic Cycle Ru_cat [CpRuCl] Coordination Coordination Complex Ru_cat->Coordination Azide, Alkyne Azide R1-N3 Alkyne R2-C≡C-R3 Ruthenacycle Ruthenacycle Intermediate Coordination->Ruthenacycle Oxidative Coupling Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination Regen_cat [CpRuCl]

RuAAC Catalytic Cycle
Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)

The mechanism of IrAAC is less universally established and can vary depending on the substrates. For thioalkynes, DFT studies suggest the formation of a metallabicyclic iridium-carbene intermediate. For other internal alkynes, a six-membered iridacycle intermediate, analogous to the ruthenacycle in RuAAC, is proposed. The nature of the substituents on the alkyne plays a crucial role in determining the regioselectivity.

IrAAC_Mechanism cluster_cycle Catalytic Cycle Ir_cat [Ir(I)] Coordination Coordination Complex Ir_cat->Coordination Azide, Alkyne Azide R1-N3 Alkyne R2-C≡C-R3 Iridacycle Iridacycle Intermediate Coordination->Iridacycle Oxidative Coupling Product 1,4,5-Trisubstituted Triazole Iridacycle->Product Reductive Elimination Regen_cat [Ir(I)]

IrAAC Catalytic Cycle
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition that proceeds without a catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This reaction is a classic example of a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes.

SPAAC_Mechanism cluster_reactants Reactants DBCO DBCO (Strained Alkyne) Transition_State Concerted Transition State DBCO->Transition_State Azide R-N3 Azide->Transition_State Triazole Triazole Product Transition_State->Triazole

SPAAC Reaction Pathway

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for each cycloaddition method.

General Protocol for RuAAC

This protocol is based on the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask, add benzyl azide (1.0 equiv) and phenylacetylene (1.1 equiv).

  • Add anhydrous DCE to achieve a concentration of 0.1 M with respect to the benzyl azide.

  • Purge the solution with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add Cp*RuCl(COD) (1-2 mol%).

  • Heat the reaction mixture to 45 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for IrAAC with Internal Thioalkynes

This protocol is a general guideline based on reported iridium-catalyzed cycloadditions.

Materials:

  • Internal thioalkyne

  • Organic azide

  • [Ir(cod)Cl]₂

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the internal thioalkyne (1.0 equiv) and the organic azide (1.2 equiv) in the anhydrous solvent.

  • Add the iridium catalyst [Ir(cod)Cl]₂ (2.5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the product by column chromatography.

General Protocol for SPAAC with DBCO

This protocol provides a general guideline for the conjugation of a DBCO-functionalized molecule with an azide-containing molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents (if necessary)

Procedure:

  • Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer or a minimal amount of organic solvent.

  • Prepare a stock solution of the azide-functionalized molecule in the reaction buffer.

  • In a reaction vessel, combine the DBCO-functionalized molecule and the azide-functionalized molecule. A slight excess (1.5 to 5-fold) of one reagent is often used to ensure complete conversion of the other.

  • If an organic solvent was used to dissolve the reagents, ensure the final concentration in the reaction mixture is compatible with the stability of the molecules (typically below 10% v/v for biomolecules).

  • Incubate the reaction mixture at room temperature or 4°C. Reaction times can range from 1 to 24 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at ~310 nm).

  • Purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or HPLC.

Experimental Workflow Comparison

The choice of cycloaddition method also dictates the experimental workflow. The following diagram illustrates the key steps for each approach.

Experimental_Workflows cluster_RuAAC RuAAC Workflow cluster_IrAAC IrAAC Workflow cluster_SPAAC SPAAC Workflow Ru_Start Start Ru_Reactants Combine Azide, Alkyne, and Ru Catalyst in Anhydrous Solvent Ru_Start->Ru_Reactants Ru_Inert Inert Atmosphere Ru_Reactants->Ru_Inert Ru_Heat Heat (optional) Ru_Inert->Ru_Heat Ru_Monitor Monitor Reaction (TLC, LC-MS) Ru_Heat->Ru_Monitor Ru_Workup Workup and Purification Ru_Monitor->Ru_Workup Ru_End End Ru_Workup->Ru_End Ir_Start Start Ir_Reactants Combine Azide, Alkyne, and Ir Catalyst in Anhydrous Solvent Ir_Start->Ir_Reactants Ir_Inert Inert Atmosphere Ir_Reactants->Ir_Inert Ir_RT Stir at Room Temp. Ir_Inert->Ir_RT Ir_Monitor Monitor Reaction (TLC, LC-MS) Ir_RT->Ir_Monitor Ir_Workup Workup and Purification Ir_Monitor->Ir_Workup Ir_End End Ir_Workup->Ir_End SPAAC_Start Start SPAAC_Reagents Combine DBCO-alkyne and Azide in Aqueous Buffer SPAAC_Start->SPAAC_Reagents SPAAC_Incubate Incubate at RT or 4°C SPAAC_Reagents->SPAAC_Incubate SPAAC_Monitor Monitor Reaction (HPLC, LC-MS, UV-Vis) SPAAC_Incubate->SPAAC_Monitor SPAAC_Purify Purification (Chromatography) SPAAC_Monitor->SPAAC_Purify SPAAC_End End SPAAC_Purify->SPAAC_End

References

Decoding Specificity: A Comparative Guide to DBCO-Iridium Catalyst Enabled Proximity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of biomolecular interactions within native cellular environments is paramount. Proximity labeling (PL) techniques, coupled with mass spectrometry, have emerged as powerful tools for mapping protein-protein interactions and organellar proteomes. This guide provides an objective comparison of the DBCO-Iridium catalyst system for photocatalytic proximity labeling against established enzymatic alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methodology for your research needs.

The "DBCO-Ir catalyst" system leverages an Iridium-based photocatalyst that, upon illumination with visible light, activates a separate probe molecule (e.g., a diazirine-biotin probe) to generate a highly reactive carbene.[1][2] This carbene then covalently tags nearby biomolecules within a very short radius. The DBCO (dibenzocyclooctyne) component is typically utilized as a chemical handle for attaching the Iridium catalyst to a targeting moiety, such as an antibody, via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This allows for precise localization of the catalyst to a specific protein or cellular region of interest.[3]

Performance Comparison of Proximity Labeling Methods

The specificity and utility of a proximity labeling method are defined by several key parameters, most critically its labeling radius, which is dictated by the half-life of the reactive species it generates. A shorter half-life results in a smaller labeling radius and thus higher spatial resolution.

FeatureIridium Photocatalysis (µMap)APEX2 (Enzymatic)BioID/TurboID (Enzymatic)
Catalyst Iridium (Ir) complexEngineered Ascorbate PeroxidasePromiscuous Biotin Ligase
Activation Visible Light (e.g., Blue ~450 nm)H₂O₂ (1 min incubation)Biotin & ATP (10 min - 18 hrs)
Probe/Substrate Diazirine-biotinBiotin-phenolBiotin
Reactive Species CarbenePhenoxyl radicalBiotinoyl-5'-AMP
Reactive Species Half-life ~1-2 nanoseconds[2][4]<1 millisecondMinutes
Estimated Labeling Radius ~2 nm~20-40 nmWide, less defined
Temporal Control High (seconds to minutes)Moderate (minutes)Low (minutes to hours)
Cellular Toxicity Low (visible light)Potential oxidative stress from H₂O₂Low, but long incubation required
Targeting Antibody-conjugation (via DBCO), genetic fusionGenetic fusion to protein of interestGenetic fusion to protein of interest

Logical Comparison of Labeling Mechanisms

The fundamental difference between photocatalytic and enzymatic proximity labeling lies in the generation of the reactive species. Iridium-based photocatalysis offers superior spatiotemporal control due to its reliance on light for activation and the generation of extremely short-lived reactive intermediates.

G cluster_0 Iridium Photocatalysis (µMap) cluster_1 Enzymatic PL (APEX/BioID) Ir_catalyst Targeted Ir-Catalyst Diazirine Diazirine-Biotin Probe Ir_catalyst->Diazirine Energy Transfer Light Visible Light (~450nm) Light->Ir_catalyst Excitation Carbene Reactive Carbene (t½ ≈ 1ns) Diazirine->Carbene Activation Labeling_Ir High-Resolution Labeling (≈2 nm) Carbene->Labeling_Ir Covalent Tagging Enzyme Targeted Enzyme (APEX or BioID) Substrate Substrate (Biotin-Phenol or Biotin) Radical Reactive Radical (t½ > 1ms) Enzyme->Radical Catalysis Cofactor Cofactor (H₂O₂ or ATP) Cofactor->Enzyme Activation Labeling_Enz Broad Labeling (>20 nm) Radical->Labeling_Enz Covalent Tagging

Caption: Comparison of photocatalytic vs. enzymatic labeling mechanisms.

Experimental Protocols

Reproducible and reliable data are essential for validating labeling specificity. Below are generalized methodologies for key experiments.

Protocol 1: Antibody-Iridium Catalyst Conjugation via DBCO-SPAAC

This protocol describes the attachment of an Iridium photocatalyst to a targeting antibody using DBCO-azide click chemistry.

  • Antibody Modification: React the targeting antibody with an azide-functionalized crosslinker (e.g., Azide-PEG4-NHS ester) to introduce azide groups onto lysine residues.

  • Purification: Remove excess crosslinker using a desalting column.

  • Conjugation: Incubate the azide-modified antibody with a DBCO-functionalized Iridium catalyst. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction will form a stable triazole linkage.

  • Final Purification: Purify the final antibody-catalyst conjugate using a desalting column or size-exclusion chromatography to remove any unconjugated catalyst.

  • Characterization: Confirm conjugation and determine the catalyst-to-antibody ratio using UV-Vis spectroscopy and SDS-PAGE.

Protocol 2: Photocatalytic Proximity Labeling in Live Cells

This protocol outlines the general workflow for labeling the microenvironment of a target protein on the cell surface.

  • Cell Culture: Culture cells expressing the protein of interest to approximately 80% confluency.

  • Antibody Incubation: Wash cells with PBS and incubate with the antibody-Iridium catalyst conjugate (from Protocol 1) for 1 hour at 4°C to allow binding to the target surface protein.

  • Washing: Wash cells three times with cold PBS to remove unbound antibody-catalyst conjugate.

  • Probe Addition: Resuspend cells in cold PBS and add the diazirine-biotin probe to a final concentration of 100 µM.

  • Photo-illumination: Immediately illuminate the cell suspension with a blue LED light source (~450 nm) for 1-10 minutes at 4°C to initiate the labeling reaction.

  • Quenching & Lysis: Pellet the cells and lyse them in a suitable buffer containing protease inhibitors for downstream analysis (e.g., Western blot or mass spectrometry).

G A 1. Incubate Cells with Ab-Ir Catalyst Conjugate B 2. Wash to Remove Unbound Conjugate A->B C 3. Add Diazirine-Biotin Probe B->C D 4. Illuminate with Blue LED (1-10 min) C->D Initiates Labeling E 5. Lysis & Streptavidin Pulldown D->E F 6. Mass Spectrometry Analysis E->F

Caption: General workflow for photocatalytic proximity labeling.

Protocol 3: Validation of Labeling Specificity

Control experiments are critical to distinguish true proximal proteins from background binders.

  • No Light Control: Perform the entire labeling protocol (Protocol 2) but omit the blue light illumination step. This control identifies proteins that non-specifically bind to the antibody or beads.

  • No Catalyst Control: Perform the protocol using an unconjugated antibody (without the Iridium catalyst). This control identifies non-specific labeling caused by the probe itself.

  • No Probe Control: Perform the protocol with the antibody-catalyst conjugate and light but without adding the diazirine-biotin probe. This identifies proteins that endogenously bind to the streptavidin beads.

  • Quantitative Proteomics: Use a quantitative mass spectrometry approach (e.g., TMT or SILAC) to compare protein enrichment in the experimental sample against the control samples. True proximal proteins should show significant enrichment only in the complete experimental condition (catalyst + probe + light).

References

A Comparative Guide to the Spectroscopic Analysis of "DBCO Ir Catalyst" Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data obtained from the reaction products of a dibenzocyclooctyne-functionalized iridium catalyst ("DBCO Ir catalyst"). It is intended to serve as a valuable resource for researchers in the fields of bioconjugation, chemical biology, and drug development who are utilizing or considering this catalyst for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This document outlines the expected spectroscopic characteristics of the resulting triazole products and compares the catalyst's performance with common alternatives, supported by generalized experimental data and detailed analytical protocols.

Introduction to DBCO Ir Catalysis

The "DBCO Ir catalyst" is an iridium-based photocatalyst functionalized with a dibenzocyclooctyne (DBCO) moiety. This catalyst is designed to participate in or facilitate bioorthogonal "click" chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). The iridium center can act as a photoredox catalyst, potentially accelerating the cycloaddition reaction upon irradiation with visible light, while the DBCO group serves as the strained alkyne component for reaction with azides. This offers an alternative to traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and purely strain-promoted reactions.

Performance Comparison: DBCO Ir Catalyst vs. Alternatives

The performance of the "DBCO Ir catalyst" can be benchmarked against two primary alternatives: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and catalyst-free SPAAC. Key performance indicators include reaction kinetics, product yield, and biocompatibility.

Table 1: Comparative Performance of Azide-Alkyne Cycloaddition Methods

Catalyst/MethodTypical Reaction TimeTypical Yield (%)BiocompatibilityKey AdvantagesKey Disadvantages
DBCO Ir Catalyst Minutes to hours (light-dependent)High (often >90%)Generally good (avoids cytotoxic copper)Potential for spatiotemporal control with light; may enhance reaction rates over catalyst-free SPAAC.Requires a light source; potential for phototoxicity; catalyst may need to be removed from the final product.
Copper(I) Catalysis (CuAAC) Minutes to a few hoursVery high (often >95%)Limited (cytotoxicity of copper)Very fast kinetics; robust and well-established.Requires a cytotoxic copper catalyst and often a reducing agent and ligands.[1]
Catalyst-Free SPAAC (DBCO + Azide) Hours to overnight[2]High (often >90%)ExcellentNo metal catalyst required, highly bioorthogonal.[3]Can have slower kinetics compared to catalyzed versions.[4]
Ruthenium Catalysis (RuAAC) HoursHigh (often >90%)Generally goodCan catalyze the reaction of internal alkynes to form 1,5-disubstituted triazoles.[5]Less common for SPAAC with cyclooctynes.

Spectroscopic Analysis of Reaction Products

The primary product of a SPAAC reaction is a triazole linkage. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the formation of this product and for characterizing its purity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the triazole product. Both ¹H and ¹³C NMR are used to confirm the covalent linkage between the DBCO moiety and the azide-containing molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Triazole Ring in the Product

NucleusExpected Chemical Shift (ppm)Notes
¹H 7.5 - 8.5The proton on the triazole ring typically appears as a singlet in this downfield region. Its exact position is influenced by the substituents on the triazole.
¹³C 120 - 150The two carbon atoms of the triazole ring will appear in this region. The specific shifts depend on the substitution pattern.

Note: The disappearance of the characteristic signals for the alkyne protons in the starting DBCO material and the protons adjacent to the azide in the starting material provides strong evidence for the successful cycloaddition.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the triazole product and can provide structural information through fragmentation analysis.

Table 3: Expected Mass Spectrometry Fragmentation Patterns for the Triazole Product

Ionization MethodExpected Fragmentation
Electrospray Ionization (ESI) Typically shows the protonated molecular ion [M+H]⁺. Fragmentation may involve the loss of small neutral molecules like N₂.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Useful for larger biomolecules, showing the molecular ion with minimal fragmentation.

A key fragmentation pathway for 1,2,3-triazoles involves the loss of a nitrogen molecule (N₂), leading to a characteristic neutral loss of 28 Da.

Experimental Protocols

General Protocol for a DBCO Ir-Catalyzed SPAAC Reaction
  • Reactant Preparation: Dissolve the azide-containing molecule and the "DBCO Ir catalyst" in a biocompatible solvent (e.g., a mixture of DMSO and phosphate-buffered saline).

  • Reaction Initiation: Irradiate the reaction mixture with a suitable light source (e.g., a blue LED lamp, λ ≈ 450 nm) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture may be purified by column chromatography or high-performance liquid chromatography (HPLC) to isolate the triazole product.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a small amount of the purified product (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Pay close attention to the disappearance of alkyne and azide-adjacent proton signals and the appearance of the triazole proton signal.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to observe the chemical shifts of the triazole ring carbons.

  • Quantitative NMR (qNMR): To determine the reaction yield with high accuracy, a known amount of an internal standard can be added to the reaction mixture before analysis. The yield is calculated by comparing the integral of a product peak to the integral of a standard peak.

Protocol for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product in a solvent suitable for the chosen ionization method (e.g., acetonitrile/water for ESI).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion of the product.

  • Tandem MS (MS/MS): Perform tandem mass spectrometry on the molecular ion to induce fragmentation and confirm the presence of the triazole ring through characteristic neutral losses.

Visualizing Reaction Pathways and Workflows

Diagram of the SPAAC Reaction

SPAAC_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DBCO_Ir_Catalyst DBCO Ir Catalyst Triazole_Product Triazole Conjugate DBCO_Ir_Catalyst->Triazole_Product + Azide Azide-containing Molecule Azide->Triazole_Product + Light Visible Light (hv) Light->Triazole_Product

Caption: General schematic of the DBCO Ir-catalyzed SPAAC reaction.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Start Reaction Product Mixture Purification Purification (e.g., HPLC) Start->Purification Pure_Product Isolated Triazole Product Purification->Pure_Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C, qNMR) Pure_Product->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS, MS/MS) Pure_Product->MS_Analysis Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation Quantitative_Analysis Quantitative Analysis (Yield, Purity) NMR_Analysis->Quantitative_Analysis MS_Analysis->Structural_Confirmation

Caption: Workflow for the purification and spectroscopic analysis of the triazole product.

References

Performance of DBCO-Iridium Catalysts in Complex Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of therapeutic agents that can be activated at a specific time and location within the body is a significant goal in drug development. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes, offers a powerful toolkit to achieve this.[1] The "DBCO-Ir catalyst" represents a sophisticated application of this principle, combining a targeting moiety (DBCO) with a catalytically active metal center (Iridium) in a single molecule. This guide provides a comprehensive comparison of the performance of such catalysts in complex biological media, with a focus on their efficiency, stability, and comparison to viable alternatives.

I. The Dual Nature of DBCO-Ir Catalysts

A DBCO-Ir catalyst is a bifunctional molecule. The Dibenzocyclooctyne (DBCO) group is a strained alkyne that serves as a bioorthogonal "handle." It reacts with azide-functionalized molecules through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[2][3] This "click chemistry" reaction is copper-free, which is a significant advantage for live-cell applications due to the cytotoxicity associated with copper catalysts.[3] The Iridium (Ir) center is a transition metal that can catalyze a variety of chemical transformations, such as transfer hydrogenation or the activation of prodrugs, which are inactive precursors of therapeutic agents.[4]

The general strategy for using a DBCO-Ir catalyst involves two key steps:

  • Targeting: An azide group is introduced to a specific biological target (e.g., on the surface of a cancer cell) through metabolic labeling or antibody conjugation. The DBCO-Ir catalyst is then administered and selectively "clicks" onto the azide-modified target via the DBCO handle.

  • Catalysis: Once localized at the target site, the iridium complex can perform its catalytic function, for instance, converting a systemically administered, non-toxic prodrug into a potent, cytotoxic drug directly at the tumor site, thereby minimizing off-target effects.

II. Performance Comparison of Bioorthogonal Ligation Chemistries

The effectiveness of the targeting step is critically dependent on the performance of the bioorthogonal reaction. The primary alternative to the DBCO-azide (SPAAC) reaction is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained alkene, most commonly a trans-cyclooctene (TCO).

Quantitative Comparison of Reaction Kinetics

The speed of the ligation reaction is a crucial factor, especially in vivo where reactants are often present at low concentrations. The performance of these reactions is typically measured by their second-order rate constants (k₂).

FeatureDBCO-Azide (SPAAC)Tetrazine-TCO (IEDDA)Cu(I)-Catalyzed Azide-Alkyne (CuAAC)Reference
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~1Up to 10⁷ (typically 800 - 30,000)10 - 10⁴
Biocompatibility Excellent (copper-free)Excellent (copper-free)Limited in vivo due to copper cytotoxicity
Reaction Conditions Aqueous media, room temperatureAqueous media, room temperatureRequires copper(I) catalyst and ligands

As the table indicates, the Tetrazine-TCO ligation is kinetically far superior to the DBCO-azide reaction, with reaction rates that can be several orders of magnitude higher. This rapid kinetics makes the IEDDA reaction highly efficient for in vivo applications where rapid target engagement is desired.

Performance and Stability in Biological Media

While in vitro kinetics provide a useful benchmark, the complex environment of a living cell can significantly alter the performance and stability of these bioorthogonal reagents.

AspectDBCO-Azide (SPAAC)Tetrazine-TCO (IEDDA)Key Findings
In-Cell Reaction Rate The DBCO-azide reaction in live cells can be surprisingly efficient, in some cases almost as fast as IEDDA reactions, suggesting the cellular environment can enhance SPAAC rates.Generally maintains very fast kinetics in cellular environments.
Labeling Efficiency In a study on target protein enrichment, SPAAC showed a 45% efficiency.The same study showed IEDDA had a 100% enrichment efficiency, highlighting its superior performance in this application.
Stability DBCO shows moderate stability in the harsh environment of phagosomes, with about 36% degradation after 24 hours. It has also been noted to be unstable over longer periods (weeks) and should be used shortly after preparation.Some tetrazine derivatives can be unstable in aqueous media and may exhibit cross-reactivity. TCO can isomerize to its less reactive cis-form in the presence of thiols.

III. Catalytic Performance of the Iridium Center

The second function of the DBCO-Ir catalyst is the catalytic activity of the iridium center. Iridium complexes are versatile catalysts capable of performing reactions relevant to therapeutic applications within a biological setting. A prominent application is the activation of prodrugs. For example, iridium complexes can be designed as prodrugs themselves, which are activated by the specific chemical environment within cancer cells, such as the acidic and high iron(III) content of lysosomes. This leads to the generation of reactive oxygen species and interference with cellular respiration, resulting in selective cancer cell death.

IV. Visualized Experimental Workflow and Logical Relationships

Experimental Workflow: Targeted Prodrug Activation

The following diagram illustrates a typical experimental workflow for evaluating a DBCO-Ir catalyst for targeted cancer therapy.

G cluster_0 Step 1: Targeting Moiety Introduction cluster_1 Step 2: Catalyst Delivery and Ligation cluster_2 Step 3: Prodrug Activation and Evaluation a Metabolic labeling of cancer cells with Ac4ManNAz (azide sugar) b Expression of azide groups on cell surface glycans a->b c Incubate cells with DBCO-Ir Catalyst d SPAAC 'Click' Reaction: DBCO reacts with azide c->d e Iridium catalyst localized on cancer cell surface d->e f Administer non-toxic prodrug g Iridium-catalyzed conversion of prodrug to toxic drug at the cell surface f->g h Measure cell viability (e.g., MTT assay) to determine cytotoxicity g->h

Targeted prodrug activation workflow.
Logical Diagram: Choosing a Bioorthogonal Ligation Strategy

The decision between SPAAC (with DBCO) and IEDDA (with Tetrazine) for catalyst targeting involves a trade-off between reaction speed and reagent stability.

G cluster_0 Primary Catalyst-Free Options cluster_1 Key Performance Metrics cluster_2 Outcome start Need for Bioorthogonal Catalyst Targeting dbco DBCO-Azide (SPAAC) start->dbco tetrazine Tetrazine-TCO (IEDDA) start->tetrazine kinetics Reaction Kinetics dbco->kinetics stability Reagent Stability dbco->stability tetrazine->kinetics tetrazine->stability dbco_outcome Moderate kinetics, generally good stability kinetics->dbco_outcome Slower tetrazine_outcome Extremely fast kinetics, potential stability issues with some reagents kinetics->tetrazine_outcome Faster stability->dbco_outcome Generally Higher stability->tetrazine_outcome Variable

Decision matrix for bioorthogonal ligation.

V. Experimental Protocols

Protocol 1: Preparation of Cell Lysates for In-Gel Fluorescence Analysis

This protocol is adapted for evaluating the extent of protein labeling via a click reaction in cell lysates.

  • Cell Culture and Labeling: Culture cells to 80-90% confluency. Treat cells with a bioorthogonal chemical reporter (e.g., an azide-modified metabolic precursor) for a specified period.

  • Cell Lysis: Wash the cells with PBS. Lyse the cells by adding 1% SDS lysis buffer (1% w/v SDS, 150 mM NaCl, 50 mM HEPES pH 7.4). Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction: In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of protein), the complementary fluorescent probe (e.g., DBCO-fluorophore), and reaction buffer. For a SPAAC reaction, no catalyst is needed. Incubate at 37°C for 1-2 hours.

  • Sample Preparation for Gel Electrophoresis: Add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes.

  • In-Gel Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

Protocol 2: Real-Time Evaluation of Metal-Catalyzed Reactions in Living Cells

This protocol describes a general method using a luciferase reporter system to monitor catalytic activity in real-time.

  • Cell Culture: Seed luciferase-transfected cells in a 96-well plate and grow for 24 hours.

  • Catalyst Incubation: Treat the cells with the metal catalyst (e.g., a DBCO-Ir catalyst that has been pre-targeted to the cells) at various concentrations for a short period (e.g., 15-30 minutes).

  • Pro-Luciferin Addition: Add a caged luciferin derivative (a "pro-probe") that can be activated by the metal catalyst.

  • Bioluminescence Measurement: Immediately measure the bioluminescence output using a plate reader. The light emission is proportional to the amount of uncaged luciferin, which directly reflects the catalytic activity of the iridium complex.

  • Data Analysis: Plot the bioluminescence signal over time to determine the reaction kinetics. Cell viability can be assessed in parallel using an MTT assay to ensure the observed effects are not due to cytotoxicity of the catalyst.

VI. Conclusion

The DBCO-Ir catalyst is a powerful tool for targeted therapy, leveraging the specificity of bioorthogonal chemistry to deliver a potent catalytic agent to a desired location. The choice of the DBCO-azide ligation for targeting offers excellent biocompatibility and reasonable performance within the cellular environment, although it is kinetically slower than the primary alternative, the tetrazine-TCO IEDDA reaction. The ultimate decision on which targeting chemistry to use will depend on the specific application: for processes requiring extremely rapid localization at very low concentrations, a tetrazine-based system may be preferable, whereas for applications where longer incubation times are feasible and reagent stability is paramount, the DBCO-based approach remains a robust and reliable option. The iridium center itself offers a versatile catalytic platform for various therapeutic strategies, most notably the site-specific activation of prodrugs, which holds great promise for developing more effective and less toxic cancer therapies.

References

Mass Spectrometry Analysis of DBCO-Iridium Catalyst Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of iridium-based catalysts to biomolecules using dibenzocyclooctyne (DBCO) linkers has emerged as a powerful strategy in bioorthogonal chemistry and targeted drug delivery. Accurate characterization of these "DBCO-Ir catalyst" conjugates is paramount for understanding their structure, purity, and behavior in biological systems. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose. This guide provides a comparative overview of common MS techniques for the analysis of DBCO-Ir catalyst conjugates, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing DBCO-Ir catalyst conjugates depends on the specific information required, such as molecular weight confirmation, purity assessment, or structural elucidation. The two most common soft ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Principle Ions are generated from a liquid solution by applying a high voltage, creating an aerosol.Ions are generated by irradiating a solid sample co-crystallized with a matrix with a laser.
Sample State Liquid (typically coupled with LC)Solid (co-crystallized with a matrix)
Ionization "Soft" ionization, produces multiply charged ions."Soft" ionization, primarily produces singly charged ions.
Molecular Weight Range Wide, suitable for both small molecules and large biomolecules.Very wide, particularly well-suited for high molecular weight compounds.
Sensitivity High (picomole to femtomole)High (femtomole to attomole)
Data Complexity Can be complex due to multiple charge states, requiring deconvolution.Simpler spectra with predominantly singly charged ions.
Coupling Easily coupled to Liquid Chromatography (LC-MS) for separation of complex mixtures.Can be coupled with LC, but it is an offline process.
Quantitative Analysis Good for relative quantification, especially with stable isotope labeling.Can be challenging for accurate quantification due to matrix effects and "sweet spot" phenomena.[1][2]
Fragmentation Collision-Induced Dissociation (CID) in tandem MS (MS/MS) provides structural information.Post-Source Decay (PSD) or tandem TOF/TOF provides fragmentation data.
Throughput High, especially with direct infusion.High, suitable for rapid screening of multiple samples.
Tolerance to Salts Low, requires clean samples.Higher tolerance to salts and buffers compared to ESI.

Experimental Protocols

ESI-MS Protocol for DBCO-Ir Catalyst Conjugates

This protocol is a general guideline and may require optimization based on the specific conjugate and instrument.

a) Sample Preparation:

  • Dissolve the Sample: Dissolve the DBCO-Ir catalyst conjugate in a suitable solvent system, such as acetonitrile/water (1:1, v/v) with 0.1% formic acid, to a final concentration of 1-10 µM. The addition of formic acid aids in protonation and ionization.

  • Purification: If the sample contains high concentrations of salts or detergents, desalting using a C18 ZipTip or dialysis is recommended to improve signal quality.

b) Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is typically used for iridium complexes.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (optimize to minimize in-source fragmentation).

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 250 - 350 °C.

  • Nebulizer Gas (N2) Flow: 5 - 10 L/min.

  • Data Acquisition: Acquire spectra in the m/z range appropriate for the expected molecular weight of the conjugate. For large bioconjugates, a wider m/z range will be necessary to observe the multiply charged ion series.

c) Data Analysis:

  • Deconvolution: Use appropriate software (e.g., manufacturer's software, MaxEnt) to deconvolute the multiply charged ion spectrum to obtain the neutral molecular mass of the conjugate.

  • Fragmentation Analysis (MS/MS): Isolate the precursor ion of interest and subject it to Collision-Induced Dissociation (CID). Analyze the resulting fragment ions to confirm the structure of the conjugate, including the iridium catalyst, the DBCO linker, and the biomolecule.

MALDI-TOF MS Protocol for DBCO-Ir Catalyst Conjugates

This protocol provides a starting point for MALDI-TOF MS analysis.

a) Matrix Selection and Preparation:

  • For organometallic complexes and their bioconjugates, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).[3] Dithranol can also be effective for non-polar organometallic samples.[3]

  • Prepare a saturated solution of the chosen matrix in a suitable solvent, such as acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

b) Sample Preparation (Dried-Droplet Method):

  • Mix Sample and Matrix: Mix the DBCO-Ir catalyst conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

c) Instrumentation and Parameters:

  • Mass Spectrometer: A MALDI-TOF or TOF/TOF mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).

  • Laser Fluence: Use the minimum laser energy necessary to obtain a good signal and avoid excessive fragmentation.

  • Acceleration Voltage: 20 - 25 kV.

  • Data Acquisition: Acquire spectra in the appropriate mass range.

d) Data Analysis:

  • Mass Determination: The spectrum will primarily show the singly charged molecular ion ([M+H]+ or [M+Na]+), allowing for direct determination of the molecular weight.

  • Fragmentation Analysis (PSD or TOF/TOF): If structural information is needed, perform Post-Source Decay (PSD) or tandem MS (TOF/TOF) to induce fragmentation and analyze the resulting fragment ions.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of DBCO-Ir catalyst conjugates.

TechniqueInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Quantification of DBCO incorporation and conjugate concentration. The disappearance of the DBCO absorbance peak around 309 nm upon reaction with an azide can be monitored to follow the conjugation reaction.[4]Non-destructive, simple, and provides quantitative information.Does not provide structural information. Requires a chromophore on the molecule of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information about the catalyst, linker, and the site of conjugation on the biomolecule.Provides unambiguous structural elucidation.Requires higher sample concentrations and purity. Can be complex for large biomolecules.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Accurate quantification of the iridium content in the conjugate.Extremely sensitive for elemental analysis, providing absolute quantification of the metal.Destructive technique, does not provide information on the molecular structure.

Visualizations

experimental_workflow Experimental Workflow for MS Analysis of DBCO-Ir Conjugates cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_output Output dissolve Dissolve Conjugate purify Purification (if needed) dissolve->purify esi ESI-MS purify->esi Liquid Sample maldi MALDI-TOF MS purify->maldi Co-crystallize with Matrix decon Deconvolution (ESI) esi->decon frag Fragmentation Analysis (MS/MS) esi->frag mw_det MW Determination maldi->mw_det maldi->frag decon->mw_det mw_det->frag purity Purity Assessment mw_det->purity structure Structure Confirmation frag->structure quant Quantification purity->quant

Caption: Workflow for MS analysis of DBCO-Ir conjugates.

fragmentation_pathway Hypothetical Fragmentation of a DBCO-Ir-Peptide Conjugate cluster_fragments Major Fragmentation Pathways cluster_ions Observed Fragment Ions parent [Peptide-Triazole-Linker-Ir-Catalyst + H]+ frag1 Loss of Ir-Catalyst parent->frag1 frag2 Cleavage at Triazole Ring parent->frag2 frag3 Peptide Backbone Fragmentation (b/y ions) parent->frag3 frag4 Cleavage within the Linker parent->frag4 ion1 [Peptide-Triazole-Linker + H]+ frag1->ion1 ion2 [Ir-Catalyst]+ frag1->ion2 frag2->ion1 ion4 Linker fragment ions frag2->ion4 ion3 Peptide fragment ions (b, y) frag3->ion3 frag4->ion4

Caption: Hypothetical fragmentation of a DBCO-Ir conjugate.

References

Assessing the Cytotoxicity of "DBCO Ir catalyst": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The "DBCO Ir catalyst" is primarily utilized as a tool in bioorthogonal chemistry for proximity-based labeling. While its direct cytotoxic profile is not extensively documented in peer-reviewed literature, understanding its potential biological impact is crucial for its application in cellular environments. This guide provides a comparative assessment of the cytotoxicity of related iridium-based catalysts and other relevant metal-based compounds, offering a framework for evaluating the potential cytotoxicity of the "DBCO Ir catalyst."

This comparison includes data on half-sandwich iridium(III) complexes, which likely share a similar core structure with the DBCO Ir catalyst, alongside ruthenium-based catalysts—a prominent class of non-platinum anticancer agents—and the widely used chemotherapeutic drug, cisplatin.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various metal-based catalysts against several human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

Compound ClassSpecific ComplexCancer Cell LineIC50 (µM)Reference
Iridium (Ir) Complex 7e (Iridium(III))MCF-7 (Breast)0.20[1]
Complex 22 (Iridium(III))A549 (Lung)~5 times more potent than cisplatin[1]
fac-[IrBr3(H2O)(phen)]MCF-7 (Breast)0.32[2]
fac-[IrBr3(H2O)(phen)]HT-29 (Colon)0.33[2]
mer-[IrCl3(tpy)]MCF-7 (Breast)0.13[2]
mer-[IrCl3(tpy)]HT-29 (Colon)0.26
Ruthenium (Ru) Complex 4 (Ruthenium(II) Arene)MIA PaCa-2 (Pancreatic)8 ± 2
[Ru(η6-toluene)(PPh3)2Cl]ClMCF-7 (Breast)More active than cisplatin
[Ru(η6-toluene)(PPh3)2Cl]ClMDA-MB-231 (Breast)More active than cisplatin
Platinum (Pt) CisplatinA2780 (Ovarian)1.75
CisplatinA2780cis (Ovarian, resistant)11.9
CisplatinMCF-7 (Breast)Highly variable
CisplatinA549 (Lung)~10 µg/ml (~33 µM) induces ~50% viability loss

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity data. Below are protocols for key experiments commonly cited in the assessment of metal-based catalysts.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DBCO Ir catalyst, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Visualizing Mechanisms of Action

The cytotoxicity of many metal-based catalysts, including iridium and ruthenium complexes, is often attributed to the induction of oxidative stress and subsequent apoptosis. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a plausible signaling pathway.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Endpoint Assays cluster_2 Data Analysis A Cell Culture (e.g., A549, MCF-7) B Treatment with DBCO Ir Catalyst / Comparators A->B C Incubation (24, 48, 72 hours) B->C D Cell Viability (MTT Assay) C->D E Apoptosis (Annexin V/PI Staining) C->E F ROS Production (DCFH-DA Assay) C->F G Calculate IC50 Values D->G H Quantify Apoptotic Cells E->H I Measure ROS Levels F->I

Caption: Experimental workflow for cytotoxicity assessment.

G catalyst Iridium/Ruthenium Catalyst ros Increased ROS (Reactive Oxygen Species) catalyst->ros mito Mitochondrial Dysfunction ros->mito dna_damage DNA Damage ros->dna_damage caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p53 p53 Activation dna_damage->p53 p53->caspase9

Caption: Potential signaling pathway for catalyst-induced apoptosis.

Concluding Remarks

While direct experimental data on the cytotoxicity of "DBCO Ir catalyst" is lacking, the information on related iridium and ruthenium complexes suggests that it may exhibit biological activity. Iridium complexes have shown potent cytotoxic effects, in some cases exceeding that of cisplatin. The mechanism of action for these types of catalysts often involves the generation of reactive oxygen species, leading to oxidative stress and apoptosis.

Researchers using "DBCO Ir catalyst" in cellular applications, particularly at higher concentrations or for extended exposure times, should consider performing preliminary cytotoxicity studies. The protocols and comparative data provided in this guide offer a starting point for such an assessment. Comparing its effects to well-characterized compounds like cisplatin and other organometallic catalysts will provide a valuable context for interpreting the results.

References

Benchmarking DBCO-Functionalized Probes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has equipped researchers with powerful tools to study biological processes in their native environments. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its ability to form stable covalent bonds in living systems without the need for toxic catalysts.[1][2] This guide provides a comprehensive comparison of dibenzocyclooctyne (DBCO), a key reagent in many bioorthogonal applications including the "DBCO Ir catalyst", against other common SPAAC reagents. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate reagent for specific research needs.

Quantitative Comparison of SPAAC Reagents

The efficacy of a SPAAC reagent is primarily determined by its second-order rate constant (k₂), which reflects the speed of the reaction between the cyclooctyne and an azide.[1] A higher rate constant is generally desirable, especially when working with low concentrations of biomolecules or tracking rapid dynamic processes.[1] The table below summarizes the reported second-order rate constants for several widely used cyclooctynes, providing a clear basis for comparison.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DibenzocyclooctyneDBCO (or ADIBO)~0.6 - 1.0High reactivity, good stability in aqueous buffers.[3]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Robust reactivity.
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Smaller size and lower lipophilicity compared to DBCO, but slower reaction rate.
Difluorinated CyclooctyneDIFONot broadly reported, but generally increased reactivity due to electron-withdrawing fluorine atoms.Enhanced reactivity.
Oxa-dibenzocyclooctyneODIBO~45Significantly improved reaction kinetics for efficient labeling.

Note: Reaction rates can vary depending on the specific azide reactant, solvent, pH, and temperature. For instance, studies have shown that buffer type and pH can significantly influence SPAAC reaction rates.

Experimental Protocols

Accurate and reproducible kinetic data are essential for the objective comparison of SPAAC reagents. The following are detailed protocols for determining the second-order rate constants of SPAAC reactions using Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.

Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Materials:

  • Cyclooctyne (e.g., DBCO-functionalized molecule)

  • Azide of interest (e.g., benzyl azide)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the cyclooctyne and the azide in the chosen deuterated solvent. The concentrations should be carefully chosen to allow for a reaction half-life that is practical to monitor by NMR (typically in the range of minutes to hours).

  • Reaction Initiation: In an NMR tube, mix the cyclooctyne and azide solutions at a known initial concentration. It is common to use a pseudo-first-order condition where one reactant is in large excess (e.g., 10-fold).

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature. Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic peaks for the reactants and the triazole product that are well-resolved and do not overlap with other signals.

    • Integrate these peaks in each spectrum to determine the relative concentrations of the species over time.

    • Plot the natural logarithm of the concentration of the limiting reactant versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [excess reactant]₀).

Protocol 2: Determination of SPAAC Reaction Kinetics by UV-Vis Spectrophotometry

This method is particularly suitable for cyclooctynes like DBCO that possess a distinct chromophore, allowing for the monitoring of the reaction by observing the change in absorbance.

Materials:

  • DBCO-functionalized molecule

  • Azide of interest

  • Appropriate buffer solution (e.g., PBS, HEPES)

  • Quartz cuvettes

  • Temperature-controlled UV-Vis spectrophotometer

Procedure:

  • Determine λmax: Record the UV-Vis spectrum of the DBCO derivative in the reaction buffer to determine its maximum absorbance wavelength (λmax), which is typically around 309 nm for many DBCO compounds.

  • Reaction Setup: In a quartz cuvette, add a known concentration of the DBCO derivative in the buffer.

  • Baseline Measurement: Measure the initial absorbance at λmax.

  • Reaction Initiation: Add a known excess of the azide solution to the cuvette, mix quickly, and immediately start recording the absorbance at λmax over time.

  • Data Analysis:

    • The absorbance will decrease as the DBCO is consumed.

    • Plot the natural logarithm of the absorbance versus time.

    • The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [azide]₀).

Biocompatibility and Side Reactions

A crucial advantage of SPAAC is its biocompatibility, stemming from the absence of a cytotoxic copper catalyst. Reagents like DBCO are generally well-tolerated in living systems. However, the hydrophobicity and relatively large size of some cyclooctynes can be a limitation in certain biological applications. Furthermore, some cyclooctynes have been reported to exhibit cross-reactivity with thiols, which should be a consideration in experimental design.

Experimental Workflow and Logical Relationships

To aid in the design of bioorthogonal labeling experiments, the following diagrams illustrate a typical experimental workflow and the logical relationship between cyclooctyne structure and reactivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biomolecule_of_Interest Biomolecule of Interest Azide_Modification Metabolic or Chemical Azide Labeling Biomolecule_of_Interest->Azide_Modification Introduce azide handle Incubation Incubation in Biological System Azide_Modification->Incubation SPAAC_Reagent SPAAC Reagent (e.g., DBCO-Probe) SPAAC_Reagent->Incubation Add probe Washing Wash to Remove Unreacted Probe Incubation->Washing SPAAC Reaction Detection Detection/Imaging (e.g., Fluorescence) Washing->Detection Data_Analysis Data Analysis Detection->Data_Analysis

General workflow for a bioorthogonal labeling experiment using SPAAC.

structure_reactivity Ring_Strain Increased Ring Strain Faster_Kinetics Faster Reaction Kinetics (Higher k₂) Ring_Strain->Faster_Kinetics Electronic_Effects Electron-Withdrawing Groups Electronic_Effects->Faster_Kinetics Steric_Hindrance Reduced Steric Hindrance Steric_Hindrance->Faster_Kinetics

Key factors influencing SPAAC reaction rates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DBCO-Iridium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists working with innovative compounds like DBCO-iridium catalysts are at the forefront of scientific advancement. A critical, yet often overlooked, aspect of this pioneering work is the safe and responsible disposal of chemical waste. This document provides essential, step-by-step guidance for the proper disposal of DBCO-iridium catalysts, ensuring the safety of laboratory personnel and compliance with environmental regulations. While specific disposal procedures for every novel compound may not be readily available, adhering to established best practices for organometallic and potentially hazardous materials is paramount.

Immediate Safety and Handling Protocols

Before beginning any experiment involving DBCO-iridium catalysts, it is crucial to establish a clear operational and disposal plan. All organometallic compounds should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. An emergency plan for spills should be in place, including access to appropriate spill kits with absorbent materials.[1]

Step-by-Step Disposal Procedure

The disposal of DBCO-iridium catalysts, like many organometallic compounds, should be treated as hazardous waste unless explicitly stated otherwise by a specific safety data sheet (SDS). Spent catalysts are often classified as hazardous waste. The following protocol outlines the necessary steps for proper disposal:

  • Waste Identification and Segregation :

    • All waste containing DBCO-iridium catalyst, including unreacted material, contaminated solvents, and solid waste (e.g., gloves, weighing paper), must be segregated from other laboratory waste streams to prevent unintended reactions.[1]

    • Do not mix organic solvents with aqueous waste.

    • Incompatible wastes, such as acids and bases, or oxidizing and reducing agents, must be kept separate.[2]

  • Containerization :

    • Use designated, clearly labeled hazardous waste containers that are airtight and non-reactive.[1] Glass or specific chemically resistant plastic containers are generally suitable.

    • Ensure containers are in good condition and have a secure, tight-fitting lid to prevent leakage or evaporation.

    • Containers should be kept closed except when adding waste.

  • Labeling :

    • Properly label all waste containers with "Hazardous Waste" and the full chemical name: "DBCO-Iridium Catalyst Waste."

    • Include the major components and their approximate concentrations.

    • Indicate the potential hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).

    • Note the accumulation start date on the label.

  • Accumulation and Storage :

    • Store hazardous waste in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • Ensure secondary containment for all liquid hazardous waste to contain potential spills.

    • Do not accumulate more than the regulated amount of hazardous waste in the laboratory (e.g., in the US, typically 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste).

  • Disposal Request and Pickup :

    • Once the waste container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste collection.

    • Never dispose of DBCO-iridium catalyst waste down the drain or in the regular trash.

Quantitative Data Summary for Waste Management

For quick reference, the following table summarizes key quantitative parameters for hazardous waste management. Note that these are general guidelines and may vary based on local regulations.

ParameterGuidelineSource
Maximum Satellite Accumulation Volume55 gallons (non-acutely hazardous)Institutional Policies
Maximum Acutely Hazardous Waste Volume1 quart
pH Range for Drain Disposal (if permissible for non-hazardous aqueous solutions)7-9 (Dilute solutions <10% concentration with no metal or solvent contamination)
Maximum Storage Time in LabTypically 90 days from accumulation start
Experimental Protocol: Neutralization of Reactive Organometallics (General Guideline)

While specific reactivity data for DBCO-iridium catalysts is not widely available, a general procedure for quenching potentially reactive organometallic compounds can be adapted as a precautionary measure if deemed necessary by a qualified chemist. This should only be performed by trained personnel in a controlled environment.

  • Preparation : Work in a fume hood with appropriate PPE. Have an inert gas supply (e.g., nitrogen or argon) available. Ensure a suitable quenching agent (e.g., isopropanol or tert-butanol) is ready.

  • Inert Atmosphere : If the catalyst is highly reactive, perform the procedure under an inert atmosphere.

  • Slow Addition : Slowly and carefully add a quenching agent to the cooled reaction mixture or catalyst solution. The addition should be dropwise to control the reaction rate and heat generation.

  • Monitoring : Monitor the reaction for any signs of gas evolution or temperature increase.

  • Completion : Once the addition is complete and the reaction has subsided, the neutralized waste can be collected in a hazardous waste container.

Logical Workflow for DBCO-Iridium Catalyst Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of DBCO-Iridium Catalyst waste.

G start Start: Generate DBCO-Ir Catalyst Waste is_hazardous Is waste hazardous? start->is_hazardous segregate Segregate Waste by Type (Solid, Liquid, Solvent) is_hazardous->segregate Yes (Assume Yes w/o specific SDS) non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No containerize Use Appropriate, Labeled Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store full_or_time Container Full or Time Limit Reached? store->full_or_time full_or_time->store No contact_ehs Contact EHS for Waste Pickup full_or_time->contact_ehs Yes disposal_complete Disposal Complete contact_ehs->disposal_complete

Caption: Workflow for the safe disposal of DBCO-Iridium catalyst waste.

References

Essential Safety and Handling Guide for DBCO Iridium Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling DBCO Iridium catalyst. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While a complete Safety Data Sheet (SDS) for this specific DBCO Iridium catalyst is not publicly available, the known components—an iridium metal center and a dibenzocyclooctyne (DBCO) linker—necessitate a cautious approach. Iridium compounds can be hazardous, and air-sensitive catalysts require specific handling techniques. The following PPE is mandatory to minimize exposure and ensure safety.

Table 1: Personal Protective Equipment (PPE) for Handling DBCO Ir Catalyst

Situation Required PPE Reasoning
Storage and Transport within the Lab - Standard laboratory coat- Safety glasses with side shields- Nitrile glovesProtects against accidental spills and brief exposure during movement of sealed containers.
Weighing and Aliquoting (in a glovebox or under inert atmosphere) - Flame-retardant lab coat- Chemical splash goggles- Face shield- Double-layered nitrile or neoprene gloves- Full-length pants and closed-toe shoesProvides maximum protection from inhalation of fine powders and splashes. The use of a glovebox or inert atmosphere minimizes air and moisture exposure, which can deactivate the catalyst and create potentially hazardous byproducts.
Reaction Setup and Monitoring - Standard laboratory coat- Safety glasses with side shields- Nitrile glovesStandard protection for handling sealed reaction vessels containing the catalyst.
Work-up and Purification - Chemical resistant apron over lab coat- Chemical splash goggles- Nitrile glovesProtects against splashes of solvents and reaction mixtures containing the iridium catalyst.
Spill Cleanup - Chemical resistant coveralls- Chemical splash goggles- Face shield- Heavy-duty chemical resistant gloves (e.g., butyl rubber)- Shoe coversProvides full-body protection from potentially hazardous dust or solutions during spill management.
Waste Disposal - Standard laboratory coat- Chemical splash goggles- Nitrile glovesProtects against splashes and contamination during the packaging and labeling of hazardous waste.

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for the safe and effective use of the DBCO Ir catalyst. The catalyst should be handled in an inert atmosphere (e.g., a glovebox or on a Schlenk line) to prevent degradation.

Experimental Protocol for a Typical Cross-Coupling Reaction:

  • Preparation : All glassware must be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reagent Addition (in a glovebox) :

    • To a reaction vessel, add the iridium precursor (DBCO Ir catalyst), ligand, and any solid additives.

    • Add the anhydrous, degassed solvent, followed by the substrate(s) via syringe.

  • Reaction :

    • Seal the reaction vessel and remove it from the glovebox.

    • Place the vessel in a pre-heated oil bath or heating block and stir for the designated time.

  • Quenching and Work-up :

    • After the reaction is complete, cool the vessel to room temperature.

    • Quench the reaction mixture appropriately (e.g., with a specific solvent or aqueous solution).

    • Extract the product using a suitable solvent.

  • Purification :

    • Remove the solvent under reduced pressure.

    • Purify the crude product using techniques such as flash column chromatography.

Below is a visual representation of the handling workflow.

cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal Receiving Receiving and Storage (-80°C) Inert_Atmosphere Transfer to Inert Atmosphere Receiving->Inert_Atmosphere Maintain cold chain Weighing Weighing and Aliquoting Inert_Atmosphere->Weighing Reaction_Setup Reaction Setup Weighing->Reaction_Setup Inert transfer Reaction_Monitoring Reaction Monitoring Reaction_Setup->Reaction_Monitoring Workup Work-up and Purification Reaction_Monitoring->Workup Waste_Collection Waste Collection Workup->Waste_Collection Waste_Labeling Waste Labeling and Segregation Waste_Collection->Waste_Labeling Waste_Disposal Hazardous Waste Disposal Waste_Labeling->Waste_Disposal

Caption: Workflow for safe handling of DBCO Ir catalyst.

Disposal Plan

Waste containing iridium must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

Disposal Protocol:

  • Segregation : All materials contaminated with the DBCO Ir catalyst (e.g., gloves, pipette tips, vials, reaction residues, and contaminated solvents) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "DBCO Iridium Catalyst"

    • The primary hazards (e.g., "Toxic," "Heavy Metal Compound")

    • The date of accumulation.

  • Storage : Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by a certified hazardous waste management company. Follow all institutional and local regulations for heavy metal waste disposal. Spent catalysts may be sent for metals reclamation.[1]

The decision-making process for the disposal of iridium-containing waste is outlined below.

Start Generation of Iridium-Containing Waste Characterize Characterize Waste (Solid vs. Liquid) Start->Characterize Solid_Waste Solid Waste (Contaminated PPE, glassware) Characterize->Solid_Waste Solid Liquid_Waste Liquid Waste (Reaction mixtures, solvents) Characterize->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Seal_Label Seal and Label Container with 'Hazardous Waste' Collect_Solid->Seal_Label Collect_Liquid->Seal_Label Store Store in Secondary Containment Area Seal_Label->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Caption: Disposal workflow for iridium-containing waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.